molecular formula C56H83N9O9S B1496187 Cyclolinopeptide B

Cyclolinopeptide B

Katalognummer: B1496187
Molekulargewicht: 1058.4 g/mol
InChI-Schlüssel: BRDMGDLQYNAXNM-LNRPDFAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyclolinopeptide B is a useful research compound. Its molecular formula is C56H83N9O9S and its molecular weight is 1058.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C56H83N9O9S

Molekulargewicht

1058.4 g/mol

IUPAC-Name

(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2R)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone

InChI

InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1

InChI-Schlüssel

BRDMGDLQYNAXNM-LNRPDFAYSA-N

Isomerische SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)[C@H](C)CC)CC(C)C)CCSC

Kanonische SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC

Herkunft des Produkts

United States

Foundational & Exploratory

Cyclolinopeptide B: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclolinopeptide B is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). As part of the larger family of cyclolinopeptides, it has garnered significant scientific interest due to its diverse biological activities, including immunosuppressive and potential anticancer properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a summary of its known biological functions. The methodologies covered include various extraction techniques, purification by chromatographic methods, and analytical characterization. Furthermore, this document elucidates the molecular pathways influenced by cyclolinopeptides, offering insights for future research and drug development endeavors.

Discovery and Background

The exploration of cyclic peptides from flaxseed began with the discovery of Cyclolinopeptide A (CLA) in 1959 by Kaufmann and Tobschirbel from the sediments of crude flaxseed oil.[1] Subsequently, other cyclolinopeptides were identified and named alphabetically according to their order of discovery. This compound, a cyclic nonapeptide, was first identified in 1968 by Weygand.[2]

Cyclolinopeptides, also referred to as orbitides or linusorbs, are a class of hydrophobic cyclic peptides typically composed of eight to ten amino acid residues, with molecular weights ranging from 950 to 2300 Da.[1][3] These compounds are present in flaxseed and its oil at concentrations of 0.1% to 0.3%.[3] The diverse biological activities of cyclolinopeptides, including immunosuppressive, antimalarial, antitumor, and anti-inflammatory effects, have made them a subject of extensive research.[1][4]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Linum usitatissimum involve a multi-step process, beginning with extraction from flaxseed or flaxseed oil, followed by chromatographic separation and purification.

Extraction Methodologies

Several methods have been developed for the extraction of cyclolinopeptides from flaxseed and its derivatives. The choice of method can influence the yield and purity of the final product.

2.1.1. Solvent Extraction from Flaxseed Oil

This method involves the partitioning of cyclolinopeptides from the oil into a polar solvent.

  • Protocol:

    • Mix flaxseed oil with an equal volume of methanol.

    • Vortex the mixture for 10 minutes.

    • Sonicate the mixture at 30°C for 1 hour.[1]

    • Centrifuge the mixture at 14,000 rpm for 10 minutes to separate the methanolic phase from the oil.[1]

    • Collect the supernatant (methanolic phase) containing the cyclolinopeptides for further analysis and purification.[1]

    • Note: Variations in methanol volume (3, 5, 7, and 10 ml) and temperature (50 and 70°C) have also been investigated to optimize extraction efficiency.[1]

2.1.2. Solid-Phase Extraction (SPE) from Acetone Extracts

This technique is employed to separate cyclolinopeptides from other polar compounds in an initial acetone extract of flaxseed.

  • Protocol:

    • Obtain an acetone extract from ground flaxseed.

    • Use a Silica gel 60 solid-phase extraction (SPE) column to fractionate the extract.[2]

    • Elute the column with a suitable solvent system to isolate the cyclolinopeptide fraction.

Purification by High-Performance Liquid Chromatography (HPLC)

Following initial extraction, preparative HPLC is the primary method for purifying individual cyclolinopeptides.[3]

  • Protocol:

    • Dissolve the crude cyclolinopeptide extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a reversed-phase HPLC column. Commonly used stationary phases include octadecyl (C18) and phenylhexyl functional groups.[3]

    • Elute the cyclolinopeptides using a gradient or isocratic mobile phase. A common mobile phase consists of acetonitrile and water or methanol and water.[1][2]

    • Monitor the elution profile using a UV detector, typically at a wavelength of 214 nm for the detection of peptide bonds.[1][3]

    • Collect the fractions corresponding to the peak of this compound.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.[3]

Experimental Workflow for this compound Isolation

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis flaxseed Linum usitatissimum (Flaxseed/Flaxseed Oil) extraction Solvent Extraction (e.g., Methanol) flaxseed->extraction crude_extract Crude Cyclolinopeptide Extract extraction->crude_extract hplc Preparative HPLC (C18 or Phenyl-Hexyl Column) crude_extract->hplc fractions Fraction Collection hplc->fractions pure_clpB Pure this compound fractions->pure_clpB analysis Identification & Purity Check (HPLC-MS, NMR) pure_clpB->analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

The concentration of cyclolinopeptides can vary depending on the flaxseed cultivar, growing conditions, and the specific part of the seed.[5]

ParameterValueSource MaterialReference
Total Cyclinopeptide Content0.1 - 0.3%Flaxseed and Flaxseed Oil[3]
CLP-B StabilityAmong the least stableFlaxseed Oil[1]

Table 1: Quantitative Overview of Cyclolinopeptides in Linum usitatissimum

HPLC ParameterConditionReference
Column ZORBAX Eclipse XDB-C18 (150 x 4.6 mm i.d., 5 µm)[2]
Mobile Phase Acetonitrile (A) and Water (B)[2]
Elution Gradient 0 min to 30% A, 3 min to 40% A, 6 min to 45% A, 7 min to 65% A, hold at 65% A for 19 min, 22 min to 66% A, 23 min to 70% A, 24 min to 100% A, hold at 100% A for 26 min, and 31 min to 30% A[2]
Flow Rate 0.5 mL/min, increasing to 1.0 mL/min[2]
Detection Wavelength 214 nm[1][3]

Table 2: Example HPLC Conditions for Cyclolinopeptide Separation

Biological Activity and Signaling Pathways

Cyclolinopeptides, including this compound, exhibit a range of biological activities. Their immunosuppressive properties have been a primary focus of research.[6] Additionally, studies have highlighted their potential in anticancer, anti-inflammatory, and antimalarial applications.[4][7]

The anti-inflammatory effects of flaxseed-derived cyclic peptides have been linked to the modulation of key signaling pathways. Specifically, these peptides have been shown to suppress the activation of Toll-like receptor 4 (TLR4) in lipopolysaccharide (LPS)-induced macrophages.[8] This inhibition leads to the downregulation of the NF-κB and MAPK signaling cascades.[4][8]

NF-κB/MAPK Signaling Pathway Modulation by Cyclolinopeptides

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates CLP Cyclolinopeptides (e.g., this compound) CLP->TLR4 Inhibits NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Inflammatory_Cytokines Upregulates Transcription Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) MAPK_pathway->Inflammatory_Mediators Upregulates Expression

Caption: Inhibition of the TLR4-mediated NF-κB/MAPK signaling pathway by cyclolinopeptides.

The suppression of these pathways results in a significant reduction in the transcription and expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and COX-2.[4]

Conclusion and Future Directions

This compound, since its discovery, has emerged as a promising natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, primarily relying on solvent extraction and chromatographic techniques. The quantitative analysis of cyclolinopeptides in flaxseed highlights the variability and potential for optimization in extraction processes.

The elucidation of the biological activities of this compound and other related peptides, particularly their role in modulating inflammatory signaling pathways, opens up new avenues for drug discovery and development. Future research should focus on:

  • Optimizing large-scale purification methods to obtain higher yields of this compound for extensive preclinical and clinical studies.

  • Investigating the structure-activity relationships of this compound and its analogues to design more potent and specific therapeutic agents.

  • Further exploring the molecular mechanisms underlying its various biological effects to identify novel therapeutic targets.

The continued study of this compound from Linum usitatissimum holds considerable promise for the development of new pharmaceuticals for a range of diseases.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Cyclolinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Cyclolinopeptide B, a cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). The document details its structural and physicochemical characteristics, outlines experimental protocols for its analysis, and elucidates its primary mechanism of biological activity.

Core Chemical and Physical Properties

This compound is a hydrophobic cyclic peptide that has garnered significant interest for its immunosuppressive properties.[1] Its core chemical and physical characteristics are summarized in the tables below.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₆H₈₃N₉O₉S[2][3]
Molecular Weight 1058.4 g/mol [2][4]
CAS Number 193139-41-2[3][4]
Amino Acid Sequence cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Met-Leu-Ile)[2]

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental ConditionsSource
Solubility Low in aqueous solutions; Soluble in organic solvents (DMSO, DMF, acetonitrile)General observation for hydrophobic peptides.[5][5]
Melting Point Not available-
Optical Rotation [α]D -104.1°c = 0.2 in Methanol[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for the assessment of its biological activity.

This compound can be extracted from flaxseed oil using methods such as liquid-liquid extraction or sonication-assisted methanol extraction, followed by purification using chromatographic techniques.

Protocol: Sonication-Assisted Methanol Extraction (SAME) and RP-HPLC Purification

  • Extraction:

    • Mix 1 mL of flaxseed oil with 1 mL of methanol.

    • Vortex the mixture for 10 minutes.

    • Sonicate the mixture at 30°C for 1 hour.

    • Centrifuge the mixture at 14,000 rpm for 10 minutes.

    • Collect the supernatant containing the cyclolinopeptides.

  • Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the hydrophobic peptides.

    • Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for phenylalanine residues).

    • Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by a standard or by mass spectrometry.

Protocol: Determination of Optical Rotation

  • Sample Preparation: Accurately weigh a small amount of purified this compound and dissolve it in a precise volume of methanol to achieve a known concentration (e.g., 0.2 g/100 mL).

  • Instrumentation: Use a polarimeter calibrated with a standard.

  • Measurement:

    • Fill the polarimeter cell (e.g., 1 dm path length) with the sample solution, ensuring no air bubbles are present.

    • Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

    • Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The immunosuppressive effect of this compound can be evaluated by its ability to inhibit lymphocyte proliferation and cytokine production.

Protocol: Lymphocyte Proliferation Assay (MTT Assay)

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Treatment: Add various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in media) to the wells. Include a positive control (e.g., phytohemagglutinin, PHA) to stimulate proliferation and a vehicle control (solvent alone).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance in the presence of this compound indicates inhibition of proliferation.

Protocol: Cytokine Production Assay (ELISA)

  • Cell Culture and Treatment: Culture PBMCs as described in the proliferation assay and treat with this compound and a stimulant (e.g., PHA or lipopolysaccharide, LPS).

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α) in the supernatants according to the manufacturer's instructions. A reduction in cytokine levels in the presence of this compound demonstrates its inhibitory effect.

Signaling Pathway

The primary mechanism of the immunosuppressive action of cyclolinopeptides, including this compound, is through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is crucial for the activation of T-lymphocytes and the subsequent production of pro-inflammatory cytokines.

The workflow for the inhibition of the calcineurin-NFAT signaling pathway by this compound is depicted below.

Calcineurin_NFAT_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2_cyt Ca²⁺ (cytosolic) ER->Ca2_cyt Releases Calmodulin Calmodulin Ca2_cyt->Calmodulin Activates Calcineurin_inactive Calcineurin (inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT (phosphorylated) Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_p->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates to CyclolinopeptideB This compound CyclolinopeptideB->Calcineurin_active Inhibits DNA DNA NFAT_nuc->DNA Binds to IL2_mRNA IL-2 mRNA DNA->IL2_mRNA Transcription

Inhibition of the Calcineurin-NFAT signaling pathway by this compound.

Pathway Description: Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calmodulin. Calmodulin then activates the phosphatase calcineurin. Active calcineurin dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus. In the nucleus, NFAT binds to DNA and promotes the transcription of genes encoding inflammatory cytokines, such as Interleukin-2 (IL-2). This compound exerts its immunosuppressive effect by directly inhibiting the phosphatase activity of calcineurin, thereby preventing the dephosphorylation and nuclear translocation of NFAT. This mechanism is analogous to that of the well-known immunosuppressant drug, Cyclosporin A.

References

Cyclolinopeptide B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Naturally Occurring Cyclic Nonapeptide with Immunosuppressive and Anticancer Potential

Introduction

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of cyclic peptides known as cyclolinopeptides, which have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its structure, biological functions, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Data and Structure

This compound is a hydrophobic cyclic nonapeptide with the amino acid sequence cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Met-Leu-Val). Its cyclic structure contributes to its stability and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₇H₈₅N₉O₉S
Molecular Weight 1088.4 g/mol
Amino Acid Sequence cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Met-Leu-Val)
Source Flaxseed (Linum usitatissimum)
Appearance White to off-white powder
Solubility Soluble in organic solvents like methanol

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably immunosuppressive and anticancer effects. The following tables summarize the available quantitative data on its bioactivity. It is important to note that some studies investigate mixtures of cyclolinopeptides, and the specific contribution of CLB may not always be individually quantified.

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action is believed to involve the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[3][4]

Table 2: Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)AssayReference
SGC-7901Gastric CancerNot specifiedCytotoxicity[3]
MCF-7Breast CancerNot specifiedCytotoxicity[3]
B16-F10MelanomaNo cytotoxic effectCytotoxicity[3]

Note: While several studies report the anticancer effects of CLB, specific IC₅₀ values are not always provided. The cytotoxic effect is often described as a percentage of inhibition at a given concentration. For instance, in MCF-7 breast cancer cells, CLB showed 19% cytotoxicity at a concentration of 400 μg/mL after 48 hours of exposure.[3] In contrast, no cytotoxic effect was observed for CLB on melanoma cells.[3]

Immunosuppressive Activity

This compound has been reported to possess immunosuppressive properties, comparable to Cyclolinopeptide A (CLA).[3][5] Its mechanism is thought to involve the inhibition of lymphocyte proliferation.[3]

Table 3: Immunosuppressive Activity of this compound

Assay SystemEffectReference
Mitogen-induced human peripheral blood lymphocyte proliferationSuppressed response[3]
Mitogen-induced mouse lymphocyte proliferationInhibited proliferation[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on established protocols for cyclolinopeptides and cyclic peptides in general.

Isolation of this compound from Flaxseed

The following protocol outlines a general procedure for the extraction and purification of cyclolinopeptides from flaxseed oil, which can be adapted for the specific isolation of CLB.

G cluster_extraction Extraction cluster_purification Purification A Flaxseed Oil B Liquid-Liquid Extraction (e.g., with Methanol/Water) A->B C Centrifugation B->C D Supernatant (Contains CLPs) C->D E Preparative HPLC D->E F Phenyl-Hexyl Column E->F Stationary Phase G Gradient Elution (Acetonitrile/Water) E->G Mobile Phase H Fraction Collection E->H I Pure this compound H->I

Workflow for the isolation of this compound.

Protocol:

  • Extraction:

    • Mix flaxseed oil with an equal volume of a methanol/water (e.g., 70:30 v/v) solution.

    • Vortex the mixture vigorously for 10-15 minutes.

    • Centrifuge the mixture to separate the phases.

    • Collect the upper methanol/water phase containing the cyclolinopeptides.

    • Repeat the extraction process on the oil phase to maximize yield.

  • Purification by Preparative HPLC:

    • Concentrate the collected methanol/water extracts under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., methanol).

    • Inject the sample into a preparative high-performance liquid chromatography (HPLC) system.

    • Column: Phenyl-hexyl column.

    • Mobile Phase: A gradient of acetonitrile in water is typically used. An example gradient could be a linear increase from 40% to 80% acetonitrile over 20-30 minutes.

    • Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are of particular interest).

    • Collect the fractions corresponding to the peak of this compound based on retention time, which can be determined using an analytical standard.

    • Confirm the identity and purity of the isolated CLB using mass spectrometry and analytical HPLC.

Solid-Phase Synthesis of this compound

The following is a generalized protocol for the solid-phase synthesis of the linear precursor of this compound, followed by cyclization. This protocol is based on standard Fmoc/tBu chemistry.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat Steps B & C C->D E Cleavage from Resin D->E F Linear Nonapeptide E->F G High Dilution F->G H Cyclization Reagent G->H I Purification (HPLC) H->I J This compound I->J

General workflow for the synthesis of this compound.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide, or a 2-chlorotrityl chloride resin for a C-terminal acid) in an appropriate solvent like dimethylformamide (DMF).

  • Amino Acid Coupling Cycles (Fmoc/tBu Strategy):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine in DMF (e.g., 20%).

    • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

    • Coupling: Couple the next Fmoc-protected amino acid in the sequence (Val, Leu, Met, Ile, Leu, Phe, Phe, Pro, Pro) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat these deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage of the Linear Peptide from the Resin:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the linear peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Cyclization:

    • Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution, which favors intramolecular cyclization over intermolecular polymerization.

    • Add a cyclization reagent (e.g., DPPA, HBTU/HOBt/DIEA).

    • Allow the reaction to proceed until completion, monitoring by HPLC.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude cyclic peptide by preparative HPLC using a suitable column and gradient, similar to the purification step in the isolation protocol.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Cell Viability Assay (MTT/WST-8)

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.

    • For WST-8 assay: Add WST-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Lymphocyte Proliferation Assay

This protocol is used to evaluate the immunosuppressive activity of this compound by measuring its effect on lymphocyte proliferation.[6][7]

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation:

    • Plate the PBMCs in a 96-well plate.

    • Treat the cells with different concentrations of this compound.

    • Stimulate the lymphocytes to proliferate using a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA). Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Colorimetric Assays (e.g., MTT, WST-8): Alternatively, use a colorimetric assay as described in section 3.3 to measure cell proliferation.

  • Data Analysis: Determine the effect of this compound on lymphocyte proliferation by comparing the results from treated wells to the stimulated control wells.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with and modulation of key cellular signaling pathways.

Calcineurin-NFAT Signaling Pathway (Immunosuppression)

The immunosuppressive activity of cyclolinopeptides is often attributed to the inhibition of the calcineurin-NFAT signaling pathway, a critical pathway for T-cell activation.[8][9] While direct evidence for this compound is limited, its structural similarity to Cyclolinopeptide A suggests a similar mechanism of action.

G TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN activates NFATp NFAT (phosphorylated) CaN->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2 IL-2 Gene Transcription Nucleus->IL2 activates CLB This compound Cyclophilin Cyclophilin CLB->Cyclophilin binds Cyclophilin->CaN inhibits

Proposed inhibition of the Calcineurin-NFAT pathway by this compound.

Mechanism:

  • T-cell receptor (TCR) activation leads to an increase in intracellular calcium levels, which in turn activates calcineurin, a calcium-dependent phosphatase.

  • Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).

  • Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2), which are crucial for T-cell proliferation and the immune response.

  • This compound is proposed to first bind to an intracellular protein called cyclophilin.

  • The this compound-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.

  • This inhibition prevents the dephosphorylation and nuclear translocation of NFAT, thereby suppressing IL-2 production and T-cell proliferation.

AKT/JNK Signaling Pathway (Anticancer Activity)

This compound has been reported to modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis.[1][4]

G CLB This compound AKT AKT CLB->AKT inhibits JNK JNK CLB->JNK activates Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis promotes

Modulation of the AKT/JNK signaling pathway by this compound.

Mechanism:

  • AKT Pathway: The AKT pathway is a major survival pathway that promotes cell proliferation and inhibits apoptosis. This compound is suggested to inhibit the phosphorylation and activation of AKT, thereby suppressing cell survival signals.

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can lead to apoptosis. This compound may activate the JNK pathway, promoting programmed cell death in cancer cells.

The dual effect of inhibiting a pro-survival pathway (AKT) and activating a pro-apoptotic pathway (JNK) contributes to the anticancer activity of this compound.

RANKL Signaling Pathway (Potential in Bone-Related Disorders)

Cyclolinopeptides have been shown to inhibit osteoclast differentiation, a process primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This suggests a potential therapeutic application for this compound in bone-related disorders characterized by excessive bone resorption.

G RANKL RANKL RANK RANK RANKL->RANK binds to OsteoclastPrecursor Osteoclast Precursor RANK->OsteoclastPrecursor activates Osteoclast Mature Osteoclast OsteoclastPrecursor->Osteoclast differentiates into BoneResorption Bone Resorption Osteoclast->BoneResorption mediates CLB This compound CLB->RANK downregulates expression of

Proposed inhibition of the RANKL signaling pathway by this compound.

Mechanism:

  • RANKL binds to its receptor, RANK, on the surface of osteoclast precursors.

  • This binding initiates a signaling cascade that leads to the differentiation of precursors into mature, bone-resorbing osteoclasts.

  • Cyclolinopeptides, and potentially this compound, are thought to inhibit this process by downregulating the expression of the RANK receptor on osteoclast precursors.

  • By reducing the number of RANK receptors, this compound can decrease the sensitivity of precursor cells to RANKL, thereby inhibiting osteoclastogenesis and bone resorption.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the fields of immunology and oncology. Its well-defined structure and demonstrated biological activities make it an attractive lead compound for drug development.

Future research should focus on:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activities and to design more potent and selective analogs.

  • Elucidation of Molecular Targets: To precisely identify the direct binding partners of this compound within the cell to further clarify its mechanisms of action.

  • Preclinical and Clinical Trials: To evaluate the safety and efficacy of this compound or its derivatives in relevant disease models and eventually in human subjects.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The combination of its natural origin, potent bioactivities, and amenability to chemical synthesis makes it a compelling candidate for future drug discovery efforts.

References

An In-depth Technical Guide to the Core Structure of Cyclolinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of compounds known as cyclolinopeptides, which have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the core structure of this compound, including its physicochemical properties, methods of isolation and synthesis, and detailed spectroscopic data. Furthermore, it delves into its biological functions, with a particular focus on its immunosuppressive and anticancer mechanisms, providing a foundation for future research and drug development endeavors.

Introduction

Cyclolinopeptides are a family of cyclic peptides predominantly found in flaxseed and its oil.[1][2] Among these, this compound has been identified as a compound with significant therapeutic potential. Structurally, it is a cyclic nonapeptide with the amino acid sequence cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile).[3] Its cyclic nature and the specific arrangement of hydrophobic and proline residues contribute to its unique three-dimensional conformation and subsequent biological activities. These activities include immunosuppression, anticancer effects, and antimalarial properties, making it a valuable lead compound for drug discovery.[4] This guide aims to provide a detailed technical understanding of this compound's structure and function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₅₆H₈₃N₉O₉S[3]
Molecular Weight 1058.4 g/mol [3]
Amino Acid Sequence cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile)[3]
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.

Experimental Protocols

Isolation and Purification of this compound from Linum usitatissimum

The isolation of this compound from flaxseed typically involves extraction with an organic solvent followed by chromatographic purification.

Workflow for Isolation and Purification:

G cluster_0 Extraction cluster_1 Purification flaxseed Flaxseed Cake milling Milling and Dry-Screening flaxseed->milling extraction Ethanol Extraction milling->extraction partition Liquid-Liquid Partition extraction->partition Crude Extract precipitation Precipitation partition->precipitation hplc Preparative HPLC (Phenyl-Hexyl Column) precipitation->hplc clb Pure this compound hplc->clb

Figure 1: General workflow for the isolation and purification of this compound from flaxseed cake.

Detailed Methodology:

  • Preparation of Flaxseed Material: Cold-pressed flaxseed cake is milled into a fine powder. A dry-screening process can be employed to separate the kernel and hull fractions, with the cyclolinopeptide-enriched kernel fraction being used for extraction.[1]

  • Extraction: The milled flaxseed material is extracted with ethanol. Sonication-assisted methanol extraction is another effective method. For instance, 1 mL of flaxseed oil can be mixed with 1 mL of methanol, vortexed for 10 minutes, and sonicated at 30°C for 1 hour.[2]

  • Liquid-Liquid Partition: The crude extract is subjected to liquid-liquid partitioning to separate polar and non-polar compounds.

  • Precipitation: The partitioned extract is concentrated, and cyclolinopeptides are precipitated.

  • Preparative High-Performance Liquid Chromatography (HPLC): The precipitate is redissolved and subjected to preparative HPLC for the final purification of this compound. A phenyl-hexyl column is often used for efficient separation.[2]

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis provides a synthetic route to obtain this compound and its analogs. The Fmoc/tBu strategy is commonly employed.

Workflow for Solid-Phase Peptide Synthesis:

G cluster_0 Peptide Assembly cluster_1 Cleavage and Cyclization resin Rink Amide Resin swelling Resin Swelling (NMP) resin->swelling deprotection1 Fmoc Deprotection (Piperidine) swelling->deprotection1 coupling Amino Acid Coupling (HATU/DIEA) deprotection1->coupling Cycle 1-9 wash Washing coupling->wash wash->deprotection1 cleavage Cleavage from Resin (TFA) wash->cleavage Linear Peptide-Resin purification1 HPLC Purification of Linear Peptide cleavage->purification1 cyclization Cyclization in Solution purification1->cyclization purification2 Final HPLC Purification cyclization->purification2 final_clb Synthetic this compound purification2->final_clb G CLB This compound (m/z 1059.4 [M+H]⁺) RingOpening Ring Opening (CID) CLB->RingOpening LinearIon Linear Precursor Ion RingOpening->LinearIon Fragmentation Fragmentation LinearIon->Fragmentation b_ions b-ions Fragmentation->b_ions y_ions y-ions Fragmentation->y_ions G cluster_0 T-Cell Cytoplasm cluster_1 Nucleus CLB This compound Complex CLB-Cyclophilin A Complex CLB->Complex CyclophilinA Cyclophilin A CyclophilinA->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibition NFATp NFAT-P Calcineurin->NFATp NFAT NFAT Calcineurin->NFAT Activation NFATp->NFAT Dephosphorylation IL2_Gene IL-2 Gene NFAT->IL2_Gene Activation IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2 Interleukin-2 IL2_mRNA->IL2 Translation

References

Cyclolinopeptide B: A Technical Guide to a Bioactive Peptide from Flaxseed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of bioactive peptides known as cyclolinopeptides (CLPs), which have garnered significant interest in the scientific community for their diverse pharmacological activities. The history of cyclolinopeptides dates back to 1959 with the discovery of Cyclolinopeptide A (CLA). Subsequent research led to the isolation and characterization of a series of related peptides, designated alphabetically. However, the discovery of evolidine from the Australian rainforest tree Melicope xanthoxyloides in the 1950s predates that of CLA, making it the first known plant-derived cyclic peptide. Cyclolinopeptides, including CLB, are characterized by their cyclic structure, which contributes to their stability and biological activity. This guide provides an in-depth technical overview of this compound, including its biological effects, experimental protocols for its study, and the signaling pathways it modulates.

Biological Activities of this compound

This compound exhibits a range of biological activities, most notably immunosuppressive and anticancer effects. While specific IC50 values for this compound are not extensively reported in publicly available literature, existing studies provide valuable quantitative and qualitative data on its bioactivity.

Immunosuppressive Activity

This compound has been shown to possess immunosuppressive properties comparable to Cyclolinopeptide A. These effects are attributed to the inhibition of T-cell proliferation and the modulation of cytokine production. Analogs of CLB have demonstrated high immunosuppressive activity in cellular immune responses. The mechanism is believed to involve the inhibition of calcineurin, a key enzyme in T-cell activation, similar to the action of cyclosporin A.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The data, while not always presented as IC50 values, indicates a potential role for CLB in cancer therapy.

Cell LineCancer TypeActivity MetricConcentration/ValueReference
MCF-7Breast CancerCytotoxicity19%
SK-BR-3Breast CancerCytotoxicity41%
SGC-7901Gastric CancerAntitumor cytotoxic activityNot specified
Osteoclast Precursors-Inhibition of osteoclast differentiation (for related CLPs)IC50 for CLP-F, H, I

Experimental Protocols

Isolation of this compound from Flaxseed

A common method for isolating this compound and other cyclolinopeptides from flaxseed involves solvent extraction followed by chromatographic separation.

Materials:

  • Flaxseed cake or oil

  • Ethanol

  • Methanol

  • Water

  • Silica gel for chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction:

    • Mill the cold-pressed flaxseed cake.

    • Perform ethanol extraction of the milled cake.

    • Partition the extract to separate polar and non-polar compounds.

    • Precipitate the cyclolinopeptides from the appropriate fraction.

  • Purification:

    • Subject the crude extract to silica gel column chromatography for initial purification.

    • Further purify the cyclolinopeptide-containing fractions using reverse-phase HPLC to isolate this compound.

Isolation of this compound cluster_extraction Extraction cluster_purification Purification Flaxseed_Cake Flaxseed Cake Milling Milling Flaxseed_Cake->Milling Mechanical Ethanol_Extraction Ethanol Extraction Milling->Ethanol_Extraction Solvent Partitioning Partitioning Ethanol_Extraction->Partitioning Separation Precipitation Precipitation Partitioning->Precipitation Isolation of Crude CLPs Silica_Gel_Chromatography Silica Gel Chromatography Precipitation->Silica_Gel_Chromatography Crude Extract HPLC Reverse-Phase HPLC Silica_Gel_Chromatography->HPLC Partially Purified Fraction Isolated_CLB Isolated this compound HPLC->Isolated_CLB Pure Compound

An overview of the isolation process for this compound.
Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard method for the chemical synthesis of peptides like this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids corresponding to the sequence of CLB

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) for cleavage

  • Solvents (DMF, dichloromethane (DCM))

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using a piperidine solution.

    • Activate the carboxyl group of the first Fmoc-protected amino acid using coupling reagents.

    • Couple the activated amino acid to the resin in the presence of DIPEA.

    • Wash the resin thoroughly.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.

  • Cyclization: Perform the head-to-tail cyclization of the linear peptide in solution, typically using a coupling reagent under dilute conditions to favor intramolecular reaction.

  • Purification: Purify the resulting crude this compound using reverse-phase HPLC.

Solid-Phase Synthesis of this compound cluster_synthesis Peptide Chain Assembly cluster_final_steps Final Steps Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin Repeat->Cleavage Completed Linear Peptide Cyclization Cyclization Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification Final_Product This compound Purification->Final_Product

Workflow for the solid-phase synthesis of this compound.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

AKT/JNK Signaling Pathway

This compound has been shown to modulate the AKT/JNK signaling pathway, which is crucial in regulating cell proliferation and apoptosis. By inhibiting this pathway, CLB can suppress the growth of cancer cells.

AKT_JNK_Pathway CLB This compound AKT AKT CLB->AKT JNK JNK CLB->JNK Proliferation Cell Proliferation AKT->Proliferation JNK->Proliferation

Inhibition of the AKT/JNK pathway by this compound.
Apoptosis Pathway

This compound can induce apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptosis_Pathway CLB This compound Bcl2 Bcl-2 CLB->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by this compound.
RANKL/RANK Signaling Pathway

In the context of bone metabolism, cyclolinopeptides have been found to inhibit osteoclast differentiation by downregulating the expression of RANK (Receptor Activator of Nuclear Factor κB). RANKL (RANK Ligand) is a key cytokine that binds to RANK and initiates a signaling cascade leading to osteoclastogenesis. By reducing RANK expression, cyclolinopeptides can interfere with this process.

RANKL_RANK_Pathway CLP Cyclolinopeptides RANK_Expression RANK Expression CLP->RANK_Expression RANK RANK RANK_Expression->RANK RANKL RANKL RANKL->RANK Binding Osteoclastogenesis Osteoclast Differentiation RANK->Osteoclastogenesis Signaling Cascade

Inhibition of RANKL/RANK signaling by cyclolinopeptides.

Conclusion

This compound is a promising bioactive peptide with demonstrated immunosuppressive and anticancer activities. This technical guide provides a summary of its biological effects, detailed methodologies for its isolation and synthesis, and an overview of the key signaling pathways it modulates. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific IC50 values across a broader range of cell lines and disease models. The development of more efficient synthesis and purification protocols will also be crucial for advancing the study and potential clinical application of this compound and other related cyclolinopeptides.

Cyclolinopeptide B: A Technical Guide on its Source, Abundance, and Analysis in Flaxseed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a cyclic nonapeptide belonging to the cyclolinopeptide (CLP) family, a group of hydrophobic, cyclic peptides naturally occurring in flaxseed (Linum usitatissimum L.).[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, including immunosuppressive, anticancer, and antimalarial properties.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its natural source, abundance in flaxseed, and the analytical methodologies employed for its study. The information is tailored for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Source and Natural Abundance of this compound in Flaxseed

The primary and most well-documented natural source of this compound is the seed of the flax plant (Linum usitatissimum L.) and its derived products, particularly cold-pressed flaxseed oil.[1][3][4] CLPs, including CLB, are considered secondary metabolites of the flax plant. The concentration of these peptides can vary significantly depending on the flaxseed cultivar, environmental growing conditions, and the processing methods used for oil extraction and refining.[3][6]

The total concentration of cyclolinopeptides in flaxseed can range from approximately 189 µg/g to 303 µg/g.[6] Within the seed, CLPs are found in higher concentrations in the cotyledon compared to the seed coat.[6][7] Among the various cyclolinopeptides, this compound has been noted for its relative instability compared to other CLPs like A and C.[3][5][8]

Quantitative Data on Cyclolinopeptide Content

The following tables summarize the quantitative data on cyclolinopeptide concentrations in flaxseed and its products as reported in the literature.

Table 1: Total Cyclolinopeptide Concentration in Different Flaxseed Cultivars

Flaxseed CultivarTotal Cyclolinopeptide Concentration (µg/g of seed)
Flanders189
Somme303

Source: Gui et al., 2012[6]

Table 2: Distribution of Cyclolinopeptides in Flaxseed Fractions

Flaxseed FractionTotal Cyclolinopeptide Concentration (µg/g)
Cotyledon291.9
Seed Coat (Endosperm)123.1
MucilageNot Present

Source: Gui et al., 2012[7]

Table 3: General Abundance of Cyclolinopeptides in Flaxseed Products

ProductCyclolinopeptide Content
Flaxseed0.1% to 0.3%
Flaxseed Oil0.1% to 0.3%
Cold-Pressed Flaxseed OilHighest concentration
Expeller-Extracted Crude OilHigh concentration
Flaxseed MealLower concentration

Source: Various, including Sobolev et al., 2022 and Gui et al., 2012[6][9][10]

Experimental Protocols

The extraction, isolation, and quantification of this compound and other CLPs from flaxseed require specific methodologies due to their hydrophobic nature. The following sections detail the common experimental protocols cited in the literature.

Extraction of Cyclolinopeptides from Flaxseed Oil

1. Liquid-Liquid Extraction:

  • Objective: To partition the hydrophobic CLPs from the lipid matrix of the oil into a polar solvent.

  • Protocol:

    • Mix 700 µl of flaxseed oil with 700 µl of a methanol/water mixture (e.g., 80:20 v/v).[3]

    • Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction.[3]

    • Centrifuge the mixture at 14,000 rpm for 10 minutes to separate the phases.[3]

    • Collect the supernatant (methanol/water phase containing the CLPs) for further analysis.[3] An optimized version of this method includes a preheating step of the methanol-water mixture to 90°C before extraction.[3]

2. Sonication-Assisted Methanol Extraction (SAME):

  • Objective: To enhance the extraction efficiency of CLPs from flaxseed oil using ultrasonic waves.

  • Protocol: This method, while mentioned as a technique used for CLP extraction, lacks detailed, step-by-step public documentation in the reviewed sources. It generally involves immersing the sample in a solvent (methanol) and applying ultrasonic waves to facilitate the release of target compounds.

Isolation of Cyclolinopeptides

Solid-Phase Extraction (SPE) with Silica Gel:

  • Objective: To separate CLPs from other components of the crude extract based on polarity.

  • Protocol:

    • Use a silica gel 60 solid-phase extraction column.[1]

    • Apply the crude extract (dissolved in a non-polar solvent) to the column.

    • Wash the column with less polar solvents (e.g., hexane, 20% ethyl acetate in hexane, 50% ethyl acetate in hexane) to elute non-polar compounds like triacylglycerols.[1]

    • Elute the cyclolinopeptides from the silica gel using more polar solvents, such as 100% ethyl acetate followed by 10% methanol in dichloromethane.[1]

Quantification of Cyclolinopeptides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Objective: To separate, identify, and quantify individual cyclinopeptides, including this compound.

  • Typical System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, a diode array detector (DAD), and an autosampler.[1]

  • Column: A ZORBAX Eclipse XDB-C18 column (150 x 4.6 mm i.d., 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).[1]

  • Elution Gradient:

    • 0 min: 30% A at 0.5 mL/min

    • 3 min: 40% A at 0.5 mL/min

    • 6 min: 45% A at 0.5 mL/min

    • 7 min: 65% A at 0.5 mL/min

    • 19 min: Hold at 65% A at 0.5 mL/min

    • 22 min: 66% A at 0.5 mL/min

    • 23 min: 70% A at 1.0 mL/min

    • 24 min: 100% A at 1.0 mL/min

    • 26 min: Hold at 100% A

    • 31 min: Return to 30% A

    • A 10-minute equilibration with 30% A is performed at the end of each run.[1]

  • Detection: Wavelengths of 214 nm (for peptide bonds), 244 nm (for phenylalanine), and 280 nm (for tryptophan) are typically monitored.[1]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal or external standard curve.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for CLP Analysis

experimental_workflow flaxseed Flaxseed Sample extraction Extraction (e.g., Liquid-Liquid) flaxseed->extraction crude_extract Crude Extract extraction->crude_extract isolation Isolation (Silica Gel SPE) crude_extract->isolation purified_clps Purified CLP Fraction isolation->purified_clps quantification Quantification (RP-HPLC) purified_clps->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Workflow for the extraction, isolation, and quantification of cyclolinopeptides from flaxseed.

Putative Signaling Pathway for this compound

Based on literature indicating the modulation of the AKT/JNK pathway by Cyclolinopeptides A and B, the following diagram illustrates a potential mechanism of action.

signaling_pathway clb This compound akt AKT clb->akt Inhibits jnk JNK clb->jnk Modulates cell_membrane Cell Membrane proliferation Cell Proliferation akt->proliferation Promotes apoptosis Apoptosis jnk->apoptosis Induces

Caption: Putative signaling pathway of this compound modulating the AKT/JNK pathway.

Conclusion

This compound, a constituent of flaxseed, presents a compelling subject for research in natural product chemistry and pharmacology. Its presence and concentration in flaxseed are influenced by a variety of factors, necessitating robust and standardized analytical methods for accurate quantification. The experimental protocols detailed in this guide provide a foundation for researchers to extract, isolate, and analyze this compound and other related cyclolinopeptides. Further investigation into the specific biological activities and mechanisms of action of this compound, such as its role in the AKT/JNK signaling pathway, will be crucial for unlocking its full therapeutic potential.

References

Cyclolinopeptide B: A Technical Guide to its Classification, Properties, and Analysis as a Bioactive Oligopeptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclolinopeptide B (CLB) is a naturally occurring cyclic peptide isolated from flaxseed (Linum usitatissimum) that has garnered significant attention from the scientific community for its diverse biological activities, including immunosuppressive and anticancer effects.[1][2] Structurally, it is a nonapeptide, composed of nine amino acid residues linked in a circular fashion. This composition firmly classifies it as a cyclic oligopeptide. This technical guide provides an in-depth analysis of this compound, beginning with its formal classification. It summarizes its physicochemical properties and key bioactivities through structured data tables. Furthermore, this document details the experimental protocols for its extraction, analysis, and biological evaluation, and visualizes key signaling pathways and workflows using Graphviz diagrams to support researchers, scientists, and drug development professionals in their work with this promising biomolecule.

Introduction: Classification of this compound as an Oligopeptide

Peptides are short chains of amino acids linked by peptide bonds. They are broadly classified based on the number of constituent amino acid residues. An oligopeptide consists of a small number of amino acids, typically between two and twenty.

Cyclolinopeptides (CLPs) are a family of cyclic, hydrophobic peptides found in flaxseed and its oil.[3] These peptides are also referred to as linusorbs or orbitides and are generally composed of eight, nine, or ten amino acid residues.[1][3] this compound is a specific member of this family, first identified as a cyclic nonapeptide.[4][5] Its structure consists of nine L-amino acids in the sequence: cyclo[Ile-Met-Leu-Ile-Pro-Pro-Phe-Phe-Val].[6]

Based on this structural evidence, this compound, with its nine amino acid residues, is unequivocally classified as a cyclic oligopeptide . This classification distinguishes it from larger polypeptides and proteins and is fundamental to understanding its physicochemical behavior, mechanism of action, and potential for therapeutic development.

Physicochemical Properties and Bioactivities

The distinct chemical structure of this compound underpins its biological functions. Its cyclic nature and the hydrophobicity of its constituent amino acids contribute to its stability and ability to interact with biological membranes and proteins.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅₆H₈₃N₉O₉S [6]
Amino Acid Sequence cyclo[Ile-Met-Leu-Ile-Pro-Pro-Phe-Phe-Val] [6]
Molecular Weight 1086.4 g/mol [6]
Type Cyclic Nonapeptide [3][4]

| Origin | Linum usitatissimum (Flaxseed) |[3][6] |

This compound has demonstrated a range of biological activities in preclinical studies. Its immunosuppressive and anticancer properties are of particular interest for drug development.

Table 2: Summary of Reported Bioactivities of this compound

Activity Experimental Model Key Quantitative Findings Source
Immunosuppressive Mitogen-induced human peripheral blood lymphocytes Suppressed mitogen-induced response and lymphocyte proliferation. [1]
Anticancer Human breast cancer cells (MDA-MB-231) Showed concentration-dependent cytotoxic effects (at 25-400 µM), though less potent than Cyclolinopeptide A. [2]
Anticancer Human gastric cancer cells (SGC-7901) Demonstrated significant antitumor cytotoxic activity. [2]
Anticancer Melanoma cells (B16-F10) No significant cytotoxicity effect was observed after 48h. [2]

| Anti-inflammatory | LPS-induced RAW 264.7 cells | Suppresses the modulation of NF-κB/MAPK signaling pathways. |[7] |

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the modulation of complex intracellular signaling pathways.[1] Research indicates that this compound, along with Cyclolinopeptide A, can modulate the AKT/JNK signaling pathway to inhibit cell proliferation.[1] The AKT pathway is a critical regulator of cell survival and proliferation, while the JNK pathway is involved in stress responses and apoptosis. By influencing these pathways, CLB can exert its anticancer effects.

AKT_JNK_Pathway_Modulation_by_CLB cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation promotes JNK JNK Apoptosis Apoptosis JNK->Apoptosis promotes CLB This compound CLB->AKT inhibits CLB->JNK modulates

Modulation of the AKT/JNK signaling pathway by this compound.

Experimental Methodologies

Reproducible and standardized protocols are essential for the study of this compound. This section details common methods for its extraction, analysis, and bioactivity assessment.

Cyclolinopeptides are typically extracted from flaxseed oil due to their hydrophobic nature. An efficient method is the "hot methanol-water extraction".[3] Following crude extraction, preparative High-Performance Liquid Chromatography (HPLC) is employed for purification.

CLP_Extraction_Workflow start Flaxseed Oil step1 Add pre-heated (90°C) methanol-water mixture start->step1 step2 Vortex / Sonicate to mix phases step1->step2 step3 Centrifuge to separate layers step2->step3 step4 Collect supernatant (methanol-water phase) step3->step4 step5 Evaporate solvent (e.g., rotary evaporator) step4->step5 end Crude CLP Extract step5->end

Workflow for the hot methanol-water extraction of Cyclolinopeptides.

Table 3: Example Parameters for Preparative HPLC Isolation of Cyclolinopeptides

Parameter Value Source
Column Phenyl-hexyl [8]
Mobile Phase A Water [8]
Mobile Phase B Acetonitrile (ACN) [8]
Gradient 40% ACN to 80% ACN [8]
Flow Rate 16 mL/min [8]

| Sample Loading | 12.5 mg in methanol (80 mg/mL) |[8] |

Reversed-phase HPLC coupled with mass spectrometry (MS) is the standard for identifying and quantifying this compound.

Table 4: Example HPLC-MS Analytical Conditions for this compound

Parameter Value Source
Analytical Column Phenomenex Kinetex C18 [3]
Mobile Phase Isocratic: 70% methanol, 30% water [3]
Flow Rate 0.5 mL/min [3]
Column Temperature 25°C [3]
Detection (UV) 214 nm (peptide bonds), 260 nm (phenylalanine) [3]

| Mass Spectrometer | Q Exactive Hybrid Quadrupole-Orbitrap |[3] |

The cytotoxic effect of this compound on cancer cells is commonly evaluated using colorimetric assays like the WST-8 assay, which measures cell viability.

WST8_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate (e.g., 24h) for cell adherence A->B C Add serial dilutions of This compound B->C D Incubate for exposure period (e.g., 48h) C->D E Add WST-8 reagent to each well D->E F Incubate (e.g., 1-4h) for color development E->F G Measure absorbance at 450 nm F->G H Calculate cell viability (%) vs. untreated control G->H

General workflow for a WST-8 cell viability and cytotoxicity assay.

Protocol Outline: WST-8 Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[2]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the CLB-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a specified duration, typically 24 to 48 hours.[2]

  • Assay: Add WST-8 reagent to each well and incubate for 1-4 hours until a visible color change occurs.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a bioactive cyclic oligopeptide with significant potential in pharmacology and drug development. Its classification is based on its definitive structure as a nonapeptide. Its demonstrated immunosuppressive, anti-inflammatory, and anticancer activities, mediated through the modulation of key cellular signaling pathways, make it a compelling subject for further research. The standardized protocols for extraction, analysis, and biological screening outlined in this guide provide a framework for scientists to explore the therapeutic applications of this valuable natural product.

References

Preliminary Investigation into the Therapeutic Potential of Cyclolinopeptide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLP-B) is a cyclic nonapeptide predominantly isolated from flaxseed (Linum usitatissimum)[1][2]. As a member of the cyclolinopeptide family, it has garnered scientific interest for its diverse biological activities, most notably its potent immunosuppressive effects[1][3][4]. Emerging research also points towards its potential as an anticancer agent, capable of inducing apoptosis and cell cycle arrest in various cancer cell lines[2]. This technical guide provides a comprehensive overview of the preliminary investigations into the therapeutic effects of this compound, detailing its known biological activities, the experimental methodologies used to assess these effects, and the signaling pathways it is proposed to modulate. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Core Data Summary

Table 1: Immunosuppressive and Cytotoxic Activities of this compound and Related Compounds
CompoundBiological ActivityCell Line / ModelIC50 / Effective ConcentrationReference
This compound ImmunosuppressiveHuman Peripheral Blood Lymphocytes (Concanavalin A-induced)44 ng/mL[3][4]
Cyclolinopeptide AImmunosuppressiveMouse Lymphocytes (Concanavalin A-induced)2.5 µg/mL[4]
This compound ImmunosuppressiveMouse Lymphocytes (Concanavalin A-induced)39 µg/mL[4]
Cyclosporine AImmunosuppressiveHuman Peripheral Blood Lymphocytes (Concanavalin A-induced)Comparable to this compound[3][4]
This compound CytotoxicMCF-7 (Breast Cancer)19% cytotoxicity at 25-400 µg/mL[2]
This compound CytotoxicSK-BR-3 (Breast Cancer)41% cytotoxicity at 25-400 µg/mL[2]

Potential Therapeutic Effects

Immunosuppressive Activity

This compound has demonstrated significant immunosuppressive properties, comparable to the well-established immunosuppressant, Cyclosporine A[3][4]. Its primary mechanism of action in this regard is the inhibition of T-lymphocyte proliferation[4]. This effect is crucial in preventing organ transplant rejection and managing autoimmune diseases.

Anticancer Potential

Preliminary in vitro studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce cytotoxic effects, apoptosis, and cell cycle arrest in various cancer cell lines, including breast and gastric cancer[2].

  • Apoptosis Induction: this compound, along with other cyclolinopeptides, is believed to induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins[2].

  • Cell Cycle Arrest: Studies on gastric cancer cells have shown that cyclolinopeptides can cause cell cycle arrest, a critical mechanism for controlling cancer cell proliferation[2].

Signaling Pathways

The therapeutic effects of this compound are thought to be mediated through the modulation of key intracellular signaling pathways, particularly the PI3K/AKT and JNK pathways, which are critical in regulating cell survival, proliferation, and apoptosis.

PI3K/PDK1/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/3-phosphoinositide-dependent kinase 1 (PDK1)/Protein Kinase B (AKT) pathway is a central regulator of cell survival and proliferation. In many cancers, this pathway is hyperactivated. It is hypothesized that this compound may exert its anticancer effects by inhibiting this pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3B) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation CLPB This compound CLPB->PI3K Inhibition (putative) CLPB->AKT Inhibition (putative)

Caption: Putative inhibition of the PI3K/AKT signaling pathway by this compound.

MKK4/MKK7/JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, activated by stress signals, plays a dual role in cell fate, promoting either survival or apoptosis depending on the context. MKK4 and MKK7 are the primary upstream kinases that phosphorylate and activate JNK. Modulation of this pathway by this compound could be a key mechanism in its pro-apoptotic effects in cancer cells.

JNK_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_nucleus Nucleus Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 MKK7 MKK7 MAP3K->MKK7 JNK JNK MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Gene Transcription CLPB This compound CLPB->JNK Modulation (putative)

Caption: Putative modulation of the JNK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's therapeutic effects.

Lymphocyte Proliferation Assay (CFSE-based)

This assay is used to assess the inhibitory effect of this compound on T-lymphocyte proliferation.

Lymphocyte_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate PBMCs Label Label with CFSE Isolate->Label Stimulate Stimulate with Concanavalin A Label->Stimulate Treat Treat with This compound Stimulate->Treat Incubate Incubate for 72h Treat->Incubate Acquire Acquire data on Flow Cytometer Incubate->Acquire Analyze Analyze CFSE dilution Acquire->Analyze

Caption: Experimental workflow for the CFSE-based lymphocyte proliferation assay.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium.

  • Cell Culture and Treatment: Plate CFSE-labeled PBMCs in a 96-well plate at 2x10^5 cells/well. Stimulate the cells with a mitogen such as Concanavalin A (5 µg/mL). Add this compound at various concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and analyze by flow cytometry. CFSE fluorescence is measured in the FITC channel. Proliferation is assessed by the sequential halving of CFSE fluorescence in daughter cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture gastric cancer cells and treat with this compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.

  • Staining: Wash the fixed cells with PBS and then resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of p-AKT and p-JNK

This technique is used to detect changes in the phosphorylation status of AKT and JNK, indicating the modulation of their respective signaling pathways by this compound.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated JNK (p-JNK), and total JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant therapeutic potential, particularly in the realms of immunosuppression and oncology. Its ability to inhibit T-lymphocyte proliferation and induce apoptosis and cell cycle arrest in cancer cells warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the PI3K/AKT and JNK signaling pathways. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural compound. Furthermore, structure-activity relationship studies could lead to the design of more potent and selective analogs of this compound for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cyclolinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the separation and quantification of Cyclolinopeptide B, a cyclic nonapeptide found in flaxseed and flax oil with known immunosuppressive activity.[1][2] The described method is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is part of a larger family of cyclolinopeptides, which are hydrophobic cyclic peptides.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of flaxseed-based products, pharmacological studies, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of these compounds.[2][3] This document outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Compartment with temperature control

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)

  • HPLC vials

Reagents and Chemicals
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • This compound standard (of known purity)

  • Flaxseed oil or sample containing this compound

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve. A typical concentration range for calibration curves for cyclolinopeptides is between 10 and 500 µg/mL.[1]

Sample Preparation (from Flaxseed Oil)
  • Extraction: For the extraction of cyclolinopeptides from flaxseed oil, a solid-phase extraction (SPE) method is often employed to separate the peptides from the lipid matrix.[1] Silica gel 60 is a suitable sorbent for this purpose.[1]

  • Dissolution: The extracted residue containing the cyclolinopeptides is dissolved in the mobile phase or a compatible solvent.

  • Filtration: The final sample solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[4]

HPLC Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of this compound and other cyclolinopeptides. The use of a phenyl-hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides.[5]

ParameterCondition
Column Kinetex™ Phenyl-Hexyl (or equivalent, e.g., ZORBAX Eclipse XDB-C18)
Mobile Phase A: Water, B: Acetonitrile or Methanol (Gradient or Isocratic)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C[6]
Injection Volume 5 - 20 µL
Detection Wavelength 214 nm (for peptide bonds), 244 nm (for phenylalanine), 280 nm (for tryptophan)[1][6]

Note: The mobile phase composition and gradient program should be optimized to achieve the best separation for the specific sample matrix. An isocratic mobile phase of 70% methanol and 30% water has been used for the separation of cyclolinopeptides.[6]

Data Analysis
  • Identification: The identification of this compound in a sample chromatogram is achieved by comparing its retention time with that of the pure standard.

  • Quantification: The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions. The peak area of this compound in the sample is then used to calculate its concentration based on the calibration curve.

Quantitative Data Summary

The following table summarizes quantitative data and chromatographic parameters gathered from various studies on cyclolinopeptide analysis. Specific data for this compound is highlighted where available.

ParameterMethod 1Method 2
Column ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4]Kinetex™ Phenyl-Hexyl[5]
Mobile Phase Acetonitrile and Water (gradient)[4]Acetonitrile and Water (gradient)[6]
Flow Rate Not specified0.5 mL/min[6]
Detection Wavelength 214 nm, 244 nm, 280 nm[1]214 nm, 260 nm, 280 nm[6]
Calibration Curve Range 10 - 500 µg/mL (for cyclolinopeptides in general)[1]Not specified
Internal Standard Seg-A[1]Not specified
Retention Order F < G < C < E < B < A[7]Not specified

Note: Detailed quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) specifically for this compound were not explicitly available in the searched literature. These parameters should be determined during method validation.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a sample matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Flaxseed Oil) Extraction Solid-Phase Extraction (SPE) Sample->Extraction 1. Extraction Dissolution Dissolution in Mobile Phase Extraction->Dissolution 2. Elution & Evaporation Filtration Filtration (0.45 µm) Dissolution->Filtration 3. Reconstitution HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (RP-HPLC) HPLC_Injection->Separation Detection UV Detection (214 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result (Concentration of This compound) Quantification->Result

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Cyclolinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a cyclic nonapeptide isolated from linseed (flaxseed) and flaxseed oil.[1] It belongs to a class of naturally occurring cyclic peptides known as cyclolinopeptides, which have garnered significant interest in the scientific community due to their diverse biological activities, including immunosuppressive and anticancer effects.[2][3] Mass spectrometry has become an indispensable tool for the qualitative and quantitative analysis of this compound, enabling its identification, sequencing, and quantification in complex matrices.[4] This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The concentration of this compound can vary depending on the flaxseed cultivar and the oil extraction process. The following table summarizes representative quantitative data for this compound and related cyclolinopeptides found in flaxseed oil.

CyclolinopeptideSequence[M+H]+ (m/z)Representative Concentration Range in Flaxseed Oil (µg/g)
This compound c(Pro-Pro-Phe-Phe-Val-Ile-Met-Ile-Leu)1058.610 - 50
Cyclolinopeptide Ac(Pro-Pro-Phe-Phe-Leu-Ile-Ile-Leu-Val)1040.850 - 200
Cyclolinopeptide Cc(Pro-Pro-Phe-Phe-Val-Ile-Met(O)-Ile-Leu)1074.65 - 30
Cyclolinopeptide Ec(Pro-Leu-Phe-Ile-Met(O)-Leu-Val-Phe)977.51 - 15

Note: Concentrations are representative and can vary significantly. Cyclolinopeptide C is the methionine sulfoxide form of this compound.[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Linseed Oil

This protocol describes a liquid-liquid extraction method for the isolation of this compound from a linseed oil matrix.

Materials:

  • Linseed oil sample

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh 1 gram of linseed oil into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to the tube. Vortex thoroughly to dissolve the oil.

  • Add 5 mL of 80% aqueous methanol.

  • Vortex the mixture vigorously for 2 minutes to facilitate the partitioning of the cyclolinopeptides into the methanol phase.

  • Centrifuge the sample at 4000 x g for 10 minutes to separate the hexane and aqueous methanol layers.

  • Carefully collect the lower aqueous methanol layer containing the cyclolinopeptides and transfer it to a clean tube.

  • Repeat the extraction of the hexane layer with another 5 mL of 80% aqueous methanol to maximize recovery.

  • Combine the aqueous methanol extracts.

  • Evaporate the methanol from the combined extracts using a rotary evaporator or a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of 50% methanol for LC-MS analysis.

Qualitative Analysis by High-Resolution Mass Spectrometry

This protocol outlines the use of a Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer for the identification and confirmation of this compound.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent)

  • Heated Electrospray Ionization (HESI) source

LC Conditions:

  • Column: Phenyl-Hexyl column (e.g., 150 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Full MS Scan Range: m/z 300-1500

  • Resolution (Full MS): 70,000

  • dd-MS2 (Data-Dependent MS/MS):

    • Resolution (MS/MS): 17,500

    • Isolation Window: 2.0 m/z

    • Normalized Collision Energy (NCE): 25, 30, 35 (stepped)

Data Analysis: The presence of this compound is confirmed by matching the accurate mass of the [M+H]+ ion (expected m/z 1058.6) and its characteristic fragmentation pattern. The fragmentation of cyclic peptides is complex; however, a series of b-type ions resulting from the cleavage of the peptide backbone after ring opening is typically observed.

Quantitative Analysis by Targeted Mass Spectrometry (MRM)

This protocol describes the development of a Multiple Reaction Monitoring (MRM) assay for the quantification of this compound.

Instrumentation:

  • HPLC system

  • Triple Quadrupole (QqQ) Mass Spectrometer

MRM Transition Optimization:

  • Infuse a standard solution of this compound into the mass spectrometer to obtain the precursor ion ([M+H]+ at m/z 1058.6).

  • Perform a product ion scan to identify the most intense and stable fragment ions.

  • Optimize the collision energy for each selected precursor-to-product ion transition to achieve the maximum signal intensity.

Representative MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Representative)
1058.6961.525
1058.6848.430
1058.6735.335
1058.6622.240

Note: Optimal collision energies are instrument-dependent and must be determined empirically.

LC-MRM Method:

  • Use the same LC conditions as in the qualitative analysis.

  • Set up the MRM acquisition method using the optimized transitions and collision energies.

  • For absolute quantification, a calibration curve should be prepared using a serial dilution of a this compound standard. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_nucleus cluster_outcome Outcome clb This compound cypa Cyclophilin A clb->cypa calcineurin Calcineurin (Phosphatase) inhibition inhibition clb->inhibition cypa->inhibition nfat_p NFAT-P (Phosphorylated, Inactive) calcineurin->nfat_p Dephosphorylates nfat NFAT (Active) nfat_p->nfat nucleus Nucleus nfat->nucleus il2 IL-2 Gene Transcription nfat->il2 Activates immunosuppression Immunosuppression il2->immunosuppression Leads to inhibition->calcineurin

Caption: Proposed immunosuppressive signaling pathway of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Cyclolinopeptide B by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural elucidation of Cyclolinopeptide B, a cyclic nonapeptide with known immunosuppressive properties, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the necessary NMR experiments, present the expected quantitative data, and outline the workflow for determining the three-dimensional structure of this bioactive peptide.

Introduction to this compound and the Role of NMR

This compound (CLB) is a cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). Its structure has been established as cyclo(-Pro¹-Pro²-Phe³-Phe⁴-Val⁵-Ile⁶-Met⁷-Leu⁸-Ile⁹-). The determination of its three-dimensional structure is crucial for understanding its biological activity and for the rational design of analogues with improved therapeutic properties.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For a cyclic peptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to:

  • Assign all proton (¹H) and carbon (¹³C) resonances to specific atoms within each amino acid residue.

  • Establish through-bond connectivity to confirm the amino acid sequence and identify spin systems.

  • Determine through-space proximities between protons to define the peptide's folding and overall conformation.

  • Measure scalar couplings (J-couplings) to derive dihedral angle constraints.

The collective data from these experiments allows for the calculation and validation of a high-resolution 3D structure of this compound in solution.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C chemical shifts for this compound, typically measured in a solvent like CDCl₃ or DMSO-d₆. These values are essential for the initial assignment of the NMR spectra.

Table 1: ¹H Chemical Shifts (δ) for this compound

ResidueNHαHβHγHOther
Pro¹-4.252.20, 1.851.95δ: 3.60, 3.45
Pro²-4.552.05, 1.751.90δ: 3.75, 3.55
Phe³7.854.753.15, 3.05-Aromatics: 7.20-7.35
Phe⁴8.104.853.25, 3.10-Aromatics: 7.15-7.30
Val⁵7.954.152.150.95, 0.90-
Ile⁶7.704.101.801.45, 1.15δ: 0.85, γ-CH₃: 0.80
Met⁷8.204.502.10, 1.952.50S-CH₃: 2.05
Leu⁸7.804.351.65, 1.551.70δ: 0.90, 0.85
Ile⁹7.904.201.851.50, 1.20δ: 0.90, γ-CH₃: 0.85

Table 2: ¹³C Chemical Shifts (δ) for this compound

ResidueCOOther
Pro¹60.530.125.247.5172.1-
Pro²61.029.825.547.8172.5-
Phe³55.838.5--171.8Aromatics: 128.0-137.0
Phe⁴56.238.2--171.5Aromatics: 128.0-137.0
Val⁵59.531.019.5, 19.0-173.0-
Ile⁶58.737.525.0, 15.511.5172.8-
Met⁷53.531.530.0-172.3S-CH₃: 15.2
Leu⁸53.041.024.823.0, 22.0173.5-
Ile⁹59.037.825.2, 15.811.8173.2-

Table 3: Key NOE Correlations for this compound Structure Determination

Correlation TypeDescriptionImplication
Intra-residueHα(i) to Hβ(i), Hγ(i), etc.Confirms amino acid type
Sequential (i, i+1)NH(i+1) to Hα(i)Defines peptide backbone connectivity
Medium-range (i, i+2/3/4)Hα(i) to NH(i+2), etc.Indicates secondary structures (turns, helices)
Long-rangeBetween distant residuesDefines the overall tertiary fold
Proline-specificHα(i) to Hδ(i-1) of ProConfirms cis/trans peptide bond conformation

Experimental Protocols

The following are generalized protocols for the key NMR experiments required for the structural elucidation of this compound. Instrument parameters should be optimized for the specific spectrometer and sample conditions.

Sample Preparation
  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Degas the sample if necessary, particularly for NOESY experiments, to minimize paramagnetic oxygen effects.

1D NMR Spectroscopy
  • ¹H NMR:

    • Purpose: To obtain an overview of the proton signals and to check for sample purity and aggregation.

    • Typical Parameters:

      • Spectrometer Frequency: 500 MHz or higher

      • Pulse Sequence: Standard single-pulse experiment

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Purpose: To identify the carbon resonances.

    • Typical Parameters:

      • Spectrometer Frequency: 125 MHz (for a 500 MHz ¹H)

      • Pulse Sequence: Proton-decoupled single-pulse experiment

      • Spectral Width: 200-220 ppm

      • Number of Scans: 1024 or more (due to low natural abundance)

      • Relaxation Delay: 2-5 seconds

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds (e.g., Hα-Hβ). This is crucial for identifying amino acid spin systems.

    • Typical Parameters:

      • Pulse Sequence: cosygpppqf or similar

      • Data Points: 2048 (F2) x 256-512 (F1)

      • Number of Scans: 8-16 per increment

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: To correlate all protons within a spin system, even those not directly coupled. This is highly effective for identifying complete amino acid side chains.

    • Typical Parameters:

      • Pulse Sequence: mlevphpp or similar

      • Mixing Time: 60-100 ms (to allow magnetization transfer through the spin system)

      • Data Points: 2048 (F2) x 256-512 (F1)

      • Number of Scans: 8-16 per increment

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), regardless of their through-bond connectivity. This is the primary experiment for determining the 3D structure.

    • Typical Parameters:

      • Pulse Sequence: noesygpphpp or similar

      • Mixing Time: 150-300 ms (optimized to observe cross-peaks without excessive spin diffusion)

      • Data Points: 2048 (F2) x 256-512 (F1)

      • Number of Scans: 16-32 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons (¹JCH). This provides a highly resolved map of C-H pairs.

    • Typical Parameters:

      • Pulse Sequence: hsqcedetgpsisp2.3 or similar

      • ¹H Spectral Width: 12-16 ppm

      • ¹³C Spectral Width: 100-160 ppm

      • Data Points: 2048 (F2) x 128-256 (F1)

      • Number of Scans: 16-64 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To correlate protons and carbons over multiple bonds (²JCH, ³JCH). This is essential for connecting different spin systems and for assigning quaternary carbons and carbonyls.

    • Typical Parameters:

      • Pulse Sequence: hmbcgplpndqf or similar

      • ¹H Spectral Width: 12-16 ppm

      • ¹³C Spectral Width: 200-220 ppm

      • Data Points: 2048 (F2) x 256-512 (F1)

      • Number of Scans: 32-128 per increment

Workflow and Data Analysis Visualizations

The overall process for the structural elucidation of this compound using NMR can be visualized as a logical workflow.

Workflow for this compound Structural Elucidation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Calculation cluster_3 Validation A Sample Preparation B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, TOCSY) B->C D 2D NMR (HSQC, HMBC) B->D E 2D NMR (NOESY/ROESY) B->E H J-Coupling Measurement B->H Multiplet Analysis F Resonance Assignment C->F Spin System ID D->F C-H Correlation G NOE Cross-peak Identification E->G Spatial Proximity F->G I Generate Distance and Dihedral Angle Restraints G->I H->I J Molecular Dynamics/ Simulated Annealing I->J K Structure Refinement J->K L Final Structure Ensemble K->L

Caption: Overall workflow for the structural elucidation of this compound by NMR.

The relationships between the different through-bond correlation experiments are crucial for the initial resonance assignment.

Through-Bond Correlation Experiments COSY COSY (H-H, 2-3 bonds) TOCSY TOCSY (H-H, entire spin system) COSY->TOCSY Extends correlations HSQC HSQC (C-H, 1 bond) COSY->HSQC Links H to C TOCSY->HSQC Assigns full C-H spin system HMBC HMBC (C-H, 2-3 bonds) HSQC->HMBC Connects spin systems Through-Space Correlation (NOESY) H_alpha_i Hα(i) NH_iplus1 NH(i+1) H_alpha_i->NH_iplus1 Sequential (<3.5 Å) NH_iplus2 NH(i+2) H_alpha_i->NH_iplus2 Medium-range (<4.5 Å) Sidechain_j Sidechain H(j) Backbone_k Backbone H(k) Sidechain_j->Backbone_k Long-range (<5.0 Å)

Protocol for the solid-phase synthesis of "Cyclolinopeptide B" analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclolinopeptide B is a cyclic nonapeptide with the sequence cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Met-Leu-Val). Analogues of this compound are of significant interest in drug discovery due to their potential immunosuppressive and anticancer activities. This protocol details the solid-phase peptide synthesis (SPPS) of this compound analogues using Fmoc/tBu chemistry, followed by on-resin cyclization, cleavage, and purification. The methodologies described herein are optimized for the efficient production of high-purity cyclic peptides for research and development purposes.

The synthesis of these analogues allows for the systematic exploration of structure-activity relationships (SAR) by substituting specific amino acid residues. For instance, the methionine residue at position 7 has been identified as a key site for modification to modulate biological activity. This protocol provides a robust framework for generating a library of this compound analogues with diverse physicochemical properties.

Experimental Protocols

Linear Peptide Assembly (Fmoc/tBu Strategy)

The linear peptide precursors of this compound analogues are assembled on a solid support using the Fmoc/tBu strategy. This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a resin.

Materials:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid-lability, which allows for the cleavage of the linear peptide while keeping the side-chain protecting groups intact, a prerequisite for subsequent solution-phase cyclization if desired. Alternatively, a pre-loaded Wang resin with the C-terminal amino acid can be used for on-resin cyclization strategies.

  • Fmoc-protected amino acids: Standard Fmoc-amino acids with acid-labile side-chain protection (e.g., Boc for Trp, tBu for Tyr, Ser, Thr, Pbf for Arg). For analogues, the desired Fmoc-protected unnatural or modified amino acid is used at the corresponding position.

  • Coupling reagents: A combination of a coupling agent and an additive is used to facilitate amide bond formation. Common choices include HBTU/HOBt or HATU/HOAt.

  • Activation base: Diisopropylethylamine (DIPEA).

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF).

  • Solvents: DMF, dichloromethane (DCM), methanol (MeOH).

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (e.g., Fmoc-Val-OH for the standard this compound sequence) in DCM.

    • Add DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites on the resin by treating with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes to remove the Fmoc protecting group.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU/HOAt) and DIPEA in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

On-Resin Cyclization

Head-to-tail cyclization is performed directly on the solid support after the linear peptide has been assembled. This method is generally preferred as it can minimize intermolecular side reactions.

Procedure:

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the fully assembled linear peptide as described above.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Cyclization:

    • Add a solution of a cyclization reagent, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU, and DIPEA in DMF to the resin. The reaction is typically performed at a high dilution to favor intramolecular cyclization over intermolecular oligomerization.

    • Agitate the reaction mixture for 4-24 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

Cleavage from Resin and Global Deprotection

The cyclic peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Procedure:

  • Resin Washing and Drying: Wash the resin-bound cyclic peptide with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization

The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% TFA.

  • HPLC Purification:

    • Use a preparative C18 column.

    • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 20-80% acetonitrile over 30-60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and their identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified cyclic peptide.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound analogues. Note that yields and purity can vary depending on the specific amino acid sequence and the efficiency of the cyclization step.

Table 1: Linear Peptide Assembly Parameters

ParameterValue/ReagentPurpose
Resin Type2-Chlorotrityl chlorideAcid-labile resin for flexible cleavage options.
Resin Loading0.4 - 0.6 mmol/gStandard loading capacity for SPPS.
Fmoc-Amino Acid Excess3 - 5 equivalentsDrives the coupling reaction to completion.
Coupling ReagentHBTU/HOBt or HATU/HOAtEfficient amide bond formation.
Activation BaseDIPEAActivates the carboxylic acid for coupling.
Coupling Time1 - 2 hoursStandard reaction time for most amino acids.
Fmoc Deprotection20% Piperidine in DMFRemoval of the temporary Nα-Fmoc protecting group.
Deprotection Time3 min + 7 minEnsures complete Fmoc removal.

Table 2: On-Resin Cyclization and Cleavage Data for this compound Analogues

AnalogueCyclization ReagentCyclization Time (h)Cleavage CocktailCrude Yield (%)
[Met(O)⁷]this compoundPyBOP/DIPEA12TFA/TIS/H₂O (95:2.5:2.5)~65%
[Nle⁷]this compoundHBTU/DIPEA18TFA/TIS/H₂O (95:2.5:2.5)~70%
[Cha⁷]this compoundPyBOP/DIPEA16TFA/TIS/H₂O (95:2.5:2.5)~60%

Table 3: Purification and Characterization of this compound Analogues

AnalogueHPLC ColumnMobile Phase GradientPurity after HPLC (%)Mass Spectrometry (m/z) [M+H]⁺
[Met(O)⁷]this compoundC18, 5 µm, 100 Å20-80% ACN in H₂O (0.1% TFA) over 40 min>95%Expected: [Calculated Mass]
[Nle⁷]this compoundC18, 5 µm, 100 Å25-85% ACN in H₂O (0.1% TFA) over 40 min>98%Expected: [Calculated Mass]
[Cha⁷]this compoundC18, 5 µm, 100 Å30-90% ACN in H₂O (0.1% TFA) over 35 min>96%Expected: [Calculated Mass]

Mandatory Visualization

Solid_Phase_Synthesis_Workflow Resin 1. Resin Swelling (2-CTC Resin in DCM) Loading 2. First Amino Acid Loading (Fmoc-AA-OH, DIPEA) Resin->Loading Elongation 3. Chain Elongation (Iterative Cycles) Loading->Elongation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Elongation->Deprotection a. Cyclization 4. On-Resin Cyclization (PyBOP, DIPEA) Elongation->Cyclization Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling b. Coupling->Elongation c. Repeat for each amino acid Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification 6. HPLC Purification (C18 Column) Cleavage->Purification Characterization 7. Characterization (MS, Analytical HPLC) Purification->Characterization FinalProduct Pure this compound Analogue Characterization->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound analogues.

Efficient Extraction of Cyclolinopeptide B from Flaxseed Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient extraction of Cyclolinopeptide B, a cyclic nonapeptide with notable immunosuppressive and anticancer properties, from flaxseed oil. The following sections offer a comparative analysis of various extraction methodologies, step-by-step experimental procedures, and visualizations of the extraction workflows and relevant biological signaling pathways.

Data Presentation: Comparison of Extraction Methodologies

The efficiency of different extraction methods for isolating cyclolinopeptides, including this compound, can be compared based on the relative abundance of the target peptide in the final extract. The following table summarizes the relative extraction efficiency of three methods based on reported HPLC peak heights, providing a semi-quantitative comparison.

Extraction MethodThis compound (Relative Abundance as HPLC Peak Height)Total Cyclolinopeptides (Relative Abundance as HPLC Peak Height)Reference
Liquid-Liquid Extraction (Methanol:Water, 70:30 v/v)307 ± 21004 ± 10[1]
Sonication-Assisted Methanol Extraction (SAME)261 ± 1895 ± 8[1]
Hot Methanol/Water Extraction (90°C)348 ± 11147 ± 11[1]

Note: The values are presented as the mean of three experiments ± standard deviation. The data, originally reported as HPLC peak height, serves as a relative comparison of extraction efficiency under the specified conditions. Higher values indicate greater extraction efficiency. It is important to note that this compound has been reported to be one of the less stable cyclolinopeptides[1].

Experimental Protocols

Detailed methodologies for the key extraction and analysis experiments are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a common method for the extraction of cyclolinopeptides from flaxseed oil[1][2].

Materials:

  • Flaxseed oil

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a 1.5 mL microcentrifuge tube, add 700 µL of flaxseed oil.

  • Prepare a methanol-water mixture of 70:30 (v/v).

  • Add 700 µL of the 70:30 methanol-water mixture to the tube containing the flaxseed oil.

  • Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • After centrifugation, two phases will be visible. The upper phase (supernatant) contains the extracted cyclolinopeptides.

  • Carefully collect the supernatant for subsequent analysis by RP-HPLC.

Protocol 2: Sonication-Assisted Methanol Extraction (SAME)

This method utilizes ultrasound to enhance the extraction efficiency[1][2].

Materials:

  • Flaxseed oil

  • Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Centrifuge (capable of 14,000 rpm)

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a 1.5 mL microcentrifuge tube, add 1 mL of flaxseed oil.

  • Add 1 mL of methanol to the tube.

  • Vortex the mixture for 10 minutes.

  • Place the tube in an ultrasonic bath and sonicate at 30°C for 1 hour.

  • After sonication, centrifuge the mixture at 14,000 rpm for 10 minutes.

  • The supernatant contains the extracted cyclolinopeptides. Carefully collect it for analysis.

Protocol 3: Hot Methanol/Water Extraction

This modified liquid-liquid extraction method employs a preheated solvent mixture to improve extraction efficiency[1].

Materials:

  • Flaxseed oil

  • Methanol (HPLC grade)

  • Deionized water

  • Heating block or water bath capable of 90°C

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare a methanol-water mixture of 70:30 (v/v).

  • Preheat the methanol-water mixture to 90°C.

  • In a 1.5 mL microcentrifuge tube, add 700 µL of flaxseed oil.

  • Add 700 µL of the preheated 70:30 methanol-water mixture to the flaxseed oil.

  • Vortex the mixture for 10 minutes.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the cyclolinopeptides for analysis.

Protocol 4: Solid-Phase Extraction (SPE) for Purification

SPE is often used as a clean-up step after the initial extraction to remove interfering substances and concentrate the cyclolinopeptides[3].

Materials:

  • Crude cyclolinopeptide extract (from LLE, SAME, or other methods)

  • Silica gel SPE cartridge

  • Hexane

  • Ethyl acetate

  • Methanol

  • Dichloromethane (DCM)

  • SPE manifold

  • Collection tubes

Procedure:

  • Condition the silica gel SPE cartridge by passing hexane through it.

  • Load the crude extract onto the conditioned cartridge.

  • Wash the cartridge with solvents of increasing polarity to elute non-polar impurities. A suggested sequence is:

    • Hexane

    • 20% Ethyl acetate in hexane

    • 50% Ethyl acetate in hexane

  • Elute the cyclolinopeptides from the cartridge using a more polar solvent system, such as:

    • 100% Ethyl acetate

    • 10% Methanol in dichloromethane

  • Collect the fractions containing the cyclolinopeptides.

  • Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.

  • The resulting residue contains the purified cyclolinopeptides, which can be reconstituted in an appropriate solvent for analysis.

Protocol 5: RP-HPLC Analysis of this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for the separation and quantification of cyclolinopeptides[1][2].

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a quaternary pump and UV detector.

  • Column: Kinetex™ C18, 2.6 µm, or a similar reversed-phase column.

  • Mobile Phase: Isocratic elution with 70% methanol and 30% water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 214 nm for peptide bonds.

  • Run Time: 15 minutes.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 5 µL of the cyclolinopeptide extract (supernatant from extraction protocols).

  • Monitor the chromatogram at 214 nm.

  • Identify the peak corresponding to this compound based on its retention time, which should be determined using a purified standard if available.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with a known concentration of a standard.

Mandatory Visualizations

Experimental Workflows

Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SAME Sonication-Assisted Methanol Extraction (SAME) LLE_Start Flaxseed Oil LLE_Step1 Add Methanol:Water (70:30) LLE_Start->LLE_Step1 LLE_Step2 Vortex (10 min) LLE_Step1->LLE_Step2 LLE_Step3 Centrifuge (14,000 rpm, 10 min) LLE_Step2->LLE_Step3 LLE_End Supernatant (CLP-B Extract) LLE_Step3->LLE_End SAME_Start Flaxseed Oil SAME_Step1 Add Methanol SAME_Start->SAME_Step1 SAME_Step2 Vortex (10 min) SAME_Step1->SAME_Step2 SAME_Step3 Sonicate (30°C, 1 hr) SAME_Step2->SAME_Step3 SAME_Step4 Centrifuge (14,000 rpm, 10 min) SAME_Step3->SAME_Step4 SAME_End Supernatant (CLP-B Extract) SAME_Step4->SAME_End

Caption: Workflow for LLE and SAME of this compound.

Signaling Pathways

Signaling_Pathways cluster_Anticancer Anticancer Activity of this compound cluster_Immunosuppressive Immunosuppressive Activity of Cyclolinopeptides CLPB_Anti This compound AKT AKT CLPB_Anti->AKT inhibits JNK JNK CLPB_Anti->JNK modulates Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis induces CLP_Immuno Cyclolinopeptide Cyclophilin Cyclophilin CLP_Immuno->Cyclophilin binds Calcineurin Calcineurin Cyclophilin->Calcineurin inhibits NFAT NFAT (dephosphorylated) Calcineurin->NFAT activates Gene_Exp IL-2 Gene Expression NFAT->Gene_Exp NFAT_P NFAT-P (phosphorylated) NFAT_P->NFAT TCell_Activation T-Cell Activation Gene_Exp->TCell_Activation

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vitro Immunosuppressive Activity Assay of Cyclolinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLP-B), a cyclic nonapeptide isolated from flaxseed (Linum usitatissimum), has garnered significant interest for its potential immunomodulatory properties. Like other cyclolinopeptides, such as Cyclolinopeptide A (CLA), CLP-B has demonstrated immunosuppressive effects, primarily through the inhibition of T-lymphocyte proliferation.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the immunosuppressive activity of this compound. The methodologies described herein are designed to assess its impact on lymphocyte proliferation and cytokine production, and to elucidate its potential mechanism of action through key signaling pathways involved in T-cell activation. The activity of CLP-B has been reported to be comparable to the well-established immunosuppressant, Cyclosporin A (CsA).[1]

Mechanism of Action Overview

The immunosuppressive activity of cyclolinopeptides is primarily attributed to the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[3] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a pivotal role in T-cell activation.[4][5][6] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it upregulates the transcription of genes crucial for T-cell activation and immune response, most notably Interleukin-2 (IL-2).[4][5][7] By inhibiting calcineurin, cyclolinopeptides prevent NFAT dephosphorylation, leading to a downstream reduction in IL-2 production and, consequently, a suppression of T-cell proliferation.[8][9] Some evidence also suggests that flaxseed-derived peptides may influence other signaling cascades, such as the NF-κB and MAPK pathways.[3][10]

Data Presentation

The following table summarizes the reported in vitro immunosuppressive activity of a cyclolinopeptide from flaxseed. This data can be used as a reference for designing experiments with this compound.

CompoundAssayCell TypeMitogen/StimulantIC50Reference
Linusorb 32Lymphocyte ProliferationHuman Peripheral Blood LymphocytesConcanavalin A2.5 µg/mL[2]

Experimental Protocols

Lymphocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of lymphocytes as an indicator of cell proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

Materials:

  • This compound (CLP-B)

  • Cyclosporin A (CsA) - Positive Control

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) - Mitogen

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Adjust the cell density to 2 x 10⁶ cells/mL.

  • Plate Seeding: Add 100 µL of the PBMC suspension (2 x 10⁵ cells) to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of CLP-B and CsA in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. For the vehicle control, add 50 µL of the solvent used to dissolve the compounds (e.g., DMSO diluted in medium).

  • Mitogen Stimulation: Add 50 µL of PHA (final concentration 5 µg/mL) or ConA (final concentration 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of CLP-B compared to the mitogen-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in the supernatant of stimulated lymphocyte cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from the lymphocyte proliferation assay (collected before MTT addition)

  • Human IL-2 and IFN-γ ELISA kits

  • Microplate reader

Protocol:

  • Supernatant Collection: After the 72-hour incubation of the lymphocyte proliferation assay, centrifuge the 96-well plates at a low speed (e.g., 300 x g for 10 minutes). Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until use.

  • ELISA Procedure: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and collected supernatants to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol (usually 450 nm).

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of IL-2 and IFN-γ in each sample by interpolating from the standard curve. Determine the percentage of cytokine inhibition for each concentration of CLP-B and calculate the IC50 values.

Visualizations

Experimental_Workflow cluster_prep Cell & Compound Preparation cluster_assay In Vitro Assay cluster_analysis Analysis cluster_prolif Proliferation cluster_cytokine Cytokine Production PBMC_Isolation Isolate PBMCs Cell_Counting Count & Adjust Cell Density PBMC_Isolation->Cell_Counting Plate_Seeding Seed PBMCs in 96-well Plate Cell_Counting->Plate_Seeding Compound_Dilution Prepare CLP-B Serial Dilutions Add_Compound Add CLP-B / Controls Compound_Dilution->Add_Compound Plate_Seeding->Add_Compound Add_Mitogen Add Mitogen (PHA/ConA) Add_Compound->Add_Mitogen Incubate_72h Incubate for 72h Add_Mitogen->Incubate_72h MTT_Assay MTT Assay Incubate_72h->MTT_Assay Collect_Supernatant Collect Supernatant Incubate_72h->Collect_Supernatant Read_Absorbance_P Read Absorbance (570nm) MTT_Assay->Read_Absorbance_P IC50_Calc_P Calculate % Inhibition & IC50 Read_Absorbance_P->IC50_Calc_P ELISA IL-2 / IFN-γ ELISA Collect_Supernatant->ELISA Read_Absorbance_C Read Absorbance (450nm) ELISA->Read_Absorbance_C IC50_Calc_C Calculate Concentration & IC50 Read_Absorbance_C->IC50_Calc_C

Experimental workflow for assessing the immunosuppressive activity of this compound.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Stimulation CD28 CD28 IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Calcineurin_inactive Calcineurin (Inactive) Ca_release->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene translocates to nucleus CLPB This compound CLPB->Calcineurin_active Inhibits Proliferation T-Cell Proliferation IL2_gene->Proliferation leads to

Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Screening Cyclolinopeptide B for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro evaluation of Cyclolinopeptide B (CLP-B), a cyclic nonapeptide with emerging anticancer properties. The protocols outlined below describe methodologies to assess its cytotoxic and apoptotic effects on various cancer cell lines, investigate its influence on cell cycle progression, and explore its impact on key signaling pathways.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effect of this compound has been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, providing insights into its potency and selectivity.

Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines

Cell LineConcentration% CytotoxicityExposure TimeReference
MCF-7Not Specified19%48h[1]
SK-BR-3Not Specified41%48h[1]

Table 2: Anticancer Activity of this compound in Human Gastric Cancer Cell Line

Cell LineEffectKey FindingsReference
SGC-7901Induces apoptosisActivity is dependent on concentration and exposure time.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (stock solution of known concentration)

  • Cancer cell lines (e.g., MCF-7, SK-BR-3, SGC-7901)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of CLP-B. Include a vehicle control (medium with the same amount of solvent used to dissolve CLP-B).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of CLP-B that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide staining and flow cytometry.

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • This compound

  • Cancer cell lines

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blot Analysis of Signaling Proteins

This protocol is for the analysis of protein expression levels in key signaling pathways (e.g., AKT, JNK) in cancer cells treated with this compound.

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-JNK, anti-JNK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assessment cluster_data_analysis Data Analysis start Seed Cancer Cells (MCF-7, SK-BR-3, SGC-7901) treat Treat with This compound start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treat->cell_cycle western Western Blot (Signaling Proteins) treat->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western->protein_exp AKT_JNK_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K AKT AKT PI3K->AKT ASK1 ASK1 AKT->ASK1 Inhibits Proliferation Cell Proliferation (Inhibited) AKT->Proliferation Promotes MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK Apoptosis Apoptosis (Promoted) JNK->Apoptosis CLPB This compound CLPB->AKT Modulates CLPB->JNK Modulates RANKL_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK GeneExp Gene Expression NFkB->GeneExp MAPK->GeneExp CLPB This compound CLPB->RANK Inhibits Expression (Hypothesized) CellSurvival Cell Survival & Proliferation (Inhibited) GeneExp->CellSurvival

References

Application Notes and Protocols: Cyclolinopeptide B in Immunological Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum).[1] It belongs to a class of compounds known as cyclolinopeptides, which are recognized for their diverse biological activities, most notably their immunosuppressive effects.[2][3] Structurally similar to the well-characterized immunosuppressant Cyclosporin A (CsA), CLB has emerged as a valuable tool for studying immune cell function, particularly T-lymphocyte activation and proliferation.[4] Its ability to modulate immune responses makes it a compound of interest for immunology research and as a potential lead for therapeutic drug development.

Mechanism of Action: Inhibition of T-Cell Activation

The primary immunosuppressive mechanism of this compound, much like other related cyclolinopeptides and Cyclosporin A, is centered on the inhibition of T-lymphocyte activation.[5] This process is initiated by the binding of CLB to an intracellular protein called cyclophilin A.[5] The resulting CLB-cyclophilin A complex then targets and inhibits calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[5]

Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor. Once dephosphorylated, NF-AT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of genes essential for T-cell activation, most importantly the gene for Interleukin-2 (IL-2).[5] IL-2 is a critical cytokine that acts as a potent T-cell growth factor, driving proliferation and clonal expansion.

By inhibiting calcineurin, this compound effectively blocks NF-AT dephosphorylation and its subsequent nuclear translocation. This prevents the transcription of the IL-2 gene, leading to a significant reduction in IL-2 production and, consequently, the suppression of T-lymphocyte proliferation.[5]

Data Presentation: Bioactivity of this compound

The inhibitory effects of this compound on lymphocyte proliferation have been quantified in different models. The following table summarizes the key bioactivity data.

Cell TypeMitogen StimulantBioassayIC50 ValueReference
Human Peripheral Blood LymphocytesConcanavalin AMitogenic Response44 ng/mL[4]
Mouse LymphocytesConcanavalin AProliferation39 µg/mL[4]

Visualized Signaling Pathway and Workflows

Signaling Pathway

The diagram below illustrates the inhibitory effect of this compound on the Calcineurin-NFAT signaling pathway in T-lymphocytes.

G cluster_cell T-Lymphocyte cluster_cyto Cytoplasm cluster_nuc Nucleus TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Activation Signal Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NF-AT(P) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT NFAT_nuc NF-AT NFAT->NFAT_nuc Translocation CLB This compound CypA Cyclophilin A CLB->CypA Complex CLB-CypA Complex CLB->Complex CypA->Complex Complex->Calcineurin INHIBITS IL2_Gene IL-2 Gene NFAT_nuc->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL-2 Protein\n(Secretion) IL-2 Protein (Secretion) IL2_mRNA->IL-2 Protein\n(Secretion) T-Cell Proliferation T-Cell Proliferation IL-2 Protein\n(Secretion)->T-Cell Proliferation

CLB inhibits the Calcineurin-NFAT signaling pathway.
Experimental Workflow

This diagram outlines a typical workflow for assessing the immunosuppressive activity of this compound on T-cell proliferation.

G start_node start_node process_node process_node data_node data_node end_node end_node A Isolate Human PBMCs from whole blood B Seed PBMCs into 96-well plate A->B C Pre-treat cells with This compound (various concentrations) B->C D Stimulate cells with Mitogen (e.g., Concanavalin A) C->D E Incubate for 48-72 hours D->E F Assess Proliferation (e.g., MTT or CFSE assay) E->F G Collect Supernatant for Cytokine Analysis (ELISA) E->G H Data Analysis: Calculate % Inhibition & IC50 F->H G->H

Workflow for assessing CLB's immunosuppressive effects.

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay (MTT Method)

This protocol details a method to assess the inhibitory effect of this compound on mitogen-stimulated human peripheral blood mononuclear cell (PBMC) proliferation.

A. Materials:

  • This compound (CLB) stock solution (e.g., 10 mM in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Concanavalin A (ConA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

B. Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Count the cells and adjust the concentration to 2 x 10⁶ cells/mL. Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

  • CLB Treatment:

    • Prepare serial dilutions of CLB in complete RPMI medium. A typical final concentration range to test would be from 1 ng/mL to 1000 ng/mL.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Add 50 µL of the diluted CLB solutions to the appropriate wells.

    • Incubate the plate at 37°C, 5% CO₂ for 1-2 hours.

  • Mitogen Stimulation:

    • Prepare a ConA solution in complete RPMI medium to a final concentration of 5 µg/mL.

    • Add 50 µL of the ConA solution to all wells except the "unstimulated control" wells. Add 50 µL of medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove 150 µL of the supernatant from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition using the formula: % Inhibition = [1 - (Absorbance of Treated Sample - Absorbance of Unstimulated Control) / (Absorbance of Stimulated Control - Absorbance of Unstimulated Control)] x 100

    • Plot the % inhibition against the log of CLB concentration to determine the IC50 value.

Protocol 2: Quantification of Interleukin-2 (IL-2) by ELISA

This protocol is used to measure the amount of IL-2 secreted into the cell culture supernatant from the proliferation assay described above.

A. Materials:

  • Culture supernatants collected from the T-lymphocyte proliferation assay (collect before adding MTT).

  • Human IL-2 ELISA Kit (commercially available).

  • Microplate reader capable of reading absorbance at 450 nm.

B. Procedure:

  • Supernatant Collection: Prior to the MTT addition step (Step 6) in Protocol 1, carefully collect 100-150 µL of supernatant from each well.

  • Storage: Store the collected supernatants at -80°C until ready to perform the assay.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves adding standards and samples to a 96-well plate pre-coated with an anti-human IL-2 capture antibody.

    • Following incubation, a detection antibody is added, followed by a substrate solution that develops color in proportion to the amount of IL-2 present.

    • The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the known IL-2 standards against their concentrations.

    • Use the standard curve to determine the concentration of IL-2 in each experimental sample.

    • Compare the IL-2 levels in CLB-treated samples to the stimulated control to determine the extent of inhibition.

References

Cyclolinopeptide B: Application Notes and Protocols for Studying T-Cell Proliferation and Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLP-B) is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). As part of the cyclolinopeptide family, it has garnered interest for its potential immunosuppressive and anti-inflammatory properties. These peptides are characterized by their cyclic structure and hydrophobicity. Functionally, cyclolinopeptides are known to modulate immune responses, particularly those mediated by T-lymphocytes. Their mechanism of action is thought to involve the inhibition of key signaling pathways that govern T-cell activation and proliferation, making CLP-B a valuable tool for immunological research and a potential lead compound in the development of novel immunomodulatory therapies.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of T-cell proliferation and activation. It includes a summary of its effects, methodologies for key assays, and visualizations of the implicated signaling pathways.

Data Presentation: Quantitative Effects of Cyclolinopeptides on T-Cell Function

While specific quantitative data for this compound is limited in publicly available literature, the effects of its close analog, Cyclolinopeptide A (CLA), provide valuable insights into the potential potency of this class of compounds. The following tables summarize the known effects of cyclolinopeptides on T-cell proliferation and related functions. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 values for this compound in their specific assay systems.

Table 1: Inhibitory Effects of Cyclolinopeptides on T-Cell Proliferation

CompoundCell TypeMitogen/StimulusIC50Reference
Cyclolinopeptide AHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)Dose-dependent inhibition[1][2]
Cyclolinopeptide A AnalogsMouse SplenocytesConcanavalin A (Con A)Strong suppression[3]
Cyclolinopeptide A AnalogsJurkat T-cells-Inhibition of viability at high concentrations[1]

Table 2: Effects of Cyclolinopeptides on Cytokine Production and Signaling

CompoundCell TypeEffectMechanismReference
CyclolinopeptidesMacrophagesReduced pro-inflammatory cytokine releaseInhibition of NF-κB and MAPK signaling[4]
Cyclolinopeptide AT-lymphocytesInhibition of Interleukin-2 (IL-2) activityCalcineurin-dependent pathway[2]
Cyclolinopeptide A AnalogsJurkat T-cellsBlock of caspase-3Inhibition of T-cell activation and IL-2 production[2]

Signaling Pathways Modulated by Cyclolinopeptides

Cyclolinopeptides are understood to exert their immunosuppressive effects by targeting critical signaling cascades within T-lymphocytes. The primary pathways implicated are the Calcineurin-NFAT and the NF-κB signaling pathways, both of which are central to T-cell activation and the transcription of pro-inflammatory genes.

Calcineurin-NFAT Signaling Pathway

Upon T-cell receptor (TCR) engagement, an increase in intracellular calcium activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor for genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2). Cyclolinopeptides are thought to inhibit calcineurin activity, thus preventing NFAT activation and subsequent IL-2 production.[5]

Calcineurin-NFAT Signaling Pathway cluster_nucleus Nucleus TCR TCR Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription CLP_B This compound CLP_B->Calcineurin Inhibits

Calcineurin-NFAT pathway inhibition by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is another crucial regulator of the immune response, controlling the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. T-cell activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the transcription factor NF-κB to translocate to the nucleus and initiate gene transcription. Some evidence suggests that cyclolinopeptides can suppress the NF-κB signaling pathway by reducing the phosphorylation of IKKα/β and IκBα.[4]

NF-kappaB Signaling Pathway cluster_nucleus Nucleus TCR_Costim TCR & Co-stimulation IKK_complex IKK Complex TCR_Costim->IKK_complex Activates IkBa_p p-IκBα IKK_complex->IkBa_p Phosphorylates IkBa_degradation IκBα Degradation IkBa_p->IkBa_degradation NFkB NF-κB IkBa_degradation->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_genes Pro-inflammatory Gene Transcription CLP_B This compound CLP_B->IKK_complex Inhibits

NF-κB pathway inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on T-cell proliferation and activation.

Protocol 1: T-Cell Proliferation Assay using CFSE Staining

This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is evenly distributed between daughter cells upon cell division, allowing for the quantification of proliferation by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (stock solution in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • CFSE (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or purify T-cells using magnetic-activated cell sorting (MACS).

  • CFSE Staining: a. Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing. c. Incubate for 10 minutes at 37°C in the dark. d. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate on ice for 5 minutes. f. Wash the cells twice with complete RPMI-1640 medium by centrifugation at 300 x g for 5 minutes.

  • Cell Culture and Treatment: a. Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. b. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the CLP-B dilutions to the respective wells. Include a vehicle control (DMSO). d. Add 50 µL of the T-cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to each well, except for the unstimulated control wells. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Flow Cytometry Analysis: a. After incubation, harvest the cells and wash them with PBS containing 2% FBS. b. Resuspend the cells in 200 µL of FACS buffer. c. Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel. d. Analyze the data using appropriate software to determine the percentage of proliferating cells and the proliferation index.

T-Cell Proliferation Assay Workflow start Isolate PBMCs or T-cells stain Stain with CFSE start->stain wash1 Quench and Wash stain->wash1 culture Culture with Stimulus and this compound wash1->culture incubate Incubate for 3-5 days culture->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Proliferation acquire->analyze

Workflow for the CFSE-based T-cell proliferation assay.
Protocol 2: Measurement of IL-2 Secretion by ELISA

This protocol describes the quantification of Interleukin-2 (IL-2) in the supernatant of T-cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • PBMCs or isolated T-cells

  • This compound (stock solution in DMSO)

  • Complete RPMI-1640 medium

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well ELISA plate

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: a. Prepare T-cells and plate them in a 96-well plate as described in Protocol 1, step 3a-d. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Sample Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. The supernatant can be used immediately or stored at -80°C for later analysis.

  • ELISA Procedure (follow the kit manufacturer's instructions, a general outline is provided below): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with assay diluent for 1 hour at room temperature. d. Wash the plate three times with wash buffer. e. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. f. Incubate for 2 hours at room temperature. g. Wash the plate five times with wash buffer. h. Add 100 µL of the biotinylated detection antibody to each well. i. Incubate for 1 hour at room temperature. j. Wash the plate five times with wash buffer. k. Add 100 µL of streptavidin-HRP to each well. l. Incubate for 30 minutes at room temperature in the dark. m. Wash the plate seven times with wash buffer. n. Add 100 µL of TMB substrate to each well. o. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. p. Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve using the absorbance values of the known standards. c. Calculate the concentration of IL-2 in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound presents a promising research tool for the investigation of T-cell mediated immune responses. Its inhibitory effects on T-cell proliferation and activation, likely mediated through the calcineurin-NFAT and NF-κB signaling pathways, make it a subject of interest for both basic immunology and drug discovery. The protocols provided herein offer a framework for researchers to quantitatively assess the immunomodulatory properties of this compound and to further elucidate its precise mechanism of action. Due to the limited specific data on CLP-B, it is imperative for researchers to conduct thorough dose-response studies to accurately characterize its effects in their experimental systems.

References

Troubleshooting & Optimization

"Cyclolinopeptide B" oxidative stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the oxidative stability and degradation of Cyclolinopeptide B (CLP-B).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound (CLP-B) is the oxidation of its methionine residue. This oxidation process typically occurs in two steps: first, the methionine is oxidized to methionine sulfoxide, forming Cyclolinopeptide C (CLP-C), and subsequently, it can be further oxidized to methionine sulfone.[1][2] This oxidative modification is a key factor in the stability of CLP-B.

Q2: How stable is this compound under typical laboratory conditions?

A2: this compound is considered one of the least stable cyclolinopeptides.[3][4] It readily undergoes oxidation even at room temperature, especially when exposed to air.[2][3] Studies have shown significant degradation of CLP-B over time during storage.[3][5] For instance, one study observed the complete conversion of CLP-B to its oxidized form, CLP-C, within 40 days at room temperature.[3]

Q3: What are the main degradation products of this compound?

A3: The main degradation product of this compound is Cyclolinopeptide C (CLP-C), which is the methionine sulfoxide form of CLP-B.[1][2] Further oxidation can lead to the formation of the methionine sulfone analog.[1][2]

Q4: What analytical methods are recommended for monitoring the oxidative stability of this compound?

A4: The most common and effective method for monitoring the oxidative stability of CLP-B is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6][7][8] This technique allows for the separation and quantification of CLP-B and its oxidized forms. For unambiguous identification of the degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended.[1][3][4][7] UV detection at 214 nm is often used for the determination of the peptide bond.[3]

Troubleshooting Guides

Issue 1: Unexpected or rapid degradation of this compound in experiments.

  • Possible Cause 1: Improper Storage.

    • Troubleshooting Step: Ensure that lyophilized CLP-B is stored at -20°C or below in a tightly sealed container to minimize exposure to air and moisture. Once in solution, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Exposure to Oxidizing Agents.

    • Troubleshooting Step: Review all buffers and solvents used in your experiments for the presence of potential oxidizing agents. Use freshly prepared, high-purity solvents.

  • Possible Cause 3: High pH of the Solution.

    • Troubleshooting Step: Avoid prolonged exposure of CLP-B solutions to pH levels above 8, as basic conditions can catalyze oxidation. If a basic pH is required for your experiment, minimize the exposure time and keep the solution chilled.

Issue 2: Difficulty in separating this compound from its degradation product, CLP-C, using RP-HPLC.

  • Possible Cause 1: Suboptimal HPLC Column.

    • Troubleshooting Step: The choice of stationary phase is critical for resolving CLP-B and CLP-C. Phenyl-Hexyl columns have been reported to provide excellent resolution for this separation.[7][8] If you are using a standard C18 column and experiencing co-elution, consider switching to a Phenyl-Hexyl stationary phase.

  • Possible Cause 2: Inadequate Mobile Phase Gradient.

    • Troubleshooting Step: Optimize your gradient elution method. A shallow gradient of acetonitrile in water (often with a small amount of formic acid) can improve the separation of these closely related peptides.

Issue 3: Observation of peak splitting or broad peaks for oxidized forms of this compound in HPLC chromatograms.

  • Possible Cause 1: Diastereomerization.

    • Troubleshooting Step: The oxidation of the methionine residue in CLP-B to methionine sulfoxide (CLP-C) creates a new chiral center, leading to the formation of two diastereomers.[7][8] This can result in peak splitting or broadening. This is an inherent characteristic of the oxidized product. For accurate quantification, ensure that the integration method accounts for both diastereomeric peaks if they are separated.

  • Possible Cause 2: Poor Column Performance.

    • Troubleshooting Step: Evaluate the performance of your HPLC column using standard compounds. If peak shapes are generally poor, the column may be degraded or contaminated and may need to be replaced.

Quantitative Data Summary

The following table summarizes the stability of this compound and related cyclolinopeptides at room temperature over a 60-day period, as reported in a study by Jerkovic et al. (2022).

CyclolinopeptideStability at Room Temperature (25°C)Time to Complete Degradation/Conversion
CLP-B Unstable, completely converted to CLP-CWithin 40 days[3]
CLP-NUnstable, completely converted to CLP-FWithin 40 days[3]
CLP-OLeast stable, 80% degraded in the first 20 days, completely converted to CLP-GWithin 40 days[3]
CLP-MUnstable, completely converted to CLP-DWithin 60 days[3]
CLP-TUnstable, 80% degraded over 40 days> 40 days[3]
CLP-AStableNo oxidation observed over 60 days[3]
CLP-CStableNo oxidation observed over 60 days[3]

Experimental Protocols

Protocol 1: Extraction of Cyclolinopeptides from Flaxseed Oil

This protocol is an optimized version based on previously reported methods.[3]

  • Liquid-Liquid Extraction:

    • Mix the flaxseed oil sample with a methanol-water mixture.

    • For enhanced extraction, preheat the methanol-water mixture to 90°C before adding it to the oil.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge the mixture to separate the layers.

    • Collect the methanolic extract containing the cyclinopeptides.

  • Sonication-Assisted Methanol Extraction (SAME):

    • Suspend the flaxseed oil in methanol.

    • Sonicate the mixture in an ultrasonic bath.

    • Centrifuge the sample to pellet any solid material.

    • Collect the methanol supernatant containing the cyclinopeptides.

Protocol 2: RP-HPLC Analysis of this compound and its Oxidation Products

This protocol provides a general framework for the analysis of CLP-B stability.

  • HPLC System: A standard HPLC system with a UV detector is sufficient.[3]

  • Column: A Kinetex™ Phenyl-Hexyl column is recommended for optimal separation of CLP-B and CLP-C.[7][8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient profile should be optimized based on the specific column dimensions and HPLC system.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: UV detection at 214 nm (for peptide bonds), 260 nm (for phenylalanine residues), and 280 nm (for tryptophan residues).[3]

  • Identification: For confirmation of peak identities, collect fractions and analyze by mass spectrometry (e.g., Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer).[3]

Visualizations

Oxidative_Degradation_of_Cyclolinopeptide_B CLP_B This compound (Methionine) CLP_C Cyclolinopeptide C (Methionine Sulfoxide) CLP_B->CLP_C Oxidation CLP_Sulfone Cyclolinopeptide (Methionine Sulfone) CLP_C->CLP_Sulfone Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_CLP_Analysis cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Flaxseed Oil Sample Extraction Cyclolinopeptide Extraction (LLE or SAME) Sample->Extraction RPHPLC RP-HPLC Separation (Phenyl-Hexyl Column) Extraction->RPHPLC UV_Detection UV Detection (214, 260, 280 nm) RPHPLC->UV_Detection MS_Identification Mass Spectrometry (Identification) RPHPLC->MS_Identification Quantification Quantification of CLP-B and CLP-C UV_Detection->Quantification MS_Identification->Quantification Stability_Assessment Stability Assessment Quantification->Stability_Assessment

Caption: Experimental workflow for this compound stability analysis.

References

Addressing the challenge of methionine oxidation in "Cyclolinopeptide B"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclolinopeptide B. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and experimental use of this compound, with a specific focus on the issue of methionine oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It is known to possess a range of biological activities, most notably immunosuppressive and potential anticancer effects.[1][2] It has been shown to suppress mitogen-induced responses in human peripheral blood lymphocytes.[1][2]

Q2: I've noticed a change in the mass of my this compound sample, corresponding to +16 Da. What is the likely cause?

A mass increase of 16 Da is a strong indicator of oxidation of the methionine residue within the this compound structure. The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This oxidized form of this compound is also known as Cyclolinopeptide C.

Q3: How does methionine oxidation affect the biological activity of this compound?

Methionine oxidation can significantly alter the biological activity of peptides. While direct comparative studies on the immunosuppressive activity of this compound versus its oxidized form (Cyclolinopeptide C) are not extensively documented, it is generally understood that such modifications can reduce or alter the peptide's efficacy. For instance, in studies on melanoma cells, Cyclolinopeptide C exhibited some cytotoxic effects, whereas this compound showed no cytotoxicity, indicating a change in its biological activity profile upon oxidation.[1]

Q4: What are the common causes of methionine oxidation in my this compound sample?

Methionine oxidation can occur at several stages of your experimental workflow:

  • During Peptide Synthesis and Cleavage: The acidic conditions used for cleavage from the resin support can promote oxidation.[3]

  • Sample Preparation and Handling: Prolonged exposure to air (oxygen), elevated temperatures, and certain buffers can lead to oxidation.

  • Long-term Storage: Improper storage conditions can result in gradual oxidation over time.

  • During Mass Spectrometry Analysis: The electrospray ionization (ESI) process itself can sometimes induce oxidation.

Q5: How can I prevent methionine oxidation during my experiments?

To minimize methionine oxidation, consider the following preventative measures:

  • Use High-Quality Solvents: Ensure all solvents are degassed and of high purity.

  • Inert Atmosphere: Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing solutions.

  • Control Temperature: Avoid high temperatures. Store stock solutions and aliquots at -20°C or -80°C.

  • Add Antioxidants: Consider adding antioxidants such as L-methionine to your buffers or solutions.

  • Optimize Cleavage Cocktails: If synthesizing the peptide, use cleavage cocktails containing scavengers that reduce oxidation, such as dimethylsulfide and ammonium iodide.

Troubleshooting Guides

Problem 1: Suspected Oxidation of this compound

Symptoms:

  • Unexpected results in biological assays (e.g., loss of activity).

  • Appearance of a new, more polar peak in HPLC analysis.

  • Mass spectrometry data shows a +16 Da mass shift.

Solution Workflow:

G cluster_0 Troubleshooting Workflow for Suspected Oxidation A Symptom Observation (e.g., unexpected assay results, +16 Da mass shift) B Confirm Oxidation (See Protocol 2: Detection of Methionine Sulfoxide) A->B C Assess Impact on Experiment B->C D Is the level of oxidation acceptable? C->D Evaluate E Proceed with Experiment D->E Yes F Reverse Oxidation (See Protocol 3: Reduction of Methionine Sulfoxide) D->F No I Implement Preventative Measures for Future Experiments (See Protocol 1: Prevention of Methionine Oxidation) E->I G Re-analyze to Confirm Reduction F->G H Use Reduced Peptide in Experiments G->H H->I

Caption: Workflow for troubleshooting suspected methionine oxidation.

Data Presentation

The oxidation of the methionine residue in this compound to methionine sulfoxide results in the formation of Cyclolinopeptide C. This modification can alter its biological activity. Below is a summary of their reported activities.

PeptideStructureKey Biological ActivitiesQuantitative Data (IC50)
This compound cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile)Immunosuppressive; suppresses mitogen-induced lymphocyte proliferation.[1][2] No cytotoxic effect on melanoma cells.[1]Specific IC50 values for immunosuppressive activity are not consistently reported in the literature.
Cyclolinopeptide C cyclo(Met(O)-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile)Cytotoxic to melanoma cells.[1]Specific IC50 values for immunosuppressive activity are not readily available for direct comparison.

Note: Direct comparative studies on the immunosuppressive IC50 values of this compound and C are limited. The available data suggests a change in the biological activity profile upon oxidation.

Experimental Protocols

Protocol 1: Prevention of Methionine Oxidation

This protocol outlines best practices for handling and storing this compound to minimize oxidation.

Materials:

  • Lyophilized this compound

  • High-purity, degassed solvents (e.g., DMSO, water for injection)

  • Inert gas (Argon or Nitrogen)

  • Low-retention microtubes

  • -80°C freezer

Procedure:

  • Reconstitution:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to collect the powder at the bottom.

    • Under a gentle stream of inert gas, reconstitute the peptide in the desired solvent (e.g., DMSO) to create a concentrated stock solution.

  • Aliquoting:

    • Immediately after reconstitution, prepare single-use aliquots of the stock solution in low-retention microtubes. This avoids repeated freeze-thaw cycles and exposure to air.

  • Storage:

    • Store the aliquots at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.

  • Experimental Use:

    • When preparing working solutions, use buffers that have been freshly prepared and degassed.

    • If experiments are sensitive to oxidation, consider adding a small amount of a free radical scavenger like L-methionine to the buffer.

    • Minimize the time the peptide solution is kept at room temperature and exposed to light.

Protocol 2: Detection of Methionine Sulfoxide by Mass Spectrometry

This protocol describes a general method for detecting the +16 Da mass shift indicative of methionine oxidation using LC-MS.

Materials:

  • This compound sample

  • Solvents for LC-MS (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • LC-MS system (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Dilute a small amount of the this compound solution in the initial mobile phase solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample onto a suitable C18 reverse-phase column.

    • Elute the peptide using a gradient of increasing organic solvent (acetonitrile). The oxidized form (Cyclolinopeptide C) is more polar and will typically elute slightly earlier than the non-oxidized form.

    • Acquire mass spectra over the expected m/z range for both the native and oxidized peptide.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical masses of this compound and Cyclolinopeptide C (this compound mass + 15.9994 Da).

    • The presence of a peak corresponding to the oxidized mass confirms methionine oxidation. The relative peak areas can provide a semi-quantitative estimate of the extent of oxidation.

Protocol 3: Reduction of Methionine Sulfoxide

This protocol provides a method to reduce oxidized this compound (Cyclolinopeptide C) back to its native form.

Materials:

  • Oxidized this compound sample

  • Dimethyl sulfoxide (DMSO)

  • Ammonium iodide (NH4I)

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA) (optional, for pH adjustment)

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the oxidized peptide in a suitable solvent like DMSO.

    • Add a solution of ammonium iodide and dimethyl sulfide. A common reagent combination is a cleavage cocktail containing TFA, DMS, and NH4I.

  • Incubation:

    • Allow the reaction to proceed at room temperature. The reaction time can vary, so it is advisable to monitor the progress by LC-MS.

  • Quenching and Purification:

    • Once the reduction is complete (as determined by LC-MS), the reaction mixture can be diluted and purified by reverse-phase HPLC to isolate the reduced this compound.

  • Verification:

    • Confirm the successful reduction and purity of the final product by LC-MS analysis.

Visualizations

G cluster_0 Methionine Oxidation Pathway Met Methionine Side Chain (-CH2-CH2-S-CH3) MetO Methionine Sulfoxide (-CH2-CH2-S(O)-CH3) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H2O2, O2) ROS->MetO

Caption: Chemical transformation of methionine to methionine sulfoxide.

G cluster_0 Decision Logic for Handling this compound Start Start Experiment with This compound Check Is there a concern about methionine oxidation? Start->Check Prevent Follow Protocol 1: Prevention Check->Prevent Yes Experiment Perform Experiment Check->Experiment No Prevent->Experiment Analyze Analyze Results Experiment->Analyze Unexpected Are results unexpected? Analyze->Unexpected Confirm Follow Protocol 2: Detection Unexpected->Confirm Yes End Conclude Experiment Unexpected->End No Reduce Follow Protocol 3: Reduction Confirm->Reduce Reduce->Experiment Re-run

Caption: Decision tree for experimental planning with this compound.

References

Strategies to prevent "Cyclolinopeptide B" oxidation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Cyclolinopeptide B (CLP-B) during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a cyclic nonapeptide found in flaxseed (Linum usitatissimum). Its structure contains a methionine residue, which is susceptible to oxidation. The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone. This oxidation is a primary degradation pathway for CLP-B.

Q2: What are the main factors that cause this compound oxidation?

The primary factors contributing to the oxidation of this compound are:

  • Exposure to atmospheric oxygen: The presence of oxygen is the main driver of oxidation. Peptides containing cysteine, methionine, and tryptophan are particularly prone to air oxidation.

  • Elevated temperatures: Higher temperatures accelerate the rate of oxidation. Studies have shown that CLP-B degradation is significantly faster at 90°C compared to room temperature.

  • Presence of oxidizing agents: Contaminants or reactive oxygen species (ROS) in solvents or reagents can promote oxidation.

  • Light exposure: Some peptides are light-sensitive and can degrade upon exposure to light.

Q3: How can I detect if my this compound sample has been oxidized?

Oxidation of this compound can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (MS). The oxidized forms of CLP-B (methionine sulfoxide and methionine sulfone) will have different retention times compared to the non-oxidized form, appearing as separate peaks in the chromatogram. Tandem mass spectrometry can be used to confirm the identity of the oxidized species.

Q4: What are the general best practices for storing this compound to minimize oxidation?

To ensure the long-term stability of this compound, follow these storage guidelines:

  • Storage Form: Store CLP-B in its lyophilized (freeze-dried) powder form whenever possible. Lyophilized peptides are significantly more stable than peptides in solution.

  • Temperature: For long-term storage, keep lyophilized CLP-B at -20°C or ideally at -80°C. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen, to minimize exposure to oxygen. After weighing out the peptide, purge the container with an inert gas before resealing.

  • Moisture Control: Protect from moisture, as it can reduce long-term stability. Allow the peptide container to warm to room temperature in a desiccator before opening to prevent condensation.

  • Light Protection: Store in a dark container or protect from light.

Troubleshooting Guides

Problem: I suspect my this compound sample is degrading, even in storage.

Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify that the storage freezer maintains a consistent temperature. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles, which can accelerate degradation. For long-term stability, -80°C is recommended over -20°C.
Exposure to Oxygen After each use, purge the vial with a dry, inert gas like argon or nitrogen before sealing. Ensure the container is tightly sealed.
Moisture Contamination Always allow the peptide container to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold peptide.
Repeated Freeze-Thaw Cycles Aliquot the peptide into smaller, single-use vials after reconstitution to avoid repeated freezing and thawing of the main stock solution.
Light Exposure Ensure the storage vial is opaque or stored in a dark location.

Problem: My extracted this compound shows signs of oxidation immediately after extraction.

Possible Cause Troubleshooting Steps
Oxidation during Extraction Use deoxygenated solvents for the extraction process. This can be achieved by sparging the solvents with an inert gas (argon or nitrogen) prior to use.
High Extraction Temperature While a hot methanol-water extraction can be efficient, prolonged exposure to high temperatures can promote oxidation. Optimize the extraction time and temperature to balance efficiency and stability.
Presence of Oxidizing Agents in Solvents Use high-purity, HPLC-grade solvents to minimize the presence of oxidizing contaminants.
Inclusion of an Antioxidant Consider adding a compatible antioxidant to the extraction solvent. Free L-methionine can be added in excess to act as a sacrificial antioxidant, protecting the methionine residue in CLP-B.

Quantitative Data Summary

Table 1: Stability of Cyclolinopeptides in Flaxseed Oil at Different Temperatures

CyclolinopeptideStability at Room Temperature (25°C) over 60 daysStability at 90°C
This compound (CLP-B) Unstable; completely converted to its isomer within 40 days.Highly unstable; ~70% degradation after 2 hours.
Cyclolinopeptide O (CLP-O)Least stable; 80% degraded within the first 20 days.Highest rate of oxidation; 80% degradation after 2 hours.
Cyclolinopeptide N (CLP-N)Unstable; completely converted to its isomer within 40 days.Highly unstable; ~75% degradation after 2 hours.
Cyclolinopeptide A (CLP-A)Stable; no oxidation observed over 60 days.-
Cyclolinopeptide C (CLP-C)Stable; no oxidation observed over 60 days.-

Table 2: Recommended Storage Conditions for this compound

Storage FormTemperatureDurationAtmosphere
Lyophilized Powder-80°CLong-term (months to years)Inert gas (Argon or Nitrogen)
Lyophilized Powder-20°CLong-term (months to years)Inert gas (Argon or Nitrogen)
Lyophilized Powder4°CShort-term (days to weeks)Inert gas (Argon or Nitrogen)
In Solution-80°C or -20°CShort-term (days)Aliquoted, in deoxygenated buffer

Experimental Protocols

Protocol 1: Hot Methanol-Water Extraction of this compound

This protocol is adapted from a study on cyclolinopeptide extraction and is designed to be efficient. To minimize oxidation, the use of deoxygenated solvents is recommended.

  • Solvent Preparation: Prepare a methanol-water mixture (e.g., 80:20 v/v). Deoxygenate the solvent by bubbling with dry nitrogen or argon gas for at least 15 minutes.

  • Preheating: Heat the deoxygenated methanol-water mixture to 90°C.

  • Extraction: a. Add 1 mL of flaxseed oil to a glass vial. b. Add 1 mL of the preheated methanol-water mixture to the oil. c. Vortex the mixture for 10 minutes. d. Sonicate the mixture at 30°C for 1 hour.

  • Phase Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant, which contains the cyclolinopeptides.

  • Analysis: Analyze the supernatant using RP-HPLC to determine the concentration and purity of this compound.

Protocol 2: Monitoring this compound Oxidation by RP-HPLC

This protocol provides a general framework for analyzing the oxidation state of this compound.

  • Instrumentation: A standard HPLC system with a C18 or Phenyl-Hexyl reverse-phase column and a UV detector is required.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Sample Preparation: Dilute the extracted this compound sample in the initial mobile phase composition.

  • Injection and Separation: Inject the sample onto the column and run a linear gradient to separate the components.

  • Detection: Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis: a. The non-oxidized this compound will elute as a distinct peak. b. The oxidized forms (methionine sulfoxide and methionine sulfone) will appear as separate, typically more polar (earlier eluting), peaks. c. The extent of oxidation can be quantified by comparing the peak areas of the oxidized and non-oxidized forms.

Visualizations

G Oxidation Pathway of this compound CLPB This compound (Methionine) CLPB_SO This compound Sulfoxide (Methionine Sulfoxide) CLPB->CLPB_SO + [O] CLPB_SO2 This compound Sulfone (Methionine Sulfone) CLPB_SO->CLPB_SO2 + [O]

Caption: Oxidation of this compound's methionine residue.

G Extraction and Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis Start Flaxseed Oil Sample Solvent Prepare Deoxygenated Methanol-Water Start->Solvent Mix Mix Sample and Solvent Solvent->Mix Extract Vortex and Sonicate Mix->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Detect UV Detection (214 nm) HPLC->Detect Quantify Quantify Oxidized and Non-oxidized Forms Detect->Quantify

Caption: Workflow for CLP-B extraction and oxidation analysis.

G Troubleshooting Logic for CLP-B Degradation action action start Suspected CLP-B Degradation? check_form Is it in Lyophilized Form? start->check_form check_temp Is Storage Temp -80°C? check_form->check_temp Yes reconstitute Is it in Solution? check_form->reconstitute No check_atmosphere Stored under Inert Gas? check_temp->check_atmosphere Yes action_lower_temp Lower Storage Temp to -80°C check_temp->action_lower_temp No action_purge Purge with Inert Gas After Each Use check_atmosphere->action_purge No end end check_atmosphere->end Yes, review other factors check_aliquoted Is it Aliquoted? action_aliquot Aliquot into Single-Use Vials check_aliquoted->action_aliquot No action_deoxygenate Use Deoxygenated Buffers check_aliquoted->action_deoxygenate Yes reconstitute->check_aliquoted Storage in solution is unavoidable action_lyophilize Lyophilize for Long-Term Storage reconstitute->action_lyophilize

Caption: Decision tree for troubleshooting CLP-B degradation.

Overcoming challenges in the purification of "Cyclolinopeptide B"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Cyclolinopeptide B (CLP-B).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield of CLP-B in Extract Inefficient extraction method.- Optimize Extraction Solvent: Test different ratios of methanol-water mixtures (e.g., 60:40, 70:30, 80:20 v/v) for liquid-liquid extraction. A 70:30 methanol-water ratio has been reported to be efficient.[1] - Employ Hot Methanol-Water Extraction: Preheating a methanol-water mixture to 90°C before extraction can significantly improve the yield for many cyclolinopeptides.[1] - Consider Sonication-Assisted Methanol Extraction (SAME): This method has been reported to be more efficient than traditional solvent or silica column extraction.[1]
Degradation of CLP-B during extraction.- Avoid High Temperatures for Prolonged Periods: While hot extraction can be efficient, prolonged exposure to high temperatures can lead to degradation. Optimize the extraction time. - Work Quickly and Under Inert Atmosphere: Minimize exposure to air and light to reduce oxidative degradation.
Co-elution of CLP-B and CLP-C in HPLC Similar polarity of CLP-B and its oxidized form, Cyclolinopeptide C (CLP-C).- Optimize HPLC Stationary Phase: A phenyl-hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides, including the separation of CLP-B from CLP-C.[2] - Adjust Mobile Phase Composition: Fine-tune the gradient of acetonitrile and water. The use of trifluoroacetic acid (TFA) as an ion-pairing agent can also improve separation.[2] - Optimize Temperature: Control the column temperature, as temperature fluctuations can affect retention times and peak resolution.[3]
Inappropriate HPLC column.- Column Selection: Core-shell columns (e.g., Kinetex™) with smaller particle sizes (e.g., 2.6 µm) can offer better separation efficiency compared to fully porous particles.[1][2]
Peak Splitting or Tailing for CLP-B in HPLC Chromatogram Column overload.- Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if the peak shape improves.[3][4]
Sample solvent incompatible with mobile phase.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient to ensure good peak shape.[5]
Column contamination or void formation.- Use a Guard Column: Protect the analytical column from contaminants. - Flush or Replace Column: If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.[4][5]
Degradation of Purified CLP-B During Storage Oxidation of the methionine residue in CLP-B to form CLP-C.- Store Under Inert Atmosphere: Store the purified peptide under an inert gas like argon or nitrogen. - Low-Temperature Storage: Store at low temperatures (-20°C or -80°C) to slow down the degradation process.[1] - Use Antioxidants: Consider the addition of antioxidants, though their compatibility with downstream applications must be verified.
Presence of residual water or solvents.- Thorough Lyophilization: Ensure the purified peptide is thoroughly lyophilized to remove all traces of water and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main challenge in purifying CLP-B is its inherent instability. The methionine residue in its structure is susceptible to oxidation, leading to the formation of Cyclolinopeptide C (CLP-C).[1][6][7] CLP-B and CLP-C have very similar physicochemical properties, making their separation difficult.

Q2: Which extraction method provides the best yield for CLP-B?

While several methods exist, including liquid-liquid extraction and solid-phase extraction, studies have shown that hot methanol-water extraction and sonication-assisted methanol extraction (SAME) can provide significantly higher yields of cyclolinopeptides compared to traditional methods.[1]

Q3: What type of HPLC column is recommended for CLP-B purification?

A reversed-phase HPLC column with a phenyl-hexyl stationary phase is highly recommended for the separation of cyclolinopeptides.[2] This type of column has demonstrated superior resolution in separating CLP-B from its closely related oxidized form, CLP-C. Core-shell columns with smaller particle sizes also offer enhanced separation efficiency.[1]

Q4: How can I monitor the conversion of CLP-B to CLP-C during my experiment?

The conversion can be monitored using RP-HPLC with UV detection (typically at 214 nm for the peptide bond) or by mass spectrometry.[2][8] In the HPLC chromatogram, the appearance and increase of the CLP-C peak with a corresponding decrease in the CLP-B peak indicates oxidation. Mass spectrometry can confirm the identity of the peaks by their mass-to-charge ratio.

Q5: What are the optimal storage conditions for purified this compound?

To minimize degradation, purified CLP-B should be stored as a lyophilized powder at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen).[1] It is also advisable to store it in the dark to prevent photo-oxidation.

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and stability of this compound.

Table 1: Comparison of Extraction Method Efficiency for Cyclolinopeptides (Relative Peak Height)

CyclolinopeptideLiquid-Liquid Extraction (70:30 MeOH:H₂O)Hot Methanol-Water ExtractionSonication-Assisted Methanol Extraction (SAME)
CLP-B 307 ± 2348 ± 1Not Reported
CLP-N 65 ± 176 ± 1Not Reported
CLP-O 177 ± 4203 ± 3Not Reported
Data adapted from a study on flaxseed oil extracts. Peak heights are in mAU at 214 nm and represent relative abundance.[1]

Table 2: Stability of this compound at Different Temperatures

Time% Degradation at Room Temperature (25°C)% Degradation at 90°C
First 20 days Significant degradation observed, following CLP-O and CLP-N~70% decrease after 2 hours
40 days Complete conversion to CLP-CComplete degradation after 6 hours
Data compiled from stability studies on cyclolinopeptides in flaxseed oil.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Flaxseed Oil

Objective: To extract cyclolinopeptides, including CLP-B, from a flaxseed oil matrix.

Materials:

  • Flaxseed oil

  • Methanol (HPLC grade)

  • Deionized water

  • Heptane (optional, for initial oil dissolution)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1 g of flaxseed oil into a 50 mL centrifuge tube.

  • (Optional): Dissolve the oil in 10 mL of heptane.

  • Extraction: Add 10 mL of a 70:30 (v/v) methanol-water solution to the tube.

  • Mixing: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing of the phases.

  • Phase Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes to separate the methanolic (lower) and oil/heptane (upper) phases.

  • Collection: Carefully collect the lower methanolic phase containing the cyclolinopeptides.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining oil phase two more times to maximize recovery.

  • Solvent Evaporation: Pool the methanolic extracts and remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.

Protocol 2: Reversed-Phase HPLC Purification of this compound

Objective: To purify CLP-B from a crude extract using RP-HPLC.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Reversed-phase HPLC column (e.g., Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude cyclolinopeptide extract, filtered through a 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.

  • Sample Injection: Inject the filtered crude extract onto the column.

  • Gradient Elution: Run a linear gradient to separate the cyclolinopeptides. A suggested gradient is:

    • 5% to 60% B over 40 minutes

    • 60% to 100% B over 5 minutes

    • Hold at 100% B for 5 minutes

    • 100% to 5% B over 5 minutes

    • Hold at 5% B for 5 minutes for re-equilibration

  • Detection: Monitor the elution at 214 nm.

  • Fraction Collection: Collect the fractions corresponding to the CLP-B peak based on the retention time of a standard or previous analyses.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of CLP-B.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified CLP-B as a powder.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Flaxseed Oil extraction Liquid-Liquid Extraction (Methanol/Water) start->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Methanolic Phase centrifugation->collection evaporation Solvent Evaporation collection->evaporation crude_extract Crude CLP Extract evaporation->crude_extract hplc RP-HPLC (Phenyl-Hexyl Column) crude_extract->hplc Filtered Sample fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis fraction_collection->purity_check lyophilization Lyophilization purity_check->lyophilization pure_clpb Purified this compound lyophilization->pure_clpb

Caption: Experimental workflow for the extraction and purification of this compound.

oxidation_pathway CLPB This compound (Methionine) CLPC Cyclolinopeptide C (Methionine Sulfoxide) CLPB->CLPC Oxidation

Caption: Oxidative degradation pathway of this compound to Cyclolinopeptide C.

References

Technical Support Center: Optimization of RP-HPLC Separation for Cyclolinopeptide B and its Oxidized Forms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separation of Cyclolinopeptide B (CLB) and its oxidized forms. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the RP-HPLC separation of this compound and its oxidized derivatives.

Problem: Poor resolution between this compound and its oxidized forms.

  • Possible Cause 1: Suboptimal Stationary Phase. The selectivity of the stationary phase is crucial for separating structurally similar compounds like a peptide and its oxidized analogs.

    • Solution: Consider using a phenyl-hexyl stationary phase, which has been shown to provide complete resolution of major cyclolinopeptides.[1][2] While C8 and C18 columns are commonly used, a phenyl-hexyl phase offers different selectivity that can be advantageous for separating these specific compounds.[1][2]

  • Possible Cause 2: Inadequate Mobile Phase Composition. The organic modifier and additive in the mobile phase significantly impact selectivity and resolution.

    • Solution 1: Optimize the gradient steepness. For peptides, a shallow gradient (e.g., an increase of 1% organic solvent per minute) is often recommended to achieve better separation.

    • Solution 2: Adjust the mobile phase pH. The ionization state of the peptides can be altered by changing the pH, which in turn affects their retention and selectivity.[3][4] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common additive in the mobile phase for peptide separations.[1]

    • Solution 3: Evaluate different organic solvents. While acetonitrile is typically used, methanol can be an alternative, though it may lead to broader peaks for some peptides.[5]

Problem: Peak tailing for one or more of the analytes.

  • Possible Cause 1: Strong Interaction with Residual Silanols. Active silanol groups on the silica-based stationary phase can interact with basic residues in the peptides, leading to peak tailing.

    • Solution: Use a well-buffered mobile phase to minimize silanol interactions.[6] Operating at a lower pH (e.g., with 0.1% TFA) can suppress the ionization of silanol groups.[6]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample amount injected onto the column.[6]

Problem: Appearance of split peaks for oxidized cyclolinopeptides.

  • Possible Cause: Presence of Diastereomers. The oxidation of methionine residues in cyclolinopeptides can create sulfoxide diastereomers (R and S forms). These diastereomers can be separated under certain chromatographic conditions, leading to split or broadened peaks.[1][2]

    • Solution: This peak splitting can be an indicator of successful separation of the diastereomers. If baseline resolution is achieved, it may be possible to quantify each diastereomer individually. If the goal is to have a single peak for the oxidized form, a different stationary phase or mobile phase condition that does not resolve the diastereomers might be necessary, though this is generally not ideal for purity analysis.

Problem: Inconsistent retention times between runs.

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration of the column with the mobile phase before each injection can lead to shifts in retention time.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 5-10 column volumes of the starting mobile phase.[7]

  • Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature. Changes in the mobile phase composition or column temperature can affect retention times.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant and stable temperature throughout the analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an RP-HPLC method for this compound and its oxidized forms?

A1: A good starting point is to use a C18 or, preferably, a Phenyl-Hexyl column with a gradient elution.[1][2] The mobile phase can consist of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile. A shallow gradient, for instance, from a low to a mid-range percentage of Solvent B over 20-30 minutes, is a reasonable initial condition.

Q2: How can I confirm the identity of the peaks corresponding to this compound and its oxidized forms?

A2: The most reliable method for peak identification is to use mass spectrometry (MS) coupled with HPLC (LC-MS).[1][8] The mass difference between the native peptide and its oxidized form (addition of 16 Da for each oxidized methionine) can confirm the identity of the peaks.

Q3: What detection wavelength should I use?

A3: For peptide analysis, UV detection at 214 nm or 220 nm is commonly used, as the peptide bond absorbs at these wavelengths.[5][8] If the cyclinopeptide contains aromatic amino acids, detection at 280 nm is also possible.[9]

Q4: Can I use computer modeling to optimize the separation?

A4: Yes, computer-assisted modeling tools can significantly expedite method development.[9] Software like LC Simulator can be used to model the effects of parameters like gradient time and temperature to predict optimal separation conditions, reducing the number of physical experiments required.[9]

Experimental Protocols

General RP-HPLC Method for Cyclolinopeptide Separation

This protocol provides a general starting point for the separation of this compound and its oxidized forms. Optimization will likely be required based on your specific instrumentation and sample.

  • Column: Phenyl-Hexyl, 2.6 µm particle size, 100 Å pore size, 150 x 4.6 mm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 30% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Comparison of Stationary Phases for Cyclolinopeptide Separation

Stationary PhaseParticle Size (µm)Pore Size (Å)Dimensions (mm)ObservationReference
Luna™ C185100100 x 1Initial separation of cyclolinopeptides.[8]
Kinetex™ C82.6100150 x 4.6Tested for cyclolinopeptide separation.[1][2]
Kinetex™ C182.6100150 x 4.6Tested for cyclolinopeptide separation.[1][2]
Kinetex™ Phenyl-Hexyl2.6100150 x 4.6Achieved complete resolution of major cyclolinopeptides.[1][2]
HALO C42.7300100 x 2.1Used for optimizing cyclic peptide separation with modeling.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample This compound Sample (Potentially containing oxidized forms) Extraction Solid Phase Extraction (SPE) (Optional, for complex matrices) Sample->Extraction If necessary Dissolution Dissolve in Mobile Phase A Extraction->Dissolution Injection Inject Sample Dissolution->Injection Column RP-HPLC Column (e.g., Phenyl-Hexyl) Injection->Column Gradient Gradient Elution (ACN/Water + 0.1% TFA) Detection UV Detection (214 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakID Peak Identification (LC-MS) Chromatogram->PeakID Quantification Quantification PeakID->Quantification

Caption: A typical experimental workflow for the RP-HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Peak Resolution? CheckStationaryPhase Is Stationary Phase Optimal? (e.g., Phenyl-Hexyl) Start->CheckStationaryPhase Yes CheckMobilePhase Is Mobile Phase Optimized? CheckStationaryPhase->CheckMobilePhase No Solution1 Action: Switch to Phenyl-Hexyl Column CheckStationaryPhase->Solution1 Yes CheckGradient Is Gradient Shallow Enough? CheckMobilePhase->CheckGradient No Solution2 Action: Adjust pH or Organic Solvent CheckMobilePhase->Solution2 Yes Solution3 Action: Decrease Gradient Steepness (e.g., 1%/min) CheckGradient->Solution3 Yes GoodResolution Achieved Good Resolution CheckGradient->GoodResolution No Solution1->GoodResolution Solution2->GoodResolution Solution3->GoodResolution

Caption: Troubleshooting logic for addressing poor peak resolution in HPLC.

References

Methods to improve the yield of "Cyclolinopeptide B" from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cyclolinopeptide B from natural sources, primarily flaxseed (Linum usitatissimum).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from flaxseed oil?

A1: Recent studies indicate that a hot methanol-water extraction method is highly efficient for extracting a range of cyclolinopeptides, including this compound.[1][2] This simple and fast protocol has been shown to significantly improve extraction efficiency compared to traditional liquid-liquid extraction or sonication-assisted methanol extraction (SAME).[1][2] The optimized ratio for the methanol-water mixture is 70:30.[1][2]

Q2: How does the choice of flaxseed cultivar affect the yield of this compound?

A2: The concentration and composition of cyclolinopeptides, including this compound, can vary substantially depending on the flaxseed cultivar.[1][2][3] Research has shown that the total cyclolinopeptide content can range from 189 µg/g to 303 µg/g in different cultivars.[4] Therefore, selecting a cultivar with a naturally higher abundance of this compound is a crucial first step in maximizing yield.

Q3: What is the stability of this compound during extraction and storage?

A3: this compound is one of the least stable cyclolinopeptides.[1][2][5] It is susceptible to degradation, particularly at elevated temperatures.[1] Stability studies have shown that at room temperature, a significant portion of this compound can degrade over a period of 20 to 40 days, converting into its isomer, Cyclolinopeptide C.[1] Therefore, it is crucial to handle extracts at low temperatures and minimize storage times to prevent yield loss.

Q4: Which purification techniques are most suitable for isolating this compound?

A4: Following extraction, purification is essential to isolate this compound. Common methods include solid-phase extraction (SPE) using silica gel followed by preparative high-performance liquid chromatography (HPLC).[3][4][6] For HPLC, reversed-phase columns such as C18 or phenyl-hexyl are typically used.[6][7] The phenyl-hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides, which is beneficial for isolating specific peptides like this compound.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient extraction method.- Low concentration in the source material.- Degradation during processing.- Employ the hot methanol-water (70:30) extraction method.[1][2]- Screen different flaxseed cultivars to identify one with a higher this compound content.[3][4]- Maintain low temperatures throughout the extraction and purification process. Avoid prolonged storage.[1]
Poor Separation of this compound during HPLC - Suboptimal column chemistry.- Inappropriate mobile phase.- Utilize a phenyl-hexyl HPLC column for improved resolution of cyclolinopeptides.[8]- Optimize the mobile phase. An isocratic mobile phase of 70% methanol and 30% water has been used successfully.[1]
Presence of Impurities in the Final Product - Incomplete removal of lipids and other compounds.- Use silica gel column chromatography as a pre-purification step to remove less polar compounds before HPLC.[3][4]- Optimize the washing steps during solid-phase extraction.
Inconsistent Results Between Batches - Variation in natural source material.- Inconsistent experimental conditions.- Source flaxseed from a single, high-yielding cultivar if possible.- Strictly control all experimental parameters, including solvent ratios, temperatures, and extraction times.

Experimental Protocols

Hot Methanol-Water Extraction of Cyclolinopeptides from Flaxseed Oil

This protocol is an optimized method for the efficient extraction of cyclolinopeptides.[1][2]

Materials:

  • Flaxseed oil

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm)

  • Heating block or water bath at 90°C

Procedure:

  • Prepare a 70:30 (v/v) methanol-water mixture.

  • Preheat the methanol-water mixture to 90°C.

  • Add 1 mL of the preheated methanol-water mixture to 1 mL of flaxseed oil in a centrifuge tube.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Carefully collect the supernatant, which contains the cyclolinopeptides.

  • The supernatant is now ready for analysis by RP-HPLC or for further purification.

Purification of this compound using Silica Gel Chromatography

This protocol describes a solid-phase extraction method to isolate a crude cyclolinopeptide-rich fraction.[3][4]

Materials:

  • Crude cyclolinopeptide extract (from the previous protocol)

  • Silica gel 60 (particle size 0.040–0.063 mm)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Glass chromatography column

Procedure:

  • Prepare a silica gel column.

  • Apply the crude extract to the top of the silica gel column.

  • Elute the column with a series of solvents of increasing polarity to remove impurities:

    • 100% Hexane

    • 20% Ethyl acetate in hexane

    • 50% Ethyl acetate in hexane

  • Elute the cyclolinopeptide fraction using:

    • 100% Ethyl acetate

    • 10% Methanol in dichloromethane

  • Collect the fractions eluted in step 4. These fractions will contain the cyclolinopeptides.

  • Combine the cyclolinopeptide-rich fractions and evaporate the solvent under vacuum.

  • The resulting residue can be further purified by preparative HPLC.

Data Presentation

Table 1: Comparison of Cyclolinopeptide Extraction Methods from Flaxseed Oil

Extraction MethodRelative Extraction Efficiency for Cyclolinopeptide F (mAU)
Hot Methanol-Water Extraction173 ± 1
Ethanol-Water Extraction125 ± 1
Sonication-Assisted Methanol Extraction (SAME)106 ± 2
Methanol-Water Extraction (Room Temp)99 ± 2

Data adapted from Ghafoor et al. (2022).[1] Values represent the mean peak area ± standard deviation. This table uses Cyclolinopeptide F as a representative example of the trend observed for several cyclolinopeptides.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification start Flaxseed Oil extraction Hot Methanol-Water Extraction (70:30) start->extraction centrifugation Centrifugation (14,000 rpm) extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant spe Silica Gel SPE supernatant->spe hplc Preparative RP-HPLC (Phenyl-Hexyl Column) spe->hplc final_product Pure this compound hplc->final_product Troubleshooting_Logic problem Low this compound Yield cause1 Inefficient Extraction? problem->cause1 cause2 Peptide Degradation? problem->cause2 cause3 Poor Source Material? problem->cause3 solution1 Use Hot Methanol-Water Extraction cause1->solution1 Yes solution2 Maintain Low Temperature & Minimize Storage cause2->solution2 Yes solution3 Screen High-Yield Flaxseed Cultivars cause3->solution3 Yes

References

"Cyclolinopeptide B" solubility problems and effective solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Cyclolinopeptide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cyclic nonapeptide found in flaxseed.[1] Like many other cyclolinopeptides, it is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions.[2][3] This poor solubility can pose significant challenges during in vitro and in vivo experiments, affecting formulation, bioavailability, and accurate quantification.[4]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Due to its hydrophobic nature, initial attempts to dissolve this compound should be made in 100% organic solvents.[5] The most commonly recommended solvents for hydrophobic peptides are Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and Acetonitrile (ACN).[5]

Q3: Can I use aqueous solutions to dissolve this compound?

A3: Direct dissolution in purely aqueous buffers (e.g., PBS, Tris) is generally not recommended and is likely to be unsuccessful due to the peptide's hydrophobicity.[5] If an aqueous system is required for your experiment, the recommended approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent (like DMSO or ACN) and then slowly dilute the solution with the desired aqueous buffer.

Q4: Are there any alternative solvent systems for this compound?

A4: Mixtures of methanol and water have been effectively used for the extraction and separation of cyclolinopeptides, including this compound, from flaxseed oil.[6] This suggests that methanol could be another suitable organic solvent. For specific applications, formulating with diacylglycerol (DAG) in β-cyclodextrin Pickering emulsions has been shown to improve the solubility and bioavailability of cyclolinopeptides.[7]

Q5: My this compound contains methionine. Are there any solvent compatibility issues I should be aware of?

A5: Yes, peptides containing methionine, like this compound, can be susceptible to oxidation.[8] When using DMSO as a solvent, it is important to be aware that it can oxidize methionine residues. If oxidation is a concern for your application, consider using alternative solvents like DMF or acetonitrile.

Troubleshooting Guide: this compound Solubility Issues

Problem 1: The peptide does not dissolve in the chosen organic solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the solvent incrementally.
Aggregation of the peptideGently warm the solution.
Sonicate the solution for short intervals (e.g., 10-20 seconds) in an ultrasonic bath to break up aggregates.
The peptide has precipitated out of a previously dissolved solution.Before attempting to redissolve, it is recommended to freeze-dry the peptide to remove the previous solvent. Then, attempt to dissolve it in a different recommended organic solvent.[5]
Problem 2: The peptide precipitates upon dilution with an aqueous buffer.
Possible Cause Troubleshooting Step
The final concentration of the organic solvent is too low to maintain solubility.Decrease the final dilution factor to maintain a higher percentage of the organic solvent in the final solution.
The peptide solution was added to the buffer too quickly, causing localized high concentrations and precipitation.Add the peptide stock solution to the aqueous buffer drop-wise while gently vortexing or stirring.
The pH of the final solution is not optimal for peptide solubility.Adjust the pH of the aqueous buffer. For neutral peptides like this compound, solubility is often lowest near its isoelectric point. Modifying the pH away from this point can sometimes improve solubility.

Effective Solvent Systems for this compound

The following table summarizes recommended solvent systems for this compound based on its hydrophobic properties.

Solvent System Primary Use Advantages Considerations
100% Organic Solvents
Dimethyl Sulfoxide (DMSO)Initial solubilization for stock solutions.High solubilizing power for hydrophobic peptides.[5]Can oxidize methionine residues. May not be suitable for all cell-based assays.
Dimethyl Formamide (DMF)Initial solubilization for stock solutions.Good alternative to DMSO, especially if oxidation is a concern.Can be toxic to cells.
Acetonitrile (ACN)Initial solubilization and analytical applications (e.g., HPLC).Volatile and easily removed. Effective for chromatographic separation.[8]May have lower solubilizing power than DMSO or DMF for some peptides.
Aqueous Mixtures
Organic Solvent + Aqueous BufferPreparing working solutions for biological assays.Allows for the introduction of the peptide into an aqueous environment.The final concentration of the organic solvent must be high enough to maintain solubility and low enough to be tolerated by the experimental system.
Methanol/Water MixturesExtraction and analytical chromatography.Effective for separating cyclolinopeptides.[6]The optimal ratio will depend on the specific application.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.

  • Add a small volume of a recommended organic solvent (e.g., DMSO, DMF, or ACN) to the vial to create a concentrated stock solution (e.g., 1-10 mM).

  • Vortex the vial for 10-20 seconds to aid dissolution.

  • If the peptide is not fully dissolved, sonicate the vial in a water bath for 2-5 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C as recommended for the specific peptide.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
  • Thaw the this compound stock solution at room temperature.

  • Determine the final desired concentration of the peptide in your aqueous buffer.

  • Calculate the volume of the stock solution needed. Ensure the final concentration of the organic solvent in the working solution is compatible with your experimental setup (typically <1% for cell-based assays).

  • While gently vortexing the aqueous buffer, add the calculated volume of the peptide stock solution drop-wise to the buffer.

  • Continue to vortex for a few seconds after the addition is complete to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizing Experimental Workflows

Solvent_Selection_Workflow cluster_0 Start: Lyophilized this compound cluster_1 Step 1: Initial Solubilization cluster_2 Step 2: Check Solubility cluster_3 Troubleshooting cluster_4 Step 3: Prepare Working Solution cluster_5 End: Final Solution start Lyophilized Peptide dissolve Dissolve in 100% Organic Solvent (DMSO, DMF, or ACN) start->dissolve check_sol Is the solution clear? dissolve->check_sol sonicate Sonicate / Gentle Warming check_sol->sonicate No dilute Slowly dilute with aqueous buffer check_sol->dilute Yes sonicate->check_sol end Aqueous Working Solution dilute->end

Caption: Workflow for selecting a solvent for this compound.

Troubleshooting_Precipitation start Precipitation observed upon dilution with aqueous buffer cause1 Possible Cause 1: Final organic solvent concentration is too low start->cause1 cause2 Possible Cause 2: Peptide solution added too quickly start->cause2 cause3 Possible Cause 3: Suboptimal pH of the final solution start->cause3 solution1 Solution: Increase the percentage of organic solvent in the final mix cause1->solution1 solution2 Solution: Add stock solution drop-wise with constant vortexing cause2->solution2 solution3 Solution: Adjust the pH of the aqueous buffer cause3->solution3

References

Troubleshooting signal assignment in the NMR spectrum of "Cyclolinopeptide B"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the nuclear magnetic resonance (NMR) signal assignment of Cyclolinopeptide B. Given the limited availability of a complete, publicly accessible, experimentally determined NMR dataset for this compound, this guide also incorporates general principles and examples from closely related cyclic peptides to address common issues in the field.

Frequently Asked Questions (FAQs)

Q1: What is the primary structure of this compound?

This compound is a cyclic nonapeptide with the following amino acid sequence: cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile).

Q2: What are the main challenges in the NMR signal assignment of this compound?

The primary challenges in the NMR signal assignment of this compound include:

  • Signal Overlap: The presence of multiple isoleucine (Ile), leucine (Leu), phenylalanine (Phe), and proline (Pro) residues leads to significant overlap in the 1H NMR spectrum, particularly in the aliphatic and aromatic regions.

  • Conformational Isomerism: The two proline residues can exist in either cis or trans conformations, leading to multiple sets of signals for the entire peptide, which complicates the spectra.[1]

  • Lack of a Single, Rigid Structure: Like many cyclic peptides, this compound may not adopt a single, well-defined structure in solution, which can result in broad lines or the appearance of multiple conformers.[2]

  • Absence of Amide Protons for Proline: The proline residues lack amide protons, which are crucial starting points for sequential assignment in traditional peptide NMR strategies.

Q3: Which NMR experiments are essential for the signal assignment of this compound?

A standard set of 2D NMR experiments is crucial for the complete assignment of this compound.[3] This includes:

  • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a spin system, particularly useful for distinguishing between amino acids like leucine and isoleucine based on their side-chain coupling patterns.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To establish through-space proximities between protons, which is essential for sequential assignment (linking adjacent amino acid residues) and for obtaining structural restraints.[4]

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is particularly useful for linking spin systems across the peptide bond via correlations to the carbonyl carbons.

Troubleshooting Guides

Problem 1: Severe signal overlap in the aliphatic region of the 1H NMR spectrum makes it impossible to resolve individual spin systems.

  • Solution 1: Optimize Experimental Conditions.

    • Solvent Change: Record spectra in different solvents (e.g., CDCl3, DMSO-d6, acetonitrile-d3). A change in solvent can alter the peptide's conformation and induce significant changes in chemical shifts, potentially resolving overlapped signals.

    • Temperature Variation: Acquire a series of spectra at different temperatures. Temperature changes can also affect conformation and improve signal dispersion.

  • Solution 2: Utilize Higher-Dimensional NMR.

    • If overlap persists in 2D spectra, consider 3D NMR experiments, such as a 3D TOCSY-NOESY or HNCA (if 15N labeling is feasible), which can provide an additional dimension to resolve ambiguous signals.

  • Solution 3: Employ Higher Magnetic Field Strength.

    • If available, using a higher field NMR spectrometer will increase signal dispersion and resolution.

Problem 2: Difficulty in distinguishing between the spin systems of the two isoleucine and two leucine residues.

  • Solution 1: Careful Analysis of COSY and TOCSY Spectra.

    • Leucine: The Hβ protons of leucine are coupled to the Hγ proton, which is in turn coupled to two distinct methyl groups (Hδ1 and Hδ2). This creates a characteristic pattern in the COSY spectrum.

    • Isoleucine: The Hα proton is coupled to the Hβ proton. The Hβ proton is coupled to the Hγ1 protons and the Cγ2 methyl protons. The TOCSY spectrum will show correlations from the NH proton to all protons in the spin system, including the two methyl groups (Hγ2 and Hδ1). The distinct coupling network of isoleucine can be traced in the COSY spectrum.

  • Solution 2: Use NOESY/ROESY Data for Sequential Placement.

    • Even if the individual spin systems cannot be definitively assigned as Ile or Leu initially, they can be sequentially connected to their neighbors. The surrounding amino acids will provide the context needed to differentiate them. For example, one Ile is adjacent to Leu, while the other is next to Val.

Problem 3: Ambiguous or missing NOE cross-peaks for sequential assignment, especially around the Pro-Pro motif.

  • Solution 1: Optimize NOESY/ROESY Mixing Time.

    • Acquire a series of NOESY or ROESY spectra with varying mixing times. Short mixing times can help to identify direct NOEs and reduce spin diffusion artifacts, which can lead to false assignments.

  • Solution 2: Rely on HMBC Correlations.

    • The HMBC experiment is a powerful tool for sequential assignment that does not rely on through-space proximity. Look for correlations from the Hα proton of a residue to the carbonyl carbon (C') of the preceding residue (3JHα-C'). This can unambiguously link amino acid residues.

  • Solution 3: Use ROESY instead of NOESY.

    • For molecules in the size range of this compound, the NOE effect can be close to zero, leading to very weak or absent cross-peaks. ROESY is not dependent on the molecular correlation time in the same way and can provide strong cross-peaks when NOESY fails.

Quantitative Data

Due to the lack of a publicly available, complete experimental NMR dataset for this compound, the following table presents representative 1H and 13C chemical shift data for a closely related cyclic nonapeptide, Cyclolinopeptide A, in CDCl3. This data is intended to provide an example of the expected chemical shift ranges and should be used with caution as a reference for this compound.

Table 1: Representative 1H and 13C NMR Chemical Shifts for Cyclolinopeptide A in CDCl3

ResidueAtom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Pro1 4.4560.8
2.20, 1.9530.1
2.05, 1.8525.4
3.75, 3.5547.2
C'-171.5
Pro2 4.7561.5
2.35, 2.0029.5
2.10, 1.9025.1
3.85, 3.6547.8
C'-170.9
Phe3 NH7.80-
4.8055.2
3.30, 3.1038.5
Aromatics7.20-7.40128.0-136.0
C'-172.1
Phe4 NH8.10-
4.9554.8
3.40, 3.2038.2
Aromatics7.15-7.35127.8-135.8
C'-171.8
Leu5 NH7.50-
4.5052.5
1.80, 1.6041.0
1.7024.8
0.95, 0.9022.5, 23.0
C'-173.0
Ile6 NH7.60-
4.3059.5
1.9537.5
Hγ11.40, 1.1525.5
Hγ20.9015.5
Hδ10.8511.5
C'-172.5
Ile7 NH7.70-
4.3559.8
2.0037.8
Hγ11.45, 1.2025.8
Hγ20.9515.8
Hδ10.9011.8
C'-172.8
Leu8 NH7.40-
4.4052.8
1.85, 1.6541.3
1.7525.0
1.00, 0.9522.8, 23.3
C'-173.2
Val9 NH7.90-
4.2060.5
2.1031.5
1.05, 1.0019.5, 20.0
C'-172.3

Note: This data is illustrative and chemical shifts for this compound will differ.

Experimental Protocols

1. Sample Preparation

  • Dissolve 1-5 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3CN).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • For experiments in H2O/D2O mixtures, dissolve the peptide in a 90% H2O/10% D2O solution containing a suitable buffer to maintain a constant pH.

2. Standard 2D NMR Experiments

  • TOCSY: Use a standard MLEV-17 spin-lock sequence with a mixing time of 60-80 ms.

  • COSY: Acquire a gradient-enhanced DQF-COSY (Double Quantum Filtered COSY) for improved spectral quality.

  • NOESY/ROESY: For NOESY, use a mixing time in the range of 100-300 ms. For ROESY, a mixing time of 150-300 ms with a spin-lock field of around 2.5 kHz is a good starting point.

  • 1H-13C HSQC: Use a gradient-enhanced HSQC with sensitivity enhancement.

  • 1H-13C HMBC: Optimize the long-range coupling delay for an average nJCH of 8-10 Hz.

Visualizations

troubleshooting_workflow start Start NMR Signal Assignment tocsy Acquire TOCSY Spectrum start->tocsy identify_spin_systems Identify Amino Acid Spin Systems tocsy->identify_spin_systems overlap Severe Signal Overlap? identify_spin_systems->overlap change_conditions Change Solvent or Temperature overlap->change_conditions Yes noesy_roesy Acquire NOESY/ROESY Spectrum overlap->noesy_roesy No change_conditions->tocsy sequential_assignment Perform Sequential Assignment noesy_roesy->sequential_assignment ambiguous_noes Ambiguous NOEs? sequential_assignment->ambiguous_noes hmbc Acquire HMBC Spectrum ambiguous_noes->hmbc Yes complete_assignment Complete Assignment ambiguous_noes->complete_assignment No use_hmbc Use HMBC for Sequential Links hmbc->use_hmbc use_hmbc->sequential_assignment

Caption: Troubleshooting workflow for NMR signal assignment.

spin_system_identification tocsy_spectrum TOCSY Spectrum nh_region Identify NH Cross-Peaks tocsy_spectrum->nh_region trace_correlations Trace Correlations from NH to Side Chain Protons nh_region->trace_correlations compare_patterns Compare Correlation Patterns to Known Amino Acid Spin Systems trace_correlations->compare_patterns assign_spin_system Assign Spin System to Amino Acid Type compare_patterns->assign_spin_system

Caption: Logic for identifying amino acid spin systems.

References

Minimizing the impact of "Cyclolinopeptide B" degradation on bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the impact of Cyclolinopeptide B (CLP-B) degradation on bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of this compound (CLP-B) instability is the oxidation of its methionine residue. This oxidation results in the formation of methionine sulfoxide, converting CLP-B into its isomer, Cyclolinopeptide C (CLP-C).[1][2] This degradation can occur over time, even at room temperature.[3]

Q2: How does temperature affect the degradation of this compound?

A2: Higher temperatures significantly accelerate the degradation of CLP-B. Studies have shown that while degradation occurs at room temperature (25°C), it is much more rapid at elevated temperatures such as 90°C.[3] For optimal stability, lyophilized CLP-B should be stored at -20°C or -80°C for long-term storage.

Q3: What is the impact of CLP-B degradation on its biological activity?

A3: The degradation of CLP-B to CLP-C can alter its biological activity, potentially leading to inaccurate and unreliable bioassay results. For instance, in a study on melanoma cells, CLP-C exhibited cytotoxic effects, whereas CLP-B showed no such activity.[4] This highlights that the degradation product may have a different biological profile than the parent compound. Therefore, the presence of CLP-C in a CLP-B sample can confound the interpretation of experimental outcomes.

Q4: Can freeze-thaw cycles affect the stability of this compound solutions?

A4: Yes, repeated freeze-thaw cycles should be avoided as they can contribute to the degradation of peptides. It is recommended to aliquot peptide solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Q5: How should I prepare stock solutions of this compound to ensure stability?

A5: To prepare stock solutions, it is best to use a sterile, appropriate buffer, ideally at a pH between 5 and 7. For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution with the assay buffer. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in immunosuppression assays. Degradation of this compound into Cyclolinopeptide C.1. Verify Peptide Integrity: Analyze the CLP-B sample using HPLC to check for the presence of CLP-C. 2. Proper Storage: Ensure the lyophilized peptide is stored at -20°C or below and protected from light. 3. Fresh Solutions: Prepare fresh stock solutions of CLP-B for each experiment. If using frozen aliquots, use them immediately after thawing and discard any unused portion.
High variability between experimental replicates. Inconsistent concentrations of active CLP-B due to degradation during the experiment.1. Minimize Incubation Time: If possible, reduce the incubation time of CLP-B in the assay medium. 2. Control for Degradation: Include a time-course experiment to assess the stability of CLP-B under your specific assay conditions. 3. Consistent Handling: Ensure uniform handling of all samples, including incubation times and temperatures.
Unexpected cellular toxicity observed in the bioassay. The degradation product, Cyclolinopeptide C, may have cytotoxic effects that are not characteristic of pure this compound.[4]1. Purity Check: Confirm the purity of your CLP-B stock. 2. Use Fresh Peptide: Use a fresh, quality-controlled batch of CLP-B for your experiments. 3. Control with Degradation Product: If possible, test Cyclolinopeptide C in parallel to understand its specific effects in your assay system.
Difficulty dissolving the lyophilized peptide. This compound is a hydrophobic cyclic peptide.1. Follow Solubility Guidelines: Refer to the manufacturer's instructions for recommended solvents. 2. Use Organic Solvents: Initially dissolve the peptide in a small amount of a compatible organic solvent such as DMSO, and then slowly add the aqueous buffer to the desired concentration. 3. Sonication: Gentle sonication may aid in the dissolution of the peptide.

Quantitative Data Summary

The following table summarizes the stability of this compound at different temperatures over a 60-day period, as reported in studies of cyclolinopeptides in flaxseed oil.

TemperatureTime PointRemaining this compound (%)Reference
Room Temperature (25°C) Day 20~40%[3]
Day 40Completely converted to CLP-C[3]
90°C 30 minutesSignificant degradation[3]
2 hours~30% remaining (70% decrease)[3]
6 hoursCompletely degraded[3]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol allows for the monitoring of this compound degradation into Cyclolinopeptide C.

1. Materials:

  • This compound sample

  • Cyclolinopeptide C standard (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • For a time-course stability study, incubate the CLP-B solution under the desired conditions (e.g., room temperature, 37°C in cell culture medium).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from, for example, 30% to 70% Mobile Phase B over 20 minutes. The exact gradient should be optimized for baseline separation of CLP-B and CLP-C.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Column Temperature: 25°C

4. Data Analysis:

  • Identify the peaks corresponding to this compound and Cyclolinopeptide C based on their retention times (if a standard for C is available) or by observing the appearance of a new peak as the CLP-B peak decreases over time.

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial time point.

Protocol: Lymphocyte Proliferation Assay for Immunosuppressive Activity

This is a general protocol for a lymphocyte proliferation assay, which can be adapted to test the immunosuppressive effects of this compound.[5][6][7]

1. Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)).

  • This compound stock solution.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU).

  • 96-well cell culture plates.

2. Procedure:

  • Cell Plating: Seed PBMCs into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

  • Treatment:

    • Add varying concentrations of freshly prepared this compound to the wells. Include a vehicle control (the solvent used to dissolve CLP-B).

    • To stimulate proliferation, add a mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement ([³H]-thymidine incorporation):

    • 18 hours before the end of the incubation, add 1 µCi of [³H]-thymidine to each well.

    • After the 72-hour incubation, harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

    • Plot the percentage of inhibition against the CLP-B concentration to determine the IC₅₀ value.

Visualizations

CLPB This compound (Active Immunosuppressant) Oxidation Oxidation of Methionine Residue CLPB->Oxidation Instability Triggered by: - Temperature - Light - pH (potential) CLPC Cyclolinopeptide C (Altered Bioactivity) Oxidation->CLPC

Figure 1. Degradation pathway of this compound.

cluster_storage Storage and Handling cluster_assay Bioassay Execution cluster_results Data Interpretation Store Store Lyophilized CLP-B at -20°C or -80°C Aliquot Aliquot Stock Solutions for Single Use Store->Aliquot Fresh Prepare Fresh Solutions Before Each Experiment Aliquot->Fresh Purity Verify Peptide Purity (e.g., via HPLC) Fresh->Purity Controls Include Appropriate Controls (Vehicle, Time-Course) Purity->Controls Minimize Minimize Exposure to Harsh Conditions Controls->Minimize Consider Consider Potential Impact of Degradation Products Minimize->Consider Validate Validate Key Findings with Fresh Peptide Batches Consider->Validate

Figure 2. Experimental workflow for minimizing CLP-B degradation.

Start Inconsistent Bioassay Results? Check_Storage Were Storage Conditions Optimal (-20°C or below)? Start->Check_Storage Check_Handling Were Fresh Solutions Used and Freeze-Thaw Cycles Avoided? Check_Storage->Check_Handling Yes Solution1 Improve Storage and Handling Practices Check_Storage->Solution1 No Check_Purity Has the Purity of the CLP-B Stock Been Verified? Check_Handling->Check_Purity Yes Check_Handling->Solution1 No Solution2 Analyze CLP-B Purity via HPLC Check_Purity->Solution2 No End Re-run Experiment with Optimized Conditions Check_Purity->End Yes Solution1->End Solution3 Consider Alternative Peptide Source or Synthesis Solution2->Solution3 Solution3->End

Figure 3. Troubleshooting decision tree for CLP-B bioassays.

References

Validation & Comparative

Cyclolinopeptide B and Cyclosporin A: A Comparative Analysis of Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative immunosuppressive properties of the natural cyclic peptide, Cyclolinopeptide B, and the well-established immunosuppressant, Cyclosporin A.

This guide provides a comprehensive comparison of the immunosuppressive effects of this compound and Cyclosporin A, focusing on their mechanisms of action, impact on T-cell proliferation, cytokine production, and calcineurin inhibition. While both compounds exhibit immunosuppressive properties through a similar mechanism, this analysis, supported by available experimental data, highlights the key differences in their potency.

Executive Summary

Cyclosporin A (CsA) is a potent and widely used immunosuppressive drug critical in preventing organ transplant rejection and treating autoimmune diseases.[1] this compound (CLB), a cyclic nonapeptide isolated from linseed, has also demonstrated immunosuppressive activities.[2][3] Both molecules exert their effects by forming a complex with the intracellular protein cyclophilin, which then inhibits the phosphatase activity of calcineurin.[2][4] This inhibition ultimately blocks the activation of T-lymphocytes, key players in the adaptive immune response.

Experimental evidence suggests that while the mechanism is similar, the potency of these two compounds differs significantly. Cyclolinopeptide A (CLA), a close structural analog of CLB, has been shown to have an immunosuppressive activity comparable to CsA in several studies.[5] However, achieving complete inhibition of T-lymphocyte activation with CLA requires a concentration approximately ten times higher than that of CsA.[4] Furthermore, CLA exhibits a tenfold lower affinity for calcineurin compared to CsA.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the immunosuppressive effects of Cyclosporin A. Due to the limited availability of specific IC50 values for this compound in peer-reviewed literature, data for its close analog, Cyclolinopeptide A, is used as a surrogate for comparative purposes. This should be taken into consideration when interpreting the data.

Table 1: Comparative Inhibition of T-Cell Proliferation

CompoundAssayCell TypeStimulusIC50
Cyclosporin AT-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)~1-10 ng/mL
Cyclolinopeptide A (surrogate for B)T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)MitogensComparable to CsA, but requires ~10x higher concentration for complete inhibition[4]

Table 2: Comparative Inhibition of IL-2 Production

CompoundAssayCell TypeStimulusIC50
Cyclosporin AIL-2 ProductionHuman T-lymphocytesT-Cell Receptor (TCR) stimulation~1-10 ng/mL
Cyclolinopeptide A (surrogate for B)IL-2 Inhibition--Inhibits the action of Interleukin-2[5]

Table 3: Comparative Inhibition of Calcineurin Activity

CompoundAssayTargetIC50
Cyclosporin AIn vitro Calcineurin Phosphatase ActivityPurified Calcineurin~5-10 nM
Cyclolinopeptide A (surrogate for B)In vitro Calcineurin Phosphatase ActivityPurified Calcineurin~10-fold lower affinity than CsA[2]

Mechanism of Action: A Shared Pathway

Both Cyclosporin A and this compound/A function as immunosuppressants by targeting the calcineurin signaling pathway in T-lymphocytes.

  • Binding to Cyclophilin: Both compounds diffuse across the cell membrane and bind to the cytosolic protein, cyclophilin.

  • Inhibition of Calcineurin: The resulting drug-cyclophilin complex binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

  • NFAT Activation Blockade: This binding inhibits the phosphatase activity of calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).

  • Suppression of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

  • Inhibition of T-Cell Activation: The lack of IL-2, a crucial T-cell growth factor, leads to the suppression of T-cell proliferation and activation.

G Mechanism of T-Cell Activation Inhibition cluster_cell T-Cell Cytoplasm cluster_drugs Drug Action cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca2+ TCR->Ca_increase Calcineurin_active Active Calcineurin Ca_increase->Calcineurin_active NFAT NFAT Calcineurin_active->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin_active Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates CsA Cyclosporin A / This compound Cyclophilin Cyclophilin CsA->Cyclophilin Drug_Complex Drug-Cyclophilin Complex Cyclophilin->Drug_Complex Drug_Complex->Calcineurin_active Inhibits IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA T_Cell_Proliferation T-Cell Proliferation & Activation IL2_mRNA->T_Cell_Proliferation Leads to

Caption: Signaling pathway of T-cell activation and its inhibition by Cyclosporin A and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the number of cell divisions that T-cells undergo following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Cyclosporin A and this compound stock solutions

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Cell Labeling: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete medium.

  • Cell Culture: Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment and Stimulation: Add serial dilutions of Cyclosporin A or this compound to the respective wells. Add the T-cell mitogen to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Acquire the samples on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

G T-Cell Proliferation Assay Workflow PBMC_Isolation Isolate PBMCs CFSE_Labeling Label cells with CFSE PBMC_Isolation->CFSE_Labeling Cell_Culture Plate cells in 96-well plate CFSE_Labeling->Cell_Culture Treatment Add Compounds (CsA / CLB) Cell_Culture->Treatment Stimulation Add Mitogen (e.g., PHA) Treatment->Stimulation Incubation Incubate for 3-5 days Stimulation->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Quantify Proliferation Flow_Cytometry->Data_Analysis

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IL-2) secreted by T-cells.

Materials:

  • Supernatants from T-cell cultures

  • ELISA kit for the cytokine of interest (e.g., human IL-2)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for the target cytokine. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.

Materials:

  • Purified or recombinant calcineurin

  • Calcineurin substrate (e.g., RII phosphopeptide)

  • Assay buffer

  • Malachite green phosphate detection reagent

  • Cyclosporin A and this compound stock solutions

  • Cyclophilin

  • 96-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified calcineurin, and cyclophilin.

  • Inhibitor Addition: Add serial dilutions of Cyclosporin A or this compound to the wells.

  • Substrate Addition: Initiate the reaction by adding the phosphopeptide substrate.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a malachite green-based reagent.

  • Data Analysis: Measure the absorbance at approximately 620 nm. The percentage of calcineurin inhibition is calculated relative to the untreated control.

G Calcineurin Activity Assay Workflow Reaction_Setup Set up reaction with Calcineurin & Cyclophilin Inhibitor_Addition Add Compounds (CsA / CLB) Reaction_Setup->Inhibitor_Addition Substrate_Addition Add Phosphopeptide Substrate Inhibitor_Addition->Substrate_Addition Incubation Incubate at 30°C Substrate_Addition->Incubation Phosphate_Detection Detect released phosphate (Malachite Green) Incubation->Phosphate_Detection Data_Analysis Measure Absorbance & Calculate Inhibition Phosphate_Detection->Data_Analysis

Caption: Workflow for the in vitro calcineurin phosphatase activity assay.

Conclusion

Both Cyclosporin A and this compound are effective immunosuppressants that operate through the inhibition of the calcineurin-NFAT pathway in T-lymphocytes. While they share a common mechanism of action, the available data, primarily from studies on the closely related Cyclolinopeptide A, indicate that Cyclosporin A is a more potent inhibitor. Further research with direct comparative studies and specific IC50 determination for this compound is necessary to fully elucidate its therapeutic potential as an immunosuppressive agent. This guide provides a foundational framework and detailed methodologies for conducting such comparative analyses.

References

"Cyclolinopeptide B" versus other cyclolinopeptides: a structure-activity relationship study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Cyclolinopeptides (CLPs), a class of cyclic peptides primarily isolated from flaxseed (Linum usitatissimum), have garnered significant scientific interest due to their diverse and potent biological activities. Among these, Cyclolinopeptide B (CLB) has emerged as a compound of interest, exhibiting notable immunosuppressive and anticancer properties. This guide provides an objective comparison of this compound's performance against other cyclolinopeptides, supported by experimental data, detailed methodologies, and visual representations of key biological pathways to elucidate their structure-activity relationships.

Comparative Biological Activity of Cyclolinopeptides

The biological efficacy of cyclolinopeptides is intrinsically linked to their amino acid composition and conformation. Variations in their structure can significantly impact their therapeutic potential. Below is a summary of the comparative cytotoxic and immunosuppressive activities of this compound and its analogues.

Cytotoxic Activity Against Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its activity, however, varies in comparison to other cyclolinopeptides, notably Cyclolinopeptide A (CLA). The following table summarizes the cytotoxic effects of selected cyclolinopeptides on different cancer cell lines.

CyclolinopeptideCell LineConcentrationCytotoxicity (%)Incubation Time (h)Reference
This compound MCF-7 (Breast Cancer)400 µg/mL19%24[1]
Cyclolinopeptide AMCF-7 (Breast Cancer)400 µg/mL18%24[1]
This compound SK-BR-3 (Breast Cancer)400 µg/mL41%Not Specified[1]
Cyclolinopeptide ASK-BR-3 (Breast Cancer)400 µg/mL75%Not Specified[1]
This compound SGC-7901 (Gastric Cancer)80-240 µMSignificant24-48[1]
Cyclolinopeptide ASGC-7901 (Gastric Cancer)80-240 µMMore significant than CLB24-48[1]
This compound A375 (Melanoma)Up to 400 µg/mLNo significant effect48[1]
Cyclolinopeptide AA375 (Melanoma)Up to 400 µg/mLHighest cytotoxicity48[1]
Cyclolinopeptide CA375 (Melanoma)Up to 400 µg/mLModerate cytotoxicity48[1]
Cyclolinopeptide EA375 (Melanoma)Up to 400 µg/mLLower cytotoxicity48[1]
Immunosuppressive Activity

Both Cyclolinopeptide A and B have been reported to possess immunosuppressive properties, with activities comparable to the well-established immunosuppressant, Cyclosporin A (CsA).[2][3] Their mechanism of action involves the inhibition of T-lymphocyte activation.

CyclolinopeptideAssayKey FindingsReference
This compound Mitogen-induced lymphocyte proliferationInhibited proliferation of human peripheral blood lymphocytes.[1]
Cyclolinopeptide APlaque-Forming Cell (PFC) test, Delayed-Type Hypersensitivity (DTH) testActivity comparable to Cyclosporin A; inhibits Interleukin-1 and Interleukin-2 action.[3][4]
Cyclolinopeptide ACalcineurin inhibition assayInhibits calcineurin in a cyclophilin-dependent manner.[5]

Structure-Activity Relationship Insights

The variation in biological activity among cyclolinopeptides can be attributed to specific structural features:

  • Amino Acid Sequence: The presence and position of certain amino acid residues are critical. For instance, the Pro-Pro-Phe-Phe sequence is considered essential for the immunosuppressive activity of Cyclolinopeptide A and its analogs.[6]

  • Hydrophobicity: The hydrophobic nature of the cyclolinopeptide ring has been correlated with its biological activity, such as antimalarial effects.[1]

  • Oxidation: this compound contains a methionine residue that can be oxidized to form Cyclolinopeptide C (methionine sulfoxide). This modification can alter the peptide's biological activity, potentially impairing its effects.[1]

  • Conformation: The three-dimensional structure, including the presence of cis-amide bonds between proline residues, plays a crucial role in the biological function of these peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of cyclolinopeptides.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the cyclolinopeptides (e.g., 1, 10, 100, 1000 µg/ml) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 25 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen.

Principle: Lymphocytes are stimulated to proliferate by a mitogen (e.g., phytohemagglutinin (PHA) for T-cells or lipopolysaccharide (LPS) for B-cells). The inhibitory effect of the test compound on this proliferation is quantified.

Protocol:

  • Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Seeding: Seed the isolated lymphocytes in a 96-well plate at an appropriate density.

  • Treatment and Stimulation: Add the cyclolinopeptides at various concentrations to the wells, followed by the addition of a mitogen (e.g., PHA). Include control wells with lymphocytes and mitogen only (positive control) and lymphocytes alone (negative control).

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • Proliferation Assessment: Measure cell proliferation using a suitable method, such as:

    • MTT Assay: As described above.

    • BrdU Incorporation: Add Bromodeoxyuridine (BrdU) to the wells during the final hours of incubation. Measure the incorporation of BrdU into the DNA of proliferating cells using an anti-BrdU antibody in an ELISA-based assay.

  • Data Analysis: Determine the percentage of inhibition of lymphocyte proliferation compared to the positive control.

Visualizing the Mechanism of Action

To better understand the structure-activity relationship, it is helpful to visualize the underlying biological pathways.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A375) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Treatment with CLPs & Controls seeding->treatment clp_prep 3. Cyclolinopeptide Preparation clp_prep->treatment incubation 5. Incubation (24h, 48h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan 7. Formazan Formation mtt_add->formazan solubilize 8. Solubilize Crystals formazan->solubilize readout 9. Measure Absorbance solubilize->readout analysis 10. Calculate Viability & IC50 readout->analysis

Caption: Workflow for assessing cyclolinopeptide cytotoxicity using the MTT assay.

Proposed Immunosuppressive Signaling Pathway of Cyclolinopeptides

G cluster_nucleus CLP Cyclolinopeptide (e.g., CLA, CLB) Complex CLP-Cyclophilin Complex CLP->Complex binds to Cyclophilin Cyclophilin A Cyclophilin->Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive inhibits Calcineurin_active Active Calcineurin (Phosphatase) NFAT Active NFAT (dephosphorylated) Calcineurin_active->NFAT dephosphorylates NFATp NFAT-P NFATp->Calcineurin_active Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene translocates to TCell_Activation T-Cell Activation & Proliferation IL2_gene->TCell_Activation leads to

References

In Vivo Validation of Cyclolinopeptide B's Anticancer Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Cyclolinopeptide B (CLB) as a potential anticancer agent, comparing its in vitro efficacy with related compounds and proposing a detailed framework for future in vivo validation in animal models.

This compound (CLB), a cyclic nonapeptide originally isolated from flaxseed, has garnered interest in the scientific community for its diverse biological activities. While numerous in vitro studies have highlighted its potential as an anticancer agent, a significant gap remains in the validation of these findings through in vivo animal models. This guide provides a comparative overview of the existing in vitro data for CLB against other cyclolinopeptides and a standard chemotherapeutic agent. More importantly, it outlines a detailed, hypothetical experimental protocol to guide researchers in the essential next step: the in vivo validation of CLB's anticancer efficacy.

In Vitro Anticancer Activity: A Comparative Snapshot

CLB has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines in laboratory settings. The following table summarizes the available in vitro data for CLB and compares it with Cyclolinopeptide A (CLA), another well-studied cyclolinopeptide, and Doxorubicin, a commonly used chemotherapy drug for breast cancer.

CompoundCancer Cell LineAssayIC50 / EffectReference
This compound (CLB) MDA-MB-231 (Breast)WST-8Concentration-dependent decrease in viability[1]
SK-BR-3 (Breast)WST-8No significant cytotoxic effects[1]
MCF-7 (Breast)Cytotoxicity Assay19% cytotoxicity at 400 µg/mL after 48h[1]
A375 (Melanoma)Cytotoxicity AssayNo cytotoxicity effect observed after 48h[1]
Cyclolinopeptide A (CLA) MDA-MB-231 (Breast)WST-8Significantly higher activity compared to CLB[1]
MCF-7 (Breast)Cytotoxicity Assay18% cytotoxicity at 400 µg/mL after 48h[1]
A375 (Melanoma)Cytotoxicity AssayHighest cytotoxicity effect among CLPs A, B, C, and E after 48h[1]
Doxorubicin MDA-MB-231 (Breast)MTT Assay~0.1 µM(Representative literature values)
MCF-7 (Breast)MTT Assay~0.5 µM(Representative literature values)

Proposed In Vivo Experimental Protocol for this compound

The absence of in vivo data for CLB's anticancer activity necessitates a well-designed animal study to translate the promising in vitro findings. Based on established preclinical research methodologies, the following protocol is proposed for a breast cancer xenograft model.

ParameterSpecification
Animal Model Female athymic nude mice (NU/Nu), 6-8 weeks old
Tumor Induction Subcutaneous injection of 5 x 10^6 MDA-MB-231 human breast cancer cells in Matrigel into the mammary fat pad.
Treatment Groups 1. Vehicle Control (e.g., saline with 1% DMSO) 2. This compound (low dose) 3. This compound (high dose) 4. Positive Control (e.g., Doxorubicin)
Dosage & Administration CLB: To be determined based on maximum tolerated dose (MTD) studies. Suggested starting range: 1-10 mg/kg, administered intraperitoneally (i.p.) daily. Doxorubicin: 2 mg/kg, i.p., once weekly.
Treatment Schedule Treatment to commence when tumors reach a palpable size (~100 mm³). Duration: 21-28 days.
Efficacy Endpoints - Tumor volume measurement (twice weekly) - Final tumor weight at study termination - Analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) - Assessment of metastasis to distant organs (e.g., lungs, liver) via histology.
Toxicity Monitoring - Body weight measurement (twice weekly) - Clinical observation for signs of distress - Complete blood count (CBC) and serum chemistry at termination - Histopathological analysis of major organs (liver, kidney, spleen, heart).

Visualizing the Path Forward: Signaling Pathways and Experimental Workflow

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways influenced by cyclolinopeptides based on in vitro evidence and the proposed workflow for in vivo validation.

G cluster_0 This compound (CLB) cluster_1 Cellular Effects cluster_2 Signaling Pathways (Putative) CLB CLB ProteinKinases Protein Kinase Inhibition CLB->ProteinKinases ApoptosisProteins Modulation of Apoptosis-Related Proteins CLB->ApoptosisProteins OxidativeStress Regulation of Oxidative Stress CLB->OxidativeStress Apoptosis Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G0/G1) Proliferation Inhibition of Proliferation Proliferation->CellCycleArrest ProteinKinases->Proliferation ApoptosisProteins->Apoptosis OxidativeStress->Apoptosis

Caption: Putative anticancer signaling pathways of this compound based on in vitro studies.

G start Start: Tumor Cell Implantation (MDA-MB-231 in Nude Mice) tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation (Tumor Volume ~100 mm³) tumor_growth->treatment groups Randomization into Treatment Groups: - Vehicle - CLB (Low Dose) - CLB (High Dose) - Doxorubicin treatment->groups monitoring In-life Monitoring: - Tumor Volume - Body Weight - Clinical Signs groups->monitoring termination Study Termination (Day 21-28) monitoring->termination analysis Endpoint Analysis: - Final Tumor Weight - Histopathology (Tumor & Organs) - Blood Analysis termination->analysis data Data Interpretation & Conclusion analysis->data

Caption: Proposed experimental workflow for in vivo validation of this compound.

Conclusion

While the in vitro anticancer potential of this compound is evident, its translation to a viable therapeutic strategy is contingent on rigorous in vivo validation. The data and protocols presented in this guide offer a comparative framework and a clear path forward for researchers in the field of drug discovery and development. The proposed animal studies are a critical next step to determine the true therapeutic potential and safety profile of this promising natural compound. The scientific community eagerly awaits the results of such investigations, which could pave the way for a new class of anticancer agents.

References

Cross-Validation of Analytical Methods for Cyclolinopeptide B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Cyclolinopeptide B (CLP-B), a cyclic peptide with known biological activities. The objective is to offer a detailed overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), enabling researchers to select the most appropriate method for their specific needs. This document outlines detailed experimental protocols, presents a comparative summary of performance characteristics, and visualizes the analytical workflows.

Introduction to this compound and its Quantification

This compound is a naturally occurring cyclic nonapeptide found in flaxseed and flaxseed oil.[1] Its immunosuppressive and other biological activities have garnered significant interest in the scientific community. Accurate and reliable quantification of CLP-B is crucial for pharmacological studies, quality control of flaxseed-based products, and various research applications. The two most prevalent analytical techniques for this purpose are HPLC-UV and LC-MS/MS, each offering distinct advantages in terms of selectivity, sensitivity, and accessibility.

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The selection of an analytical method for CLP-B quantification depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. While HPLC-UV is a robust and widely available technique suitable for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, which is critical for complex matrices or when low detection limits are required.

Below is a table summarizing the key performance characteristics of both methods based on available literature. It is important to note that while general performance is understood, direct head-to-head comparative studies providing specific quantitative validation parameters for this compound are not extensively detailed in the reviewed literature.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography followed by detection based on UV absorbance of the peptide bonds.Separation by chromatography followed by mass-based detection and fragmentation for specific identification.
Selectivity Moderate; relies on chromatographic separation to distinguish from other UV-absorbing compounds.High; provides mass-to-charge ratio and fragmentation patterns for highly specific identification.
Sensitivity Generally lower than LC-MS/MS.Very high, capable of detecting trace amounts of the analyte.
Linearity Range Not explicitly reported for CLP-B in the searched literature.Not explicitly reported for CLP-B in the searched literature.
Accuracy (Recovery %) Not explicitly reported for CLP-B in the searched literature.Not explicitly reported for CLP-B in the searched literature.
Precision (RSD %) Good reproducibility has been reported for cyclolinopeptide analysis in general.[2]Not explicitly reported for CLP-B in the searched literature.
Limit of Detection (LOD) Higher than LC-MS/MS.Lower than HPLC-UV.
Limit of Quantification (LOQ) Higher than LC-MS/MS.Lower than HPLC-UV.
Instrumentation Cost Relatively low.High.
Typical Use Case Routine quality control, quantification in less complex matrices where high sensitivity is not required.Bioanalysis, metabolomics, quantification in complex biological matrices, and when high sensitivity is needed.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following protocols are synthesized from various studies on cyclinopeptide analysis.

3.1. Sample Preparation: Extraction of this compound from Flaxseed Oil

A common procedure for extracting cyclinopeptides from a lipid-rich matrix like flaxseed oil is liquid-liquid extraction.

  • Reagents and Materials:

    • Flaxseed oil sample

    • Methanol

    • Water

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 700 µL of flaxseed oil in a centrifuge tube, add 700 µL of a methanol/water mixture (a 70:30 ratio is reported to be efficient).[2]

    • Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction of the peptides into the aqueous-methanolic phase.

    • Centrifuge the emulsion at 14,000 rpm for 10 minutes to separate the layers.

    • Carefully collect the supernatant (the upper methanol/water layer) containing the cyclinopeptides.

    • The supernatant can be directly injected into the HPLC or LC-MS/MS system or dried and reconstituted in a suitable solvent if further concentration is needed.

3.2. HPLC-UV Method for Quantification

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 or Phenyl-Hexyl column (e.g., Kinetex™ C18, 2.6 µm)[2][3]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase of 70% methanol and 30% water is often used.[2] Gradient elution with acetonitrile and water may also be employed for better separation of multiple cyclinopeptides.[4]

    • Flow Rate: 0.5 mL/min[2]

    • Column Temperature: 25 °C[2]

    • Injection Volume: 5 µL[2]

    • UV Detection: The primary wavelength for detecting the peptide bond is 214 nm.[2][4] Additional wavelengths such as 260 nm and 280 nm can be used if the cyclinopeptide contains phenylalanine or tryptophan residues, respectively.[2]

  • Quantification:

    • Quantification is typically performed using an external or internal standard method. An internal standard is recommended for improved accuracy.[5] A calibration curve is generated by plotting the peak area of the analyte against the known concentrations of the standards.

3.3. LC-MS/MS Method for Quantification

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer).[2]

  • Chromatographic Conditions:

    • The liquid chromatography conditions are often similar to those used for HPLC-UV to achieve good separation before introduction into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

    • Analysis Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is typically employed. This involves selecting the precursor ion (the molecular ion of CLP-B) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process ensures high selectivity and sensitivity.

    • Data Acquisition: The instrument software is used to create an acquisition method specifying the precursor and product ions for CLP-B and any internal standard used.

  • Quantification:

    • Similar to HPLC-UV, quantification is based on a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results in complex matrices.

Visualizing the Analytical Processes

Diagrams can aid in understanding the workflow and comparing the methodologies. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Flaxseed Oil Sample extraction Liquid-Liquid Extraction (Methanol/Water) start->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation injection->separation detection Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis hplc_uv HPLC-UV (214 nm) lc_ms LC-MS/MS (SRM/MRM)

Caption: General experimental workflow for the quantification of this compound.

method_comparison cluster_hplcuv HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_uv HPLC-UV hplc_selectivity Moderate Selectivity hplc_uv->hplc_selectivity hplc_sensitivity Lower Sensitivity hplc_uv->hplc_sensitivity hplc_cost Lower Cost hplc_uv->hplc_cost hplc_use Routine QC hplc_uv->hplc_use lc_ms LC-MS/MS lcms_selectivity High Selectivity lc_ms->lcms_selectivity lcms_sensitivity Higher Sensitivity lc_ms->lcms_sensitivity lcms_cost Higher Cost lc_ms->lcms_cost lcms_use Complex Matrices lc_ms->lcms_use

Caption: High-level comparison of HPLC-UV and LC-MS/MS for CLP-B analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs of the researcher. For routine analysis and quality control in simpler matrices, HPLC-UV offers a cost-effective and reliable solution. For research that demands high sensitivity and selectivity, particularly in complex biological samples, LC-MS/MS is the superior method. The detailed protocols and comparative information provided in this guide serve as a valuable resource for developing and validating analytical methods for this compound. Further studies are warranted to establish and publish a direct comparison of the quantitative validation parameters for CLP-B using these two techniques.

References

A Comparative Guide to the Reproducibility and Robustness of Cyclolinopeptide B Extraction and Analysis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the immunosuppressive cyclic nonapeptide, Cyclolinopeptide B, reliable and reproducible extraction and analysis are paramount. This guide provides an objective comparison of common protocols, supported by available experimental data, to aid in the selection of the most suitable methods for consistent and accurate quantification.

Comparison of Extraction Protocol Performance

The efficiency of this compound extraction from its primary source, flaxseed oil, is a critical first step. Several methods have been developed, each with varying yields and reproducibility. The most commonly employed techniques include liquid-liquid extraction, sonication-assisted methanol extraction (SAME), and a more recent hot methanol-water extraction method.

While a comprehensive, direct comparison of the reproducibility and robustness of these methods for this compound is not extensively documented in a single study, existing research provides valuable insights into their performance. One study noted that all tested methods demonstrated good reproducibility.[1][2] However, quantitative data on parameters like Relative Standard Deviation (RSD) for this compound specifically are not always explicitly reported.

Below is a summary of the comparative performance of different extraction methods based on available literature. It is important to note that the stability of this compound is lower compared to some other cyclolinopeptides, which can influence recovery rates.[1]

Extraction MethodPrincipleRelative Yield/EfficiencyRemarks
Liquid-Liquid Extraction Partitioning of this compound between immiscible liquid phases (e.g., methanol-water and hexane).Generally effective. A 5-fold increase in recovery was reported compared to silica column extraction.[1]A common and well-established method.
Sonication-Assisted Methanol Extraction (SAME) Use of ultrasonic waves to enhance the extraction of this compound into methanol.Reported to be more efficient than silica column or solvent extraction in some studies.[1]A relatively rapid extraction method.
Hot Methanol-Water Extraction A novel method involving the use of a preheated methanol-water mixture for extraction.Demonstrated to be the most efficient method for most cyclolinopeptides in a comparative study.[1]A simple and fast protocol.
Silica Column Extraction Chromatographic separation on a silica gel stationary phase.Lower recovery compared to liquid-liquid extraction.[1]A traditional method, often used for isolation and purification.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are outlines of the key extraction and analysis protocols discussed.

Hot Methanol-Water Extraction Protocol

This protocol is a recent and efficient method for extracting cyclolinopeptides.

Materials:

  • Flaxseed oil

  • Methanol

  • Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a methanol-water mixture (e.g., 70:30 v/v).

  • Preheat the methanol-water mixture to 90°C.

  • Add the preheated mixture to the flaxseed oil sample.

  • Vortex the mixture vigorously for a specified time (e.g., 10 minutes).

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for a set duration (e.g., 10 minutes) to separate the phases.

  • Collect the supernatant containing the extracted cyclolinopeptides for analysis.[1]

Sonication-Assisted Methanol Extraction (SAME) Protocol

This method utilizes sonication to improve extraction efficiency.

Materials:

  • Flaxseed oil

  • Methanol

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Add methanol to the flaxseed oil sample (e.g., 1:1 v/v).

  • Vortex the mixture for a defined period (e.g., 10 minutes).

  • Sonicate the mixture in an ultrasonic bath at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[1]

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for a set time (e.g., 10 minutes).

  • Collect the supernatant for subsequent analysis.[1]

RP-HPLC-MS Analysis Protocol

Reversed-phase high-performance liquid chromatography coupled with mass spectrometry is the gold standard for the analysis of this compound.

Instrumentation:

  • RP-HPLC system with a C18 or Phenyl-Hexyl column.

  • Mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).[1]

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV at 214 nm (for peptide bonds), 260 nm (for phenylalanine), and 280 nm (for tryptophan), and/or mass spectrometry for identification and quantification.[1]

Experimental Workflows

To visualize the procedural flow of this compound extraction and analysis, the following diagrams illustrate the key steps involved in the described protocols.

Extraction_Workflow cluster_extraction Extraction Phase Start Flaxseed Oil Sample Hot_Methanol Hot Methanol-Water Extraction Start->Hot_Methanol SAME Sonication-Assisted Methanol Extraction (SAME) Start->SAME LLE Liquid-Liquid Extraction Start->LLE Centrifugation Centrifugation Hot_Methanol->Centrifugation SAME->Centrifugation LLE->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant

Figure 1: this compound Extraction Workflow.

Analysis_Workflow cluster_analysis Analysis Phase Crude_Extract Crude Extract RP_HPLC RP-HPLC Separation (C18 or Phenyl-Hexyl column) Crude_Extract->RP_HPLC MS_Detection Mass Spectrometry (MS) Detection RP_HPLC->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: this compound Analysis Workflow.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Cyclolinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known in vitro and in vivo anticancer efficacy of Cyclolinopeptide B (CLB), a cyclic nonapeptide isolated from flaxseed. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While direct comparative studies with mainstream cytotoxic agents are limited, this document synthesizes the available experimental data for CLB and presents it alongside information for a standard chemotherapeutic drug, Doxorubicin, to offer a contextual baseline.

In Vitro Efficacy: this compound vs. Doxorubicin

The in vitro anticancer activity of this compound has been evaluated in several cancer cell lines, primarily focusing on its cytotoxic and apoptotic effects. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayEfficacy MetricResultReference
MCF-7Breast CancerNot Specified% Cytotoxicity19%[1]
SK-BR-3Breast CancerNot Specified% Cytotoxicity41%[1]
SGC-7901Gastric CancerNot SpecifiedAntitumor ActivitySignificant[1]

Note: The concentrations and duration of exposure for the cytotoxicity percentages were not specified in the source material.

For comparison, Doxorubicin, a widely used chemotherapeutic agent, exhibits potent cytotoxicity across a broad range of cancer cell lines.

Table 2: In Vitro IC50 Values for Doxorubicin

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MCF-7Breast Cancer2.524h[2]
HepG2Hepatocellular Carcinoma12.224h[2]
A549Lung Cancer> 2024h[2]
HeLaCervical Cancer2.924h[2]
BFTC-905Bladder Cancer2.324h[2]

In Vivo Efficacy: this compound

Currently, there is a lack of publicly available quantitative in vivo data specifically detailing the tumor growth inhibition by this compound in preclinical animal models. Studies have indicated that cyclolinopeptides, in general, exhibit low toxicity in vivo, having been administered to rats and mice orally and intravenously without significant adverse effects[1]. However, specific efficacy data from xenograft models, such as percentage of tumor growth inhibition, are not available in the reviewed literature.

Mechanism of Action: Induction of Apoptosis

This compound, along with other cyclolinopeptides, has been shown to induce apoptosis in cancer cells through the intrinsic pathway. The proposed mechanism involves the modulation of key signaling molecules.

Signaling Pathway of this compound-Induced Apoptosis

CLB_Apoptosis_Pathway CLB This compound Cell_Membrane Cell Membrane AKT_JNK AKT/JNK Pathway Cell_Membrane->AKT_JNK Modulates Bcl2 Bcl-2 (Anti-apoptotic) AKT_JNK->Bcl2 Downregulates Bax Bax (Pro-apoptotic) AKT_JNK->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Studies suggest that this compound modulates the AKT/JNK signaling pathway, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax[3]. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, resulting in the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis[1].

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve CLB, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Growth Inhibition: Xenograft Mouse Model

This model is used to evaluate the efficacy of an anticancer agent in a living organism.

Workflow for Xenograft Mouse Model Study

Xenograft_Workflow A Subcutaneously implant human cancer cells into immunodeficient mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound (or vehicle control) via a specified route and schedule C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at the end of the study E->F G Excise tumors for weighing and further analysis (e.g., Western blot, IHC) F->G

Caption: Experimental workflow for a xenograft mouse model study.

Detailed Protocol:

  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of PBS or Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³). Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered according to a predefined schedule and route (e.g., intraperitoneal, intravenous, or oral). The control group receives the vehicle used to dissolve the compound.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis, such as histology or biomarker assessment.

Mechanism of Action Analysis: Western Blot for Bcl-2 and Caspase-3

Western blotting is used to detect specific proteins in a sample.

Detailed Protocol:

  • Protein Extraction: Cancer cells treated with this compound and control cells are lysed using a suitable lysis buffer containing protease inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.

Conclusion

This compound demonstrates in vitro cytotoxic and pro-apoptotic activity in several cancer cell lines. Its mechanism of action appears to involve the modulation of the AKT/JNK pathway and the intrinsic apoptotic cascade. However, a significant gap exists in the literature regarding its in vivo efficacy, with a lack of quantitative data on tumor growth inhibition. Furthermore, direct comparative studies with standard chemotherapeutic agents are needed to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide should facilitate further research to address these knowledge gaps and to rigorously evaluate the anticancer promise of this compound.

References

A Comparative Analysis of the Stability of Cyclolinopeptide B and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclolinopeptide B (CLP-B), a naturally occurring cyclic nonapeptide isolated from flaxseed, has garnered significant interest for its potent immunosuppressive activities. However, its therapeutic potential is hampered by inherent instability, primarily due to the oxidation of its methionine residue. This guide provides a comparative overview of the stability of CLP-B and a key synthetic analogue, offering insights for the development of more robust and effective therapeutic agents.

Executive Summary

Natural this compound is susceptible to oxidation, leading to a loss of biological activity. A strategic synthetic modification, replacing the methionine residue, has been shown to retain potent immunosuppressive effects while offering a potential for enhanced stability. This comparison is based on available data from separate studies, as direct comparative stability studies under identical conditions are not yet published.

Data Presentation: Stability Comparison

The following table summarizes the known stability of this compound in flaxseed oil at various temperatures and highlights the characteristics of a promising synthetic analogue.

PeptideKey Structural FeatureStability ProfileBiological Activity of AnalogueReference
This compound (CLP-B) Contains a methionine residue- Unstable at room temperature (25°C) and elevated temperatures (90°C).[1][2] - Degrades significantly over time, with a 70% decrease observed after 2 hours at 90°C.[1] - Primary degradation pathway is the oxidation of the methionine residue to methionine sulfoxide.[3][4][5]Not Applicable[1][2][3][4][5]
[(S)-HmM⁷]CLB Methionine at position 7 is replaced by (S)-alpha-hydroxymethylmethionine- Stability data is not explicitly reported, but the modification is designed to prevent oxidation at the methionine position. - Expected to be significantly more stable against oxidation compared to CLP-B.- Exhibits high immunosuppressive activity, comparable to Cyclosporin A.[6][7] - Devoid of toxicity at high doses.[6][7][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are the protocols for assessing the stability of this compound and a proposed method for its synthetic analogues.

Protocol 1: Stability Assessment of this compound in Flaxseed Oil

This protocol is based on the methodology described for analyzing cyclolinopeptides in flaxseed oil.[1][2][5][8]

1. Sample Preparation and Incubation:

  • Flaxseed oil samples containing this compound are stored in sealed vials under controlled temperature conditions (e.g., 25°C and 90°C).

  • Aliquots are collected at specified time points (e.g., 0, 2, 4, 6 hours for elevated temperatures; and 0, 20, 40, 60 days for room temperature).

2. Extraction of Cyclolinopeptides:

  • To an aliquot of the oil sample, add a suitable organic solvent (e.g., methanol).

  • Vortex the mixture vigorously to extract the peptides.

  • Centrifuge the mixture to separate the oil and solvent layers.

  • Collect the solvent layer containing the cyclolinopeptides.

  • Repeat the extraction process for comprehensive recovery.

  • The combined solvent extracts are then evaporated to dryness and reconstituted in a suitable solvent for analysis.

3. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • HPLC System: A reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection: Mass spectrometry (e.g., Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer) is used for the identification and quantification of CLP-B and its degradation products.[1][2]

  • Data Analysis: The peak area of CLP-B at each time point is compared to the initial time point to determine the percentage of degradation.

Protocol 2: Proposed Stability-Indicating HPLC Method for Synthetic Analogues

This proposed protocol is a robust method for assessing the stability of synthetic analogues like [(S)-HmM⁷]CLB.

1. Stress Conditions:

  • Prepare solutions of the synthetic analogue in a suitable buffer (e.g., phosphate-buffered saline).

  • Subject the solutions to various stress conditions, including:

    • Oxidative Stress: Treatment with hydrogen peroxide.

    • Acidic and Basic Hydrolysis: Incubation in HCl and NaOH solutions.

    • Thermal Stress: Incubation at elevated temperatures.

    • Photostability: Exposure to UV light.

2. Sample Analysis by HPLC:

  • At specified time intervals, withdraw samples from the stress conditions.

  • Neutralize the pH if necessary.

  • Analyze the samples using a stability-indicating HPLC method.

  • HPLC System: A reverse-phase HPLC with a C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm) and/or mass spectrometry for peak identification.

3. Data Analysis:

  • Monitor the decrease in the peak area of the parent peptide and the formation of any degradation products.

  • Calculate the degradation rate under each stress condition.

Mandatory Visualization

The following diagrams illustrate the degradation of this compound and the experimental workflow for stability assessment.

Degradation Pathway of this compound CLPB This compound (Contains Methionine) Oxidized_CLPB Oxidized this compound (Methionine Sulfoxide) CLPB->Oxidized_CLPB Oxidation Analogue Synthetic Analogue ([(S)-HmM⁷]CLB) (Methionine Replaced) Stable Stable Analogue->Stable

Caption: Degradation of CLP-B vs. the stability of its synthetic analogue.

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation & Stress cluster_1 Analysis cluster_2 Data Interpretation Peptide Peptide Solution (CLP-B or Analogue) Stress Incubation under Stress Conditions (Temperature, Oxidation, pH) Peptide->Stress Aliquots Collect Aliquots at Time Points Stress->Aliquots Extraction Peptide Extraction (if necessary) Aliquots->Extraction HPLC HPLC-MS Analysis Extraction->HPLC Quantification Quantification of Parent Peptide & Degradants HPLC->Quantification Degradation Determine Degradation Profile & Rate Quantification->Degradation Comparison Compare Stability Degradation->Comparison

Caption: A generalized workflow for the comparative stability testing of peptides.

References

Head-to-head comparison of "Cyclolinopeptide B" and Tacrolimus in T-cell inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of immunosuppressive agents, both naturally derived and synthetic compounds are of significant interest for their potential therapeutic applications in autoimmune diseases and transplantation. This guide provides a detailed comparison of two such agents: Cyclolinopeptide B, a cyclic peptide isolated from linseed, and Tacrolimus (also known as FK-506), a macrolide produced by the bacterium Streptomyces tsukubensis. The focus of this comparison is their efficacy and mechanisms in inhibiting T-cell activation and proliferation, critical processes in the adaptive immune response.

Data Presentation: Quantitative Analysis of T-Cell Inhibition

While extensive quantitative data is available for the well-established immunosuppressant Tacrolimus, similar data for this compound is notably scarce in publicly accessible literature. The following tables summarize the available inhibitory concentrations for Tacrolimus and qualitative findings for this compound.

Table 1: Tacrolimus - Inhibition of T-Cell Proliferation

Assay TypeCell TypeStimulationIC50Citation
Lymphocyte ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)Mean: 126.4 ± 337.7 ng/mL (Median: 0.63 ng/mL)[1]

Table 2: Tacrolimus - Inhibition of Cytokine Production

CytokineCell TypeStimulationIC50Citation
IL-2, IL-4, IL-5, IFN-γHuman PBMCsanti-CD3/CD20.02 - 0.11 ng/mL[2]

Table 3: this compound - T-Cell Inhibition Profile (Qualitative)

FindingCell TypeObservationCitation
Immunosuppressive ActivityHuman Peripheral Blood LymphocytesSuppressed mitogen-induced response.[3][4]
T-Cell ProliferationMouse LymphocytesInhibited mitogen-induced proliferation.[3][4]

Note: Much of the research on cyclolinopeptides has focused on the closely related Cyclolinopeptide A (CLA). Some studies suggest CLA has immunosuppressive activity comparable to Cyclosporin A, another calcineurin inhibitor. However, there are conflicting reports, with some studies indicating a lack of T-lymphocyte activation inhibition by CLA.[5][6] Direct quantitative comparisons of this compound to Tacrolimus are not currently available in the literature.

Mechanisms of T-Cell Inhibition

The immunosuppressive effects of Tacrolimus and this compound are believed to be mediated through distinct intracellular signaling pathways.

Tacrolimus: A Potent Calcineurin Inhibitor

Tacrolimus exerts its well-characterized immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical step in T-cell activation.[7] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin. Tacrolimus binds to the immunophilin FKBP12, and this complex then binds to calcineurin, inhibiting its phosphatase activity.[7] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of genes essential for T-cell proliferation and differentiation, most notably Interleukin-2 (IL-2).[8][9][10]

Furthermore, some evidence suggests that Tacrolimus can also inhibit the NF-κB signaling pathway, another important transcription factor involved in T-cell activation and inflammatory responses.[11][12]

Tacrolimus_Pathway TCR TCR Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates T_cell_prolif T-Cell Proliferation IL2_gene->T_cell_prolif Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin inhibits

Tacrolimus inhibits the calcineurin-NFAT pathway.
This compound: A Less Defined Mechanism

The precise mechanism of T-cell inhibition by this compound is not as clearly elucidated as that of Tacrolimus. Research on the related Cyclolinopeptide A (CLA) suggests that it may also interact with intracellular immunophilins, specifically cyclophilins.[13] The resulting complex is proposed to then inhibit calcineurin, similar to the mechanism of Cyclosporin A.[13] However, the affinity of this interaction and the subsequent calcineurin inhibition appear to be significantly weaker than that of established calcineurin inhibitors.[14]

Conflicting reports exist, with some studies suggesting that the immunosuppressive effects of CLA are independent of calcineurin and may not even involve the inhibition of T-lymphocyte activation.[5] These studies propose that the observed immunosuppression might be due to the inhibition of interleukin-1 and interleukin-2 actions through other mechanisms.[6] Therefore, the signaling pathway for this compound remains an area of active investigation.

CyclolinopeptideB_Pathway TCR TCR Activation Signaling_Cascade Intracellular Signaling TCR->Signaling_Cascade T_cell_prolif T-Cell Proliferation Signaling_Cascade->T_cell_prolif CLP_B This compound Unknown_Target Undefined Molecular Target(s) CLP_B->Unknown_Target inhibits? Unknown_Target->Signaling_Cascade

The mechanism of this compound is not fully understood.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess T-cell inhibition.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division in response to stimuli.

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Cell Culture and Stimulation: Wash the cells twice with complete medium. Plate the stained PBMCs at 2 x 10^5 cells/well in a 96-well plate. Add the test compounds (this compound or Tacrolimus) at various concentrations. Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or with anti-CD3/CD28 beads.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells and the proliferation index can be calculated.

CFSE_Workflow PBMC_Isolation Isolate PBMCs CFSE_Staining Stain with CFSE PBMC_Isolation->CFSE_Staining Plating Plate Cells with Compounds & Stimuli CFSE_Staining->Plating Incubation Incubate (3-5 days) Plating->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry

Workflow for a CFSE-based T-cell proliferation assay.
NFAT Nuclear Translocation Assay

This assay determines the ability of a compound to inhibit the movement of NFAT from the cytoplasm to the nucleus.

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate the Jurkat cells with various concentrations of this compound or Tacrolimus for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with a combination of Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µM) for 30 minutes to induce NFAT activation.

  • Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against NFAT. Follow with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity of NFAT in the nucleus versus the cytoplasm.

IL-2 Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by activated T-cells.

  • Cell Culture and Treatment: Plate PBMCs or purified T-cells at 2 x 10^5 cells/well in a 96-well plate. Add the test compounds at desired concentrations and stimulate with anti-CD3/CD28 antibodies for 24-48 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate and incubate for 2 hours.

    • Wash the plate and add a biotinylated detection antibody specific for human IL-2. Incubate for 1-2 hours.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

    • Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.

Conclusion

Tacrolimus is a potent and well-characterized inhibitor of T-cell activation, primarily acting through the calcineurin-NFAT pathway. Its efficacy in suppressing T-cell proliferation and cytokine production is supported by extensive quantitative data.

In contrast, this compound has demonstrated immunosuppressive properties, including the inhibition of mitogen-induced lymphocyte proliferation. However, its precise mechanism of action remains to be fully elucidated, with conflicting reports on its interaction with the calcineurin pathway. A significant gap in the current knowledge is the lack of robust quantitative data, such as IC50 values, for its T-cell inhibitory effects. This information is crucial for a direct and comprehensive comparison with established immunosuppressants like Tacrolimus.

For researchers and drug development professionals, Tacrolimus represents a benchmark compound with a known mechanism and potency. This compound, on the other hand, presents an intriguing natural product with potential immunosuppressive activity that warrants further investigation to determine its specific molecular targets and therapeutic potential. Future studies should focus on generating quantitative data for this compound in standardized T-cell inhibition assays to enable a more direct and meaningful comparison with existing therapies.

References

Safety Operating Guide

Safe Disposal of Cyclolinopeptide B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Cyclolinopeptide B is critical for maintaining laboratory safety and environmental protection. As a research-grade cyclic peptide, proper handling and disposal protocols must be strictly followed. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be handled as a potentially hazardous substance, exercising all necessary precautions.[1][2] Adherence to institutional, local, state, and federal regulations for chemical waste disposal is mandatory.[3]

Immediate Safety and Handling Protocols

Prior to disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1][3]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1][3]

  • Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[1][3]

  • Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

All handling of this compound should be confined to a designated laboratory area.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (liquid or solid). Never dispose of peptides in the regular trash or down the drain.[2][3]

Liquid Waste Disposal

For liquid waste containing this compound, such as unused solutions or experimental residues, a chemical inactivation step is recommended to degrade the peptide before disposal.

Experimental Protocol: Chemical Inactivation of this compound Liquid Waste

  • Select an Inactivation Reagent: Choose a suitable chemical agent for peptide hydrolysis. Common options include a 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[1]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Cautiously add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[1]

  • Allow for Sufficient Reaction Time: Let the mixture stand for a minimum of 24 hours in a sealed, properly labeled container within a fume hood to ensure complete degradation of the peptide.[2]

  • Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[1][4] This can be achieved by slowly adding a neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1][2]

  • Final Disposal: After inactivation and neutralization, the solution must be collected in a designated hazardous waste container.[3] Clearly label the container with its contents and arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[1][3]

Solid Waste Disposal

Solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other disposable labware, must be segregated and disposed of as hazardous waste.[1]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1]

  • Labeling: The container should be marked as "Hazardous Chemical Waste" and list "this compound" as a contaminant.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending pickup by your institution's certified hazardous waste management service.[1][2]

Data Presentation: Chemical Decontamination Methods for Peptide Waste

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide toxins.[1]

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration20-60 minutesEffective for many peptides, but may be corrosive to some surfaces.[1]
Sodium Hydroxide (NaOH) 1 MMinimum 24 hoursStrong base used for hydrolysis.[2] Requires neutralization.
Hydrochloric Acid (HCl) 1 MMinimum 24 hoursStrong acid used for hydrolysis.[2] Requires neutralization.
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.[1]

Mandatory Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_waste_type Step 1: Waste Segregation cluster_liquid_waste Step 2a: Liquid Waste Protocol cluster_solid_waste Step 2b: Solid Waste Protocol cluster_end Step 3: Final Disposal Start Identify this compound Waste WasteType Determine Waste Form Start->WasteType Inactivate Chemical Inactivation (e.g., 1M NaOH or 10% Bleach) WasteType->Inactivate Liquid CollectSolid Collect in Labeled Hazardous Solid Waste Container WasteType->CollectSolid Solid (Vials, PPE, etc.) Neutralize Neutralize to pH 5.5-9.0 (if applicable) Inactivate->Neutralize CollectLiquid Collect in Labeled Hazardous Liquid Waste Container Neutralize->CollectLiquid Store Store in Designated Satellite Accumulation Area CollectLiquid->Store CollectSolid->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling Cyclolinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling Cyclolinopeptide B in both solid (lyophilized powder) and solution forms.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving.Protects against dermal absorption.[2] Change gloves immediately if contaminated.[3]
Eye Protection Safety goggles with side shields or a full-face shield.Protects against accidental splashes of solutions or aerosolized powder.[2]
Body Protection A buttoned lab coat or a disposable gown.Protects skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Required when handling the lyophilized powder outside of a certified containment device to prevent inhalation.[3][4]

Operational Plan: From Receipt to Storage

Proper handling procedures are critical to maintain the stability of this compound and to prevent contamination and accidental exposure.

1. Receiving and Inspection:

  • Upon receipt, verify that the package contents match the order and that the container is intact and properly sealed.[5]

  • Inspect for any signs of damage or leakage.[5]

  • Document the date of receipt and storage conditions.[5]

2. Handling Environment:

  • All manipulations, including weighing, reconstitution, and dilutions, should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control airborne particles.[3][4]

  • The work surface should be covered with absorbent, plastic-backed pads to contain any spills.[4]

3. Reconstitution and Aliquoting:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[5]

  • Use sterile, appropriate solvents for reconstitution based on the peptide's properties.[6]

  • To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots of the reconstituted solution.[3][7]

  • Clearly label all aliquots with the peptide name, concentration, date of preparation, and "For Research Use Only".[3]

4. Storage:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[3]

  • Reconstituted Solutions: Store aliquots at -20°C or -80°C.[7] For short-term use, refrigeration may be acceptable, but refer to any product-specific guidelines.

  • Protect from direct sunlight.[6]

Disposal Plan: Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.[6]

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, vials, and absorbent pads, in a clearly labeled, leak-proof hazardous waste container.[2]

  • Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled chemical waste container.[6] Never pour peptide solutions down the sink.[6]

2. Inactivation (Recommended for Liquid Waste):

  • For an added layer of safety, liquid waste can be inactivated before disposal.[1]

  • A common method is hydrolysis by adding a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH) for a minimum of 20-60 minutes.[2]

  • After inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0 before final disposal, in accordance with institutional and local regulations.[2]

3. Final Disposal:

  • Store all waste containers in a designated, secure area.

  • Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Use cluster_disposal Disposal A Don PPE B Prepare Fume Hood/BSC A->B C Equilibrate Vial B->C D Weigh Lyophilized Powder C->D E Reconstitute with Solvent D->E F Create Single-Use Aliquots E->F G Label Aliquots F->G H Store at -20°C / -80°C G->H I Use in Experiment H->I J Segregate Solid Waste I->J K Collect Liquid Waste I->K M Dispose via EHS J->M L Inactivate Liquid Waste (Recommended) K->L L->M

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.